Product packaging for 5-Methyltetrahydrofolate-13C5(Cat. No.:)

5-Methyltetrahydrofolate-13C5

Cat. No.: B13842878
M. Wt: 464.42 g/mol
InChI Key: ZNOVTXRBGFNYRX-HPIGZBGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyltetrahydrofolate-13C5 is a useful research compound. Its molecular formula is C20H25N7O6 and its molecular weight is 464.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N7O6 B13842878 5-Methyltetrahydrofolate-13C5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25N7O6

Molecular Weight

464.42 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1

InChI Key

ZNOVTXRBGFNYRX-HPIGZBGKSA-N

Isomeric SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

5-Methyltetrahydrofolate-13C5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) is a stable isotope-labeled form of L-5-Methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate (Vitamin B9) in the body.[1][2][3] Unlike synthetic folic acid, 5-MTHF is the natural form of folate found in circulation and is directly usable in metabolic pathways without the need for enzymatic conversion.[1][2] The incorporation of five Carbon-13 (¹³C) atoms into the glutamate portion of the molecule makes 5-MTHF-13C5 an invaluable tool in clinical and research settings, primarily as an internal standard for the highly accurate and precise quantification of endogenous 5-MTHF using mass spectrometry-based methods. This guide provides a comprehensive technical overview of 5-MTHF-13C5, including its chemical properties, role in metabolic pathways, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a white to off-white powder. Its key properties are summarized in the table below, compiled from various commercial suppliers. These properties are crucial for its use as an internal standard in quantitative analytical methods.

PropertyValueSource(s)
Synonyms 5-Methyl THF-13C5; 5-MTHF-13C,d5; 5-Methyltetrahydrofolic acid-(glutamic acid-13C5)
Molecular Formula ¹³C₅C₁₅H₂₅N₇O₆
Molecular Weight 464.42 g/mol
Isotopic Purity ≥98.0% to 99 atom % ¹³C
Chemical Purity ≥95%
Mass Shift M+5
Storage Temperature -20°C, protect from light

Role in the Folate and Methionine Metabolic Pathways

5-Methyltetrahydrofolate is a critical component of the interconnected folate and methionine cycles, which are fundamental for numerous physiological processes, including DNA synthesis, methylation reactions, and the regulation of homocysteine levels. 5-MTHF serves as the primary methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids.

The accurate measurement of 5-MTHF is therefore crucial for assessing folate status and investigating disorders related to one-carbon metabolism.

Folate_Methionine_Pathway THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR Folic_Acid Folic Acid Folic_Acid->DHF DHFR Methylene_THF->DHF TS MTHF 5-Methyltetrahydrofolate (5-MTHF) Methylene_THF->MTHF MTHFR DNA_Synthesis DNA Synthesis Methylene_THF->DNA_Synthesis MTHF->THF MS (Vitamin B12) Homocysteine Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vitamin B12) Cysteine Cysteine Homocysteine->Cysteine CBS

Folate and Methionine Metabolism Pathway

Experimental Protocols: Quantification of 5-MTHF using 5-MTHF-13C5

The use of 5-MTHF-13C5 as an internal standard in stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5-MTHF in biological matrices. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The following protocol is a generalized procedure for the extraction of 5-MTHF from serum or plasma.

Materials:

  • Serum or plasma samples

  • 5-MTHF-13C5 internal standard solution (e.g., 200 nmol/L in extraction buffer)

  • Extraction buffer (e.g., phosphate buffer containing ascorbic acid and 2-mercaptoethanol as antioxidants)

  • Acetonitrile (ACN) for protein precipitation

  • Centrifuge

  • Evaporator (e.g., vacuum centrifuge)

Procedure:

  • To 60-200 µL of serum or plasma, add a known amount of 5-MTHF-13C5 internal standard solution.

  • Add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.

  • Precipitate proteins by adding 2 volumes of cold acetonitrile.

  • Vortex the mixture and incubate at -20°C for 30 minutes to enhance precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Sample_Prep_Workflow Start Serum/Plasma Sample Add_IS Add 5-MTHF-13C5 Internal Standard Start->Add_IS Add_Antioxidant Add Antioxidant Add_IS->Add_Antioxidant Protein_Precip Protein Precipitation (Acetonitrile) Add_Antioxidant->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporation to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Sample Preparation Workflow for 5-MTHF Analysis
LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of 5-MTHF and 5-MTHF-13C5.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1-0.6% formic acid or 1 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1-0.6% formic acid
Gradient A suitable gradient to separate 5-MTHF from other matrix components
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5-4.0 kV
Source Temperature 150-350 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (5-MTHF) e.g., m/z 460.2 → 313.1
MRM Transition (5-MTHF-13C5) e.g., m/z 465.2 → 318.1

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (endogenous 5-MTHF) to the internal standard (5-MTHF-13C5). A calibration curve is constructed by analyzing standards containing known concentrations of 5-MTHF and a fixed concentration of 5-MTHF-13C5. The concentration of 5-MTHF in the unknown samples is then determined by interpolating their peak area ratios against the calibration curve.

Synthesis of this compound

While detailed synthetic procedures for the isotopically labeled compound are often proprietary, the general synthesis of L-5-MTHF involves a multi-step chemical process. The synthesis of the 13C5-labeled analog would follow a similar pathway, utilizing a 13C5-labeled L-glutamic acid as a starting material.

The general synthetic route involves:

  • Reduction of folic acid to tetrahydrofolic acid (THF).

  • Methylation of THF to 5,10-methylenetetrahydrofolate using formaldehyde.

  • Further reduction to yield L-5-methyltetrahydrofolate.

For the synthesis of 5-MTHF-13C5, the L-glutamic acid portion of the folic acid precursor would be substituted with L-glutamic acid-¹³C₅.

Conclusion

This compound is an essential tool for researchers and clinicians in the field of folate metabolism. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of the biologically active form of folate in various biological samples. This technical guide provides a foundational understanding of its properties, metabolic significance, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and life sciences research.

References

The Central Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal biological functions of 5-Methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, within the intricate network of one-carbon metabolism. We will delve into its critical roles in homocysteine remethylation, the synthesis of S-adenosylmethionine (SAM), nucleotide biosynthesis, and DNA methylation, providing a comprehensive resource for professionals in research and drug development.

Introduction to 5-Methyltetrahydrofolate and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected biochemical pathways that are fundamental to cellular function, involving the transfer of one-carbon units for various biosynthetic and regulatory processes.[1] At the heart of these pathways lies 5-Methyltetrahydrofolate (5-MTHF), the primary circulating form of folate in the body.[2] Folate, obtained from the diet, is metabolized into various forms, with 5-MTHF being the terminal product of the folate cycle, produced via the irreversible reduction of 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR).[3] The significance of 5-MTHF stems from its unique role as a methyl group donor, directly linking the folate and methionine cycles.[4] This connection is crucial for the synthesis of methionine, the universal methyl donor S-adenosylmethionine (SAM), and ultimately for the methylation of a vast array of molecules including DNA, RNA, proteins, and lipids.[5]

Core Biological Roles of 5-Methyltetrahydrofolate

Homocysteine Remethylation and Methionine Synthesis

A primary and essential function of 5-MTHF is to provide the methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase (MTR). The transfer of the methyl group from 5-MTHF to homocysteine not only detoxifies the potentially harmful amino acid homocysteine but also regenerates methionine, an essential amino acid. Elevated levels of homocysteine are associated with an increased risk of cardiovascular disease and other pathologies.

S-Adenosylmethionine (SAM) Synthesis and Methylation Reactions

The methionine synthesized from the 5-MTHF-dependent remethylation of homocysteine serves as the precursor for S-adenosylmethionine (SAM). SAM is the universal methyl donor for hundreds of methylation reactions within the cell. These reactions, catalyzed by methyltransferases, are vital for a multitude of cellular processes, including:

  • DNA Methylation: The epigenetic regulation of gene expression.

  • RNA Methylation: Influencing RNA stability and function.

  • Protein Methylation: Modulating protein function and signaling.

  • Phospholipid Synthesis: Essential for membrane structure and function.

  • Neurotransmitter Synthesis: Critical for normal neurological function.

Nucleotide Synthesis and DNA Integrity

While 5-MTHF's direct role is in the methionine cycle, the broader folate pathway, from which 5-MTHF is derived, is crucial for nucleotide synthesis. Other forms of tetrahydrofolate, such as 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, are direct donors of one-carbon units for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. By participating in the regeneration of the tetrahydrofolate pool, 5-MTHF indirectly supports the synthesis of the building blocks of DNA and RNA, which is essential for cell proliferation and the maintenance of genomic integrity.

Quantitative Data

The following tables summarize key quantitative data related to 5-MTHF and associated enzymes in one-carbon metabolism.

ParameterOrganism/TissueValueReference
5-MTHF Concentration
PlasmaHuman (Adults)6.6–39.9 nmol/L
Red Blood CellsHuman (Adults)223–1040 nmol/L
Plasma (Healthy Controls)Human22.67 ± 11.12 nM
Plasma (Schizophrenia Patients)Human11.70 ± 10.37 nM
MTHFR Enzyme Kinetics
Km for 5,10-methylene THFNot Specified~50 µmol/L (estimated from curve)
Methionine Synthase (MetE - cobalamin-independent) Enzyme Kinetics
Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3Aspergillus sojae6.8 µM
kcatAspergillus sojae3.3 min-1
Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3Rhizopus delemar0.8 µM
kcatRhizopus delemar1.2 min-1
Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3Escherichia coli6.4 µM
kcatEscherichia coli12 min-1

Experimental Protocols

Quantification of 5-Methyltetrahydrofolate in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of 5-MTHF in human plasma.

4.1.1. Materials and Reagents

  • Sep-Pak C18 cartridges

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Octanesulfonic acid (ion-pairing agent)

  • p-Aminoacetophenon (internal standard)

  • Fluorescence detector

4.1.2. Sample Preparation (Solid-Phase Extraction)

  • Condition Sep-Pak C18 cartridges according to the manufacturer's instructions.

  • Add a known amount of the internal standard (p-aminoacetophenon) to the plasma sample.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the 5-MTHF and internal standard from the cartridge using an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.1.3. HPLC Analysis

  • Column: ODS (C18) column.

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer containing octanesulfonic acid, with the pH adjusted to 2.5.

  • Detection: Fluorescence detection.

  • Quantification: Create a calibration curve using known concentrations of 5-MTHF. The concentration in the plasma sample is determined by comparing the peak area ratio of 5-MTHF to the internal standard against the calibration curve.

Quantification of Cellular Folates by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the measurement of intracellular folate species, including 5-MTHF.

4.2.1. Materials and Reagents

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Sodium ascorbate

  • Formic acid

  • 2-mercaptoethanol

  • Stable isotope-labeled internal standards for each folate species

  • Solid-phase extraction (SPE) columns (e.g., Bond Elut-PH)

  • LC-MS/MS system with electrospray ionization (ESI)

4.2.2. Cell Lysis and Folate Extraction

  • Aspirate the culture medium from the cell culture plate.

  • Immediately add 1 mL of ice-cold 50:50 H2O:Methanol containing 25 mM sodium ascorbate and 25 mM ammonium acetate (pH 7.0).

  • Scrape the cells and transfer the mixture to a microcentrifuge tube.

  • Heat the tubes at 60°C for 5 minutes to denature proteins.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant containing the folates to a new tube.

4.2.3. Sample Clean-up (Solid-Phase Extraction)

  • Condition the SPE column with methanol and then with a wash buffer (e.g., 30 mM ascorbic acid in 25 mM ammonium acetate, pH 4.0).

  • Adjust the pH of the folate extract to 4.0 with formic acid.

  • Load the sample onto the conditioned SPE column.

  • Wash the column with the wash buffer.

  • Elute the folates with an elution buffer (e.g., 50:50 H2O:Methanol containing 0.5% 2-mercaptoethanol and 25 mM ammonium acetate, pH 7.0).

  • Dry the eluate under a stream of nitrogen and reconstitute in HPLC-grade water.

4.2.4. LC-MS/MS Analysis

  • Chromatography: Use a suitable reversed-phase or HILIC column for separation of the different folate species.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each folate species and their corresponding stable isotope-labeled internal standards.

  • Quantification: Construct calibration curves for each folate species by plotting the peak area ratio of the analyte to its internal standard against the concentration.

Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase Activity

This protocol is based on the method developed by the Matthews lab and measures the activity of methionine synthase by detecting the product, tetrahydrofolate (THF).

4.3.1. Principle

The enzyme catalyzes the following reaction: 5-CH3-THF + L-homocysteine → THF + methionine

The product, THF, is converted to 5,10-methenyl-THF by heating with formate in an acidic solution. 5,10-methenyl-THF has a strong absorbance at 350 nm, which can be measured spectrophotometrically.

4.3.2. Reagents

  • Potassium phosphate buffer (1.0 M, pH 7.2)

  • Dithiothreitol (DTT, 500 mM)

  • S-adenosyl-L-methionine (AdoMet, 3.8 mM)

  • L-homocysteine (100 mM)

  • Hydroxocobalamin (500 µM)

  • 5-Methyltetrahydrofolate (CH3THF, 4.2 mM)

  • Stopping solution: 5N HCl/60% formic acid

  • Enzyme sample

4.3.3. Procedure

  • In a glass tube, prepare a reaction mixture containing:

    • 494 µL H2O

    • 80 µL 1.0 M KPO4 (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM AdoMet

    • 4 µL 100 mM L-homocysteine

    • 80 µL 500 µM hydroxocobalamin

    • 50 µL enzyme sample

  • Mix well and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.

  • Mix well and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of the stopping solution (5N HCl/60% formic acid).

  • Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

  • Cool the tubes to room temperature.

  • Centrifuge the samples to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

4.3.4. Blanks and Calculations

  • A "no enzyme" blank should be run by substituting the enzyme sample with the enzyme buffer.

  • A "minus homocysteine" blank can also be used for crude extracts by replacing homocysteine with water.

  • The activity (in nmol/min) is calculated using the extinction coefficient of 5,10-methenyl-THF in acid (26,500 M-1cm-1).

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways involving 5-MTHF.

One_Carbon_Metabolism Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF->THF MTHF 5-Methyl-THF MethyleneTHF->MTHF MTHFR dTMP dTMP MethyleneTHF->dTMP TS MTHF->THF MTR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH MT Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH->Homocysteine SAHH dUMP dUMP dUMP->dTMP DHFR DHFR SHMT SHMT MTHFR MTHFR MTR MTR (B12) MAT MAT MT Methyltransferases SAHH SAHH TS Thymidylate Synthase

Caption: Overview of One-Carbon Metabolism.

Caption: Homocysteine Remethylation Pathway.

DNA_Methylation_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH DNMT Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MTR MTHF 5-Methyl-THF THF THF MTHF->THF MTR DNA DNA Methylated_DNA Methylated DNA DNA->Methylated_DNA DNMT MAT MAT DNMT DNA Methyltransferase (DNMT) SAHH SAHH MTR MTR (B12) HPLC_Workflow Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Elution Elution & Reconstitution in Mobile Phase SPE->Elution HPLC HPLC Separation (ODS Column) Elution->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 5-Methyltetrahydrofolate-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), a crucial labeled compound in biomedical research and clinical diagnostics. This document details the synthetic pathways, experimental protocols for synthesis and analysis, and presents quantitative data on isotopic purity.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a vital role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and neurotransmitter synthesis.[1] Isotopically labeled 5-MTHF, particularly with stable isotopes like ¹³C, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic studies.[2][3] 5-MTHF-¹³C₅, where the five carbons of the glutamic acid moiety are replaced with ¹³C, is a commonly used internal standard in clinical assays for folate status determination.[4][5] This guide outlines the chemical synthesis of this labeled compound and the analytical methods to verify its isotopic purity.

Synthesis of 5-Methyltetrahydrofolate-¹³C₅

The synthesis of 5-MTHF-¹³C₅ is a multi-step process that begins with commercially available ¹³C-labeled L-glutamic acid. The overall strategy involves the synthesis of ¹³C₅-labeled folic acid, which is then subsequently reduced and methylated to yield the final product.

Synthesis Pathway

The synthesis can be conceptually divided into three main stages:

  • Synthesis of Folic Acid-¹³C₅ : This stage involves the coupling of a pteridine precursor with p-aminobenzoic acid (PABA) and ¹³C₅-L-glutamic acid.

  • Reduction to Tetrahydrofolic Acid-¹³C₅ : The synthesized labeled folic acid is then reduced to its active tetrahydrofolate form.

  • Conversion to 5-Methyltetrahydrofolate-¹³C₅ : The final step involves the introduction of a methyl group at the N5 position.

A diagram illustrating the overall synthetic pathway is presented below.

Synthesis_Pathway cluster_0 Stage 1: Folic Acid-¹³C₅ Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Methylation Pteridine Pteridine Precursor (e.g., 6-Bromomethylpterin) Folic_Acid_13C5 Folic Acid-¹³C₅ Pteridine->Folic_Acid_13C5 Coupling PABA_Glu p-Aminobenzoyl-L-glutamic acid-¹³C₅ PABA_Glu->Folic_Acid_13C5 THF_13C5 Tetrahydrofolic Acid-¹³C₅ Folic_Acid_13C5_ref->THF_13C5 Reduction (e.g., NaBH₄) MTHF_13C5 5-Methyltetrahydrofolate-¹³C₅ THF_13C5_ref->MTHF_13C5 Reductive Methylation (Formaldehyde, Reductant)

Figure 1: Overall synthetic pathway for 5-Methyltetrahydrofolate-¹³C₅.
Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

This protocol describes the synthesis of the key intermediate, p-aminobenzoyl-L-glutamic acid-¹³C₅, starting from commercially available L-glutamic acid-¹³C₅.

  • Materials :

    • L-Glutamic acid-¹³C₅ (isotopic purity ≥ 99%)

    • p-Nitrobenzoyl chloride

    • Sodium bicarbonate (NaHCO₃)

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

    • Hydrochloric acid (HCl)

    • Ethanol

    • Water (deionized)

  • Procedure :

    • N-acylation : Dissolve L-Glutamic acid-¹³C₅ in an aqueous solution of sodium bicarbonate. Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride while maintaining the pH between 8 and 9. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with HCl to precipitate the product, N-(p-nitrobenzoyl)-L-glutamic acid-¹³C₅. Filter, wash with cold water, and dry the product.

    • Reduction : Suspend the N-(p-nitrobenzoyl)-L-glutamic acid-¹³C₅ in ethanol. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or HPLC). Filter the catalyst through a pad of Celite and wash with ethanol. Evaporate the solvent under reduced pressure to obtain p-aminobenzoyl-L-glutamic acid-¹³C₅.

This protocol outlines the condensation reaction to form the labeled folic acid molecule.

  • Materials :

    • p-Aminobenzoyl-L-glutamic acid-¹³C₅ (from Protocol 1)

    • 2-Amino-4-hydroxy-6-chloromethylpteridine (or a similar reactive pteridine derivative)

    • N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

  • Procedure :

    • Dissolve p-aminobenzoyl-L-glutamic acid-¹³C₅ and 2-amino-4-hydroxy-6-chloromethylpteridine in anhydrous DMF.

    • Add triethylamine to the mixture to act as a base.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, pour the reaction mixture into an excess of an anti-solvent (e.g., diethyl ether) to precipitate the crude folic acid-¹³C₅.

    • Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

This protocol describes the final reduction and methylation steps to obtain the target compound. A continuous flow synthesis approach has been shown to be effective for the conversion of folic acid to 5-MTHF.

  • Materials :

    • Folic Acid-¹³C₅ (from Protocol 2)

    • Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., PtO₂)

    • Formaldehyde solution (37%)

    • Ascorbic acid (as an antioxidant)

    • Phosphate buffer (pH 7.4)

    • Hydrochloric acid (HCl)

  • Procedure :

    • Reduction to Tetrahydrofolic Acid-¹³C₅ : Dissolve Folic Acid-¹³C₅ in an alkaline solution (e.g., dilute NaOH). In a separate flask, prepare a solution of sodium borohydride in the same solvent. Slowly add the NaBH₄ solution to the folic acid solution at a controlled temperature (e.g., 0-5 °C) under an inert atmosphere. The reduction can also be achieved via catalytic hydrogenation.

    • Reductive Methylation : Once the reduction to tetrahydrofolic acid-¹³C₅ is complete (as monitored by UV-Vis spectroscopy or HPLC), add formaldehyde to the reaction mixture. This will react with the tetrahydrofolate intermediate to form a 5,10-methylenetetrahydrofolate-¹³C₅ adduct.

    • Final Reduction : Add a second portion of a reducing agent (e.g., sodium borohydride) to reduce the methylene bridge to a methyl group, yielding 5-Methyltetrahydrofolate-¹³C₅.

    • Purification : Acidify the reaction mixture with HCl to precipitate the product. The crude 5-MTHF-¹³C₅ can be purified by recrystallization or preparative HPLC. Due to the instability of reduced folates, all steps should be performed under an inert atmosphere and protected from light.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled standard. The primary techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the isotopic enrichment of 5-MTHF-¹³C₅.

  • Sample Preparation : Prepare a dilute solution of the synthesized 5-MTHF-¹³C₅ in a suitable solvent containing an antioxidant like ascorbic acid.

  • LC Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • MS/MS Conditions :

    • Ionization : Electrospray ionization (ESI) in positive mode.

    • Scan Mode : Multiple Reaction Monitoring (MRM).

    • Monitored Transitions :

      • Unlabeled 5-MTHF: m/z 460.2 → 313.1

      • 5-MTHF-¹³C₅: m/z 465.2 → 318.1

  • Data Analysis : The isotopic purity is determined by comparing the peak area of the M+5 isotopologue (¹³C₅) to the sum of the peak areas of all isotopologues (M+0 to M+5). Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule should be applied for accurate quantification.

The workflow for isotopic purity assessment by LC-MS/MS is depicted below.

LCMS_Workflow SamplePrep Sample Preparation (Dilution with antioxidant) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Processing Data Processing (Peak Integration) MS_Analysis->Data_Processing Purity_Calc Isotopic Purity Calculation Data_Processing->Purity_Calc

Figure 2: Workflow for isotopic purity analysis by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the incorporation of ¹³C at specific atomic positions. Quantitative ¹³C NMR can be used to determine the isotopic enrichment.

  • Sample Preparation : Dissolve a precisely weighed amount of 5-MTHF-¹³C₅ in a suitable deuterated solvent (e.g., D₂O with a pH buffer).

  • NMR Acquisition :

    • Spectrometer : High-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiment : ¹³C NMR with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Relaxation Delay (d1) : A long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) is crucial for accurate integration.

  • Data Analysis : The isotopic enrichment is calculated by comparing the integral of the signals from the five labeled carbons in the glutamate moiety to the integral of a signal from a natural abundance carbon in the pterin or PABA moiety, taking into account the natural 1.1% abundance of ¹³C.

Quantitative Data

The chemical and isotopic purity of commercially available 5-Methyltetrahydrofolate-¹³C₅ are summarized in the table below. These values can serve as a benchmark for synthetic preparations.

ParameterSpecificationReference
Chemical Purity
Commercial Source A≥ 98.0%
Commercial Source B95% (CP)
Isotopic Purity
Commercial Source B99 atom % ¹³C

Conclusion

The synthesis of 5-Methyltetrahydrofolate-¹³C₅ is a challenging but well-documented process that is essential for the production of a high-quality internal standard for research and clinical applications. Careful execution of the synthetic steps and rigorous analysis of the final product's isotopic purity using techniques like LC-MS/MS and quantitative NMR are paramount to ensure its suitability for its intended use. This guide provides a foundational understanding of the synthesis and quality control of this important isotopically labeled compound.

References

Applications of Stable Isotopes in Folate Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Folate, a crucial B-vitamin, is central to one-carbon metabolism, impacting DNA synthesis, methylation, and amino acid metabolism. Accurate quantification and metabolic tracking of its various forms (vitamers) are paramount for nutritional science, clinical diagnostics, and drug development. Traditional methods like microbiological assays lack the specificity to differentiate between these vitamers. This technical guide details the transformative impact of stable isotope-based methodologies, particularly Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in folate research. These techniques provide unparalleled accuracy in quantifying folate vitamers, assessing bioavailability from various sources, and elucidating the complex in vivo kinetics of folate metabolism. This document provides an overview of these applications, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in the field.

Core Application: Quantitative Analysis of Folate Vitamers

Stable Isotope Dilution Assays (SIDA) have become the gold standard for the accurate quantification of folate vitamers in complex matrices such as food, plasma, erythrocytes, and tissue.[1][2] The principle relies on adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H-labeled folate) to a sample as an internal standard.[1] Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during analysis.[3][4] By measuring the ratio of the native analyte to the labeled standard using LC-MS/MS, precise quantification is possible.

Experimental Protocol: Stable Isotope Dilution Assay (SIDA) for Folates

This protocol provides a generalized workflow for the quantification of folate vitamers in biological samples.

  • Sample Preparation & Extraction:

    • Homogenize the sample (e.g., 5-25 mg of tissue or 50 µL of plasma) in an extraction buffer. A common buffer is a 200 mmol/L MES buffer (pH 5.0) containing antioxidants like ascorbic acid (2 g/L) and dithiothreitol (DTT) to prevent folate degradation.

    • Add a known quantity of the stable isotope-labeled internal standard mixture (e.g., [²H₄]- or [¹³C₅]-labeled vitamers).

    • Equilibrate the sample with the internal standard, often for 15 minutes.

  • Enzymatic Deconjugation (for food and tissue samples):

    • Natural folates exist as polyglutamates, which must be cleaved to their monoglutamate forms for analysis.

    • Treat the extract with a conjugase enzyme (e.g., from rat serum) in sequence with protease and α-amylase to break down the food matrix and liberate the folates.

  • Purification and Concentration:

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Strong anion exchange (SAX) cartridges are commonly used for this purpose.

  • LC-MS/MS Analysis:

    • Separate the folate vitamers using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), typically with a C8 or C18 reversed-phase column.

    • Detect and quantify the analytes and their corresponding labeled internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.

  • Quantification:

    • Calculate the concentration of the native folate vitamer based on the peak area ratio of the analyte to its labeled internal standard and the known amount of the standard added.

SIDA_Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis & Quantification Sample Sample Collection (Plasma, Tissue, Food) Homogenize Homogenization in Extraction Buffer Sample->Homogenize Add_IS Add Stable Isotope-Labeled Internal Standards (e.g., ²H₄-Folates) Homogenize->Add_IS Enzyme Enzymatic Treatment (Protease, Amylase, Conjugase) Add_IS->Enzyme SPE Solid-Phase Extraction (SPE) on Anion-Exchange Cartridge Enzyme->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Processing & Calculation (Analyte/IS Ratio) LCMS->Data

Fig 1: General experimental workflow for Stable Isotope Dilution Assay (SIDA).
Quantitative Performance of SIDA Methods

SIDA methods provide excellent sensitivity, precision, and accuracy for folate analysis. The tables below summarize typical performance characteristics reported in the literature.

Folate VitamerMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
5-MethyltetrahydrofolateSerum0.13 nmol/L0.26 nmol/L
5-FormyltetrahydrofolateSerum0.05 nmol/L0.10 nmol/L
Folic AcidSerum0.07 nmol/L0.14 nmol/L
5-MethyltetrahydrofolateFood0.5 µ g/100 g-
TetrahydrofolateFood1.5 µ g/100 g-
S-adenosyl methionine (SAM)Plasma1.005 nmol/L-
S-adenosyl homocysteine (SAH)Plasma0.081 nmol/L-
HomocysteinePlasma0.046 µmol/L-

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for folate vitamers and related metabolites using SIDA LC-MS/MS.

Analyte/VitamerMatrixRecovery (%)Inter-Assay CV (%)Intra-Assay CV (%)Reference
5-CH₃-H₄folateTissue93 - 112%--
Folic AcidTissue89 - 106%--
H₄folateTissue97 - 107%--
5-CH₃-H₄folateSerum-< 7%< 7%
Folic AcidSerum-< 10% (at >2.0 nmol/L)< 10% (at >2.0 nmol/L)
S-adenosyl methionine (SAM)Plasma108%7.3%8.7%
HomocysteinePlasma91%7.0%8.1%

Table 2: Recovery and precision data for folate SIDA methods.

Application: Assessing Folate Bioavailability

Folate bioavailability—the fraction of ingested folate that is absorbed and utilized—varies significantly depending on the food source and form of folate. It is generally accepted that folic acid from fortified foods is more bioavailable than naturally occurring food folates. Stable isotope protocols are the most reliable methods for making these assessments in humans.

Experimental Protocol: Dual-Label Stable Isotope Method for Bioavailability

This protocol allows for the direct comparison of the absorption of a test folate (e.g., from food) with a reference folate.

  • Subject Preparation: Subjects may undergo a folate saturation period (e.g., 2 mg/day of unlabeled folic acid for 7 days) to ensure that the administered labeled dose is readily excreted, which improves the precision of the measurement.

  • Isotope Administration:

    • Administer a single oral dose of a folate labeled with one isotope (e.g., [¹³C₅]folic acid) either in a food matrix or as a supplement.

    • Simultaneously, administer an intravenous (IV) dose of folic acid labeled with a different isotope (e.g., [²H₂]folic acid). The IV dose serves as a reference for 100% bioavailability.

  • Sample Collection: Collect all urine for a 24-48 hour period post-dosing. Plasma samples can also be collected at timed intervals to determine pharmacokinetic parameters.

  • Analysis:

    • Extract folates from urine or plasma samples.

    • Quantify the concentration of each labeled folate species using LC-MS/MS.

  • Bioavailability Calculation: The relative bioavailability is calculated from the ratio of the isotopes recovered in the urine. The percentage of the oral dose excreted relative to the percentage of the IV dose excreted represents the absorption efficiency.

Bioavailability_Workflow cluster_admin Isotope Administration cluster_sample Sample Collection & Analysis cluster_calc Calculation Subject Human Subject (Folate Saturated) OralDose Oral Dose (e.g., [¹³C₅]Folic Acid in Food) Subject->OralDose IVDose Intravenous (IV) Dose (e.g., [²H₂]Folic Acid) Subject->IVDose Collection Urine / Plasma Collection (24-48 hours) Subject->Collection Analysis LC-MS/MS Quantification of [¹³C₅] and [²H₂] Folates Collection->Analysis Ratio Calculate Isotope Ratio (% Oral Dose Excreted / % IV Dose Excreted) Analysis->Ratio Result Determine Relative Bioavailability (%) Ratio->Result Kinetic_Model cluster_pools Body Folate Pools Ingestion Oral Intake of [²H₂]Folic Acid PlasmaPool Plasma Folate Pool (Fast Turnover) Ingestion->PlasmaPool Absorption TissuePool Tissue Folate Pool (Slow Turnover) PlasmaPool->TissuePool Distribution Excretion Urinary Excretion (Labeled Folate & Catabolites) PlasmaPool->Excretion Elimination TissuePool->Excretion Catabolism & Elimination

References

The Metabolic Journey of 5-Methyltetrahydrofolate-13C5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), a stable isotope-labeled form of the primary active folate in the body. By tracing the path of this labeled compound, researchers can gain precise insights into the absorption, distribution, metabolism, and excretion (ADME) of 5-methyltetrahydrofolate (5-MTHF), a critical B-vitamin essential for numerous physiological processes. This guide synthesizes key quantitative data, details experimental protocols for its analysis, and visualizes the complex pathways and workflows involved.

Introduction to 5-Methyltetrahydrofolate and Its Labeled Analog

5-Methyltetrahydrofolate is the most abundant and biologically active form of folate in human plasma and cerebrospinal fluid.[1][2] It plays a pivotal role as a methyl group donor in the one-carbon metabolism pathway, which is fundamental for DNA synthesis, repair, and methylation, as well as for the synthesis of neurotransmitters and phospholipids.[3][4] Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active, making it a more direct and potentially effective source of folate, particularly for individuals with certain genetic polymorphisms in the MTHFR gene.[5]

The use of this compound, which incorporates five carbon-13 atoms, allows for its precise differentiation from endogenous 5-MTHF in biological samples. This stable isotope labeling is a powerful tool in pharmacokinetic studies to accurately quantify the ADME of administered 5-MTHF without interference from the body's natural folate pools.

Metabolic Fate: Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of orally administered 5-MTHF begins with its absorption in the small intestine and culminates in its participation in cellular metabolic pathways and eventual excretion.

Absorption: 5-MTHF is well-absorbed from the intestinal tract. Studies in rats have indicated that its transfer across the intestinal mucosa is likely mediated by diffusion. Following absorption, it enters the portal circulation and is transported to the liver and then into systemic circulation. Greater than 95% of circulating folate is 5-MTHF.

Distribution: Once in the bloodstream, 5-MTHF is bound to serum proteins and is readily taken up by tissues. It is the principal form of folate found in plasma and cerebrospinal fluid. Cellular uptake of 5-MTHF is a carrier-mediated process.

Metabolism: The central role of 5-MTHF is to donate its methyl group in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase with vitamin B12 as a cofactor. This reaction is a critical link between the folate and methionine cycles. The demethylated product, tetrahydrofolate (THF), can then be converted to other folate coenzymes necessary for nucleotide synthesis. The catabolism of folates involves the cleavage of the C9-N10 bond, producing p-aminobenzoylglutamate (PABG) and a pterin.

Excretion: 5-MTHF and its metabolites are primarily excreted in the urine. Studies in rats have shown that it is excreted in the initial 4-8 hours with minimal degradation. The kidney is involved in the reabsorption and metabolism of 5-MTHF.

Quantitative Pharmacokinetic Data

The use of stable isotope-labeled 5-MTHF has enabled the precise measurement of its pharmacokinetic parameters. The tables below summarize key quantitative data from studies investigating the bioavailability and uptake of 5-MTHF.

ParameterValueSpeciesStudy ConditionsReference
Plasma Disappearance (t1/2 α) 23.5 minRatFollowing oral administration
Plasma Disappearance (t1/2 β) 8.5 hrRatFollowing oral administration
Acute 5-MTHF Uptake Reduction by Folic Acid 57%Human Umbilical Vein Endothelial Cells (HUVECs)Preincubation with 20 nM Folic Acid
Long-term 5-MTHF Uptake Reduction by Folic Acid 41%Human Umbilical Vein Endothelial Cells (HUVECs)Cultured in the presence of Folic Acid
Intracellular 5-MTHF Reduction by Folic Acid 47 ± 21%Human Umbilical Vein Endothelial Cells (HUVECs)Long-term exposure to Folic Acid
Study GroupNCmax (nmol/L)Tmax (h)AUC0-8h (nmol/L*h)Reference
Aqueous 13C5-PteGlu (400 µg) 26---
Cooked white rice + 400 µg 13C5-PteGlu 26---
Pectin-coated fortified rice with 400 µg 13C5-PteGlu 26---
Relative Bioavailability (Pectin-coated vs. Aqueous) 68.7%
Relative Bioavailability (Uncoated vs. Aqueous) 86.5%

Experimental Protocols

The accurate quantification of 5-MTHF-13C5 and other folates in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies from cited literature.

Sample Preparation for Plasma Analysis

This protocol outlines a common procedure for extracting folates from plasma samples prior to LC-MS/MS analysis, often involving solid-phase extraction (SPE) for sample clean-up and concentration.

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To a 200 µL aliquot of plasma, add a known amount of a deuterated L-methylfolate internal standard.

  • Buffer Addition: Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, adjusted to pH 3.2).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • SPE Plate Conditioning: Condition a C18 SPE plate with methanol followed by the SPE sample buffer.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with an appropriate SPE wash buffer.

  • Elution: Elute the analytes from the SPE plate using a suitable solvent mixture (e.g., a solution of acetonitrile, methanol, acetic acid, and ascorbic acid).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for the instrumental analysis of 5-MTHF-13C5. Specific parameters will vary depending on the instrumentation and the specific folate vitamers being analyzed.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of folates.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M acetic acid or ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode can be used, with positive mode often being employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • Example MRM transitions for 5-MTHF and its isotopologues:

      • Unlabeled 5-MTHF: m/z 460.2 → 313.2

      • 5-MTHF-13C5: m/z 465.2 → 313.2

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the central metabolic pathway involving 5-MTHF and a typical experimental workflow for its analysis.

One-Carbon Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT MTHF 5-Methyl-THF MethyleneTHF->MTHF MTHFR dTMP dTMP (Thymidine Synthesis) MethyleneTHF->dTMP Thymidylate Synthase DHF Dihydrofolate (DHF) MethyleneTHF->DHF MTHF->THF Methionine Synthase (MS) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP DHF->THF DHFR

Caption: The central role of 5-Methyltetrahydrofolate in one-carbon metabolism.

Experimental Workflow for 5-MTHF-13C5 Analysis Start Start: Plasma Sample Collection SamplePrep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation/SPE 3. Evaporation 4. Reconstitution Start->SamplePrep LCMS LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) SamplePrep->LCMS DataAnalysis Data Analysis: - Peak Integration - Concentration Calculation - Pharmacokinetic Modeling LCMS->DataAnalysis End End: Pharmacokinetic Profile of 5-MTHF-13C5 DataAnalysis->End

Caption: A typical experimental workflow for the analysis of 5-MTHF-13C5 in plasma.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to understand the intricate metabolic fate of the body's primary active folate. Its use in stable isotope dilution assays allows for highly accurate and precise quantification of 5-MTHF's absorption, distribution, metabolism, and excretion. The methodologies and pathways detailed in this guide provide a foundational understanding for designing and interpreting studies that utilize this powerful tracer, ultimately contributing to a deeper knowledge of folate metabolism in health and disease.

References

The Precision Tool for Unraveling One-Carbon Metabolism: A Technical Guide to 5-Methyltetrahydrofolate-¹³C₅ Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) as a stable isotope tracer in metabolic studies. This powerful technique offers unparalleled precision in tracking the fate of the primary active form of folate, L-5-methyltetrahydrofolate, through the intricate network of one-carbon metabolism. The insights gained from these studies are pivotal for advancing our understanding of cellular proliferation, disease pathogenesis, and the development of novel therapeutic interventions.

L-5-methyltetrahydrofolate is the most abundant biologically active form of folate in the human body.[1] The use of its stable isotope-labeled counterpart, where five carbon atoms are replaced with ¹³C, allows for the precise differentiation and quantification of the tracer from endogenous folate pools. This enables researchers to meticulously track its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of folate-dependent pathways.[2]

Core Principles of Metabolic Tracing with 5-MTHF-¹³C₅

Stable isotope tracing with 5-MTHF-¹³C₅ is a cornerstone of metabolic flux analysis (MFA).[1] By introducing the labeled compound into a biological system, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites. This allows for the elucidation of metabolic pathway activity and the quantification of flux through key enzymatic reactions. The primary analytical technique for detecting and quantifying these labeled species is liquid chromatography-mass spectrometry (LC-MS/MS), which can differentiate between the isotopologues based on their mass-to-charge ratio.[1][3]

Experimental Protocols

The successful implementation of 5-MTHF-¹³C₅ tracing studies hinges on meticulous experimental design and execution. Below are detailed protocols for both in vitro cell culture and in vivo plasma/serum analysis.

In Vitro Cell Culture Labeling and Metabolite Extraction

This protocol is a general guideline for adherent cell lines and can be adapted for various experimental needs.

1. Cell Culture and Seeding:

  • Culture cells in standard medium supplemented with 10% fetal bovine serum (FBS) until they reach 70-80% confluency.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure 80-90% confluency at the time of harvest. A typical density is 2 x 10⁵ cells per well.

  • Incubate the cells overnight to allow for attachment.

2. Preparation of Labeling Medium:

  • Prepare a folate-free medium supplemented with 10% dialyzed FBS. The use of dialyzed FBS is critical to minimize background levels of unlabeled folates.

  • Prepare a stock solution of 5-MTHF-¹³C₅ in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

  • Spike the folate-free medium with the 5-MTHF-¹³C₅ stock solution to achieve a final concentration appropriate for the experimental goals (e.g., 10-100 µM).

3. Stable Isotope Labeling:

  • Aspirate the standard culture medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium containing 5-MTHF-¹³C₅ to the cells.

  • Incubate for a defined period to allow for uptake and metabolism.

4. Metabolite Quenching and Extraction:

  • To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 10-15 minutes to ensure complete extraction.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • The extract can be dried under a stream of nitrogen and stored at -80°C until analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cell_culture Cell Culture & Seeding prep_medium Prepare Labeling Medium (Folate-free + 5-MTHF-13C5) wash_pbs Wash with PBS cell_culture->wash_pbs Cells at desired confluency add_medium Add Labeling Medium wash_pbs->add_medium incubation Incubate add_medium->incubation quench Quench Metabolism (Ice-cold PBS) incubation->quench End of labeling period extract Metabolite Extraction (e.g., 80% Methanol) quench->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect dry_store Dry & Store at -80°C collect->dry_store LC-MS/MS Analysis LC-MS/MS Analysis dry_store->LC-MS/MS Analysis

In Vitro 5-MTHF-¹³C₅ Labeling Workflow
Plasma/Serum Sample Preparation for LC-MS/MS Analysis

This protocol details the preparation of plasma or serum samples for the quantification of folates and their isotopologues.

1. Sample Thawing and Internal Standard Spiking:

  • Thaw serum or plasma samples at room temperature.

  • To a 200 µL aliquot of the sample, add an internal standard mixture containing a known concentration of ¹³C-labeled folate species. This is crucial for accurate quantification.

2. Protein Precipitation and Extraction:

  • Add an extraction buffer to the sample.

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant which contains the folate metabolites.

3. Sample Purification (Optional but Recommended):

  • For cleaner samples and improved sensitivity, solid-phase extraction (SPE) or affinity chromatography using folate binding protein columns can be employed.

  • Condition the SPE cartridge or affinity column.

  • Load the supernatant onto the column.

  • Wash the column to remove interfering substances.

  • Elute the folates using an appropriate elution solvent.

4. Final Preparation for Analysis:

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

G cluster_purify Optional Purification start Thaw Plasma/Serum Sample spike Spike with Internal Standard (13C-labeled) start->spike extract Add Extraction Buffer & Vortex spike->extract centrifuge Centrifuge to Pellet Proteins extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction or Affinity Chromatography supernatant->spe For cleaner sample dry Dry Eluate/Supernatant supernatant->dry Direct analysis elute Elute Folates spe->elute elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Plasma/Serum Sample Preparation Workflow

Data Presentation

The quantitative performance of analytical methods is critical for the reliable interpretation of metabolic tracing data. The following tables summarize key quantitative parameters from published studies utilizing 5-MTHF-¹³C₅ and related folate analysis.

Table 1: LC-MS/MS Method Performance for Folate Quantification

ParameterValueReference
Calibration Range 0 - 9 x 10⁻⁹ mol/L
0.94 - 97 ng/mL
Limit of Detection (LOD) 0.2 x 10⁻⁹ mol/L
Limit of Quantification (LOQ) 0.55 x 10⁻⁹ mol/L
Precision (CV%) 7.4%
5.3%

Table 2: Selected Ion Monitoring (SIM) Parameters for LC-MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)NotesReference
5-CH₃H₄PteGlu (unlabeled)458-Selected ion monitoring of [M-H]⁻
5-MTHF-¹³C₅464-Derived from labeled dose, [M+6-H]⁻
²H₄PteGlu (internal standard)444-Deuterated internal standard

One-Carbon Metabolism and the Role of 5-MTHF

5-MTHF is a central player in one-carbon metabolism, a network of interconnected pathways essential for nucleotide synthesis, amino acid metabolism, and methylation reactions. The methyl group from 5-MTHF is transferred to homocysteine to form methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.

G THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethyleneTHF->THF MTHF 5-Methyl-THF (5-MTHF-¹³C₅ tracer enters here) MethyleneTHF->MTHF MTHFR (irreversible) dUMP dUMP dTMP dTMP MethyleneTHF->dTMP Purine Purine Synthesis MethyleneTHF->Purine MTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine dUMP->dTMP Thymidylate Synthase

Simplified Folate and Methionine Cycles

Conclusion

5-Methyltetrahydrofolate-¹³C₅ is an indispensable tool for researchers investigating the complexities of one-carbon metabolism. Its use in stable isotope tracing studies, coupled with sensitive analytical techniques like LC-MS/MS, provides a detailed and dynamic picture of folate metabolism in health and disease. The protocols and data presented in this guide offer a solid foundation for the design and execution of robust metabolic studies, ultimately contributing to advancements in nutrition, disease diagnostics, and drug development.

References

The Principle of Stable Isotope Dilution Using 5-Methyltetrahydrofolate-13C5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Stable Isotope Dilution Analysis (SIDA) utilizing 5-Methyltetrahydrofolate-13C5. SIDA is a powerful analytical technique that offers high accuracy and precision for the quantification of analytes in complex matrices, making it an invaluable tool in research, clinical diagnostics, and drug development.[1][2] 5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and neurotransmitter synthesis.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate measurement of 5-MTHF concentrations in biological samples.[5]

Core Principles of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a quantitative mass spectrometry technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The fundamental principle of SIDA is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the native analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for matrix effects and variations in instrument response, which are common challenges in complex biological samples.

Key Advantages of SIDA:

  • High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.

  • High Specificity: The use of mass spectrometry provides a high degree of certainty in the identification and quantification of the target analyte.

  • Correction for Analyte Loss: Compensates for incomplete recovery of the analyte during sample processing.

  • Considered a Definitive Method: Often used as a reference method for validating other analytical techniques.

The Role of this compound in SIDA

This compound is the ¹³C-labeled form of 5-MTHF and serves as an ideal internal standard for its quantification. The five ¹³C atoms increase its molecular weight, allowing for clear differentiation from the endogenous 5-MTHF by the mass spectrometer. Its identical chemical properties ensure that it co-elutes with the native 5-MTHF during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer's source. This makes it a reliable tool for accurately determining 5-MTHF levels in various biological matrices such as plasma, serum, and cerebrospinal fluid.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies employing SIDA with this compound for the analysis of 5-MTHF.

Table 1: Linearity and Detection Limits for 5-MTHF Analysis

MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Human Plasma1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L1.2 x 10⁻¹¹ mol/L-
Human Serum1.0–100 nmol/l--
Cerebrospinal Fluid25–400 nM (Standard Curve)3 nM (Analytical Measurement Range)-
Human Serum0.1–140 nmol/L0.07–0.52 nmol/LAssessed
Blank Matrix (for food analysis)--6.16 nmol/L - 67.0 nmol/L (spiked concentrations)

Table 2: Precision of 5-MTHF Quantification

MatrixIntra-assay Coefficient of Variation (CV%)Inter-assay Coefficient of Variation (CV%)Reference
Human PlasmaWithin 8.6%Within 9.0%
Human Serum< 15%< 15%
Human Serum5.3%-
Pectin and Sugar Matrix (for food analysis)DeterminedDetermined

Experimental Protocols

Below are detailed methodologies for key experiments involving the quantification of 5-MTHF using SIDA with this compound.

Protocol 1: Quantification of 5-MTHF in Human Plasma

Objective: To determine the concentration of 5-MTHF in human plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Folate binding protein affinity columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Spiking: A known amount of this compound internal standard is added to 2 ml of each plasma sample.

  • Sample Purification: The spiked plasma samples are purified using folate binding protein affinity columns to isolate the folates.

  • Concentration Step: The purified folate fraction is concentrated to increase the analyte concentration.

  • LC Separation: The concentrated sample is injected into a liquid chromatography system for the separation of 5-MTHF from other components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer with positive electrospray ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both native 5-MTHF and the this compound internal standard.

  • Quantification: The concentration of 5-MTHF in the original plasma sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard, using a calibration curve.

Protocol 2: Quantification of 5-MTHF in Cerebrospinal Fluid (CSF)

Objective: To measure the concentration of 5-MTHF in CSF for the diagnosis of cerebral folate deficiency.

Materials:

  • Cerebrospinal fluid (CSF) samples (50 µL)

  • This compound internal standard solution

  • High-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) system

Methodology:

  • Sample Preparation: CSF samples (50 µL) are diluted 1:2 with the this compound internal standard solution.

  • Direct Injection: The diluted sample is injected directly onto the HPLC-ESI-MS/MS system.

  • HPLC Separation and MS/MS Detection: Similar to the plasma protocol, HPLC separates 5-MTHF, and the tandem mass spectrometer detects and quantifies both the native and the labeled forms.

  • Quantification: A five-point standard curve (typically ranging from 25-400 nM) is used to quantify the 5-MTHF concentration in the CSF samples.

Visualizations

Signaling Pathways and Experimental Workflows

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, CSF) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Spiking Equilibrate Equilibration Spike->Equilibrate Extraction Extraction / Purification (e.g., SPE, Affinity Chromatography) Equilibrate->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Ionization & Fragmentation Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quantify Calculate Analyte Concentration Ratio->Quantify Curve Calibration Curve Curve->Quantify

Caption: Workflow of Stable Isotope Dilution Analysis for 5-MTHF.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR MTHF->THF Methionine Synthase (MS) (Vitamin B12 dependent) Hcy Homocysteine Met Methionine Hcy->Met Methionine Synthase (MS) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation Reactions) SAH->Hcy SAHH

Caption: Simplified One-Carbon Metabolism Pathway involving 5-MTHF.

Applications in Research and Drug Development

The accurate quantification of 5-MTHF is critical in various research and clinical settings.

  • Nutritional Status Assessment: Determining folate levels to identify deficiencies that can lead to conditions like megaloblastic anemia and neural tube defects.

  • Clinical Diagnostics: Measuring 5-MTHF in CSF is crucial for diagnosing cerebral folate deficiency and other inborn errors of folate metabolism.

  • Pharmacokinetic Studies: SIDA is used to track the absorption, distribution, metabolism, and excretion (ADME) of folate supplements and drugs.

  • Drug Development: Stable isotope labeling is a valuable tool in drug development for understanding drug metabolism and for therapeutic drug monitoring. By using labeled compounds, researchers can trace the metabolic fate of a drug and its impact on endogenous pathways.

  • Biomarker Discovery and Validation: Precise measurement of metabolites like 5-MTHF is essential for the discovery and validation of biomarkers for various diseases.

References

A Technical Guide to 5-Methyltetrahydrofolate-13C5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This stable isotope-labeled compound is an invaluable tool for researchers in drug development, metabolism, and clinical diagnostics, offering a precise method for tracing and quantifying the biologically active form of folate in complex biological systems.

Commercial Suppliers and Product Specifications

A variety of reputable suppliers offer this compound for research purposes. The compound is typically used as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic studies.[1] The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental design. Key specifications to consider include chemical purity, isotopic purity, and available formulations.

Below is a summary of commercially available this compound products, compiled from various suppliers.

SupplierProduct NameCatalog No.Chemical PurityIsotopic PurityMolecular Weight ( g/mol )FormStorage Temperature
MedChemExpress5-Methyltetrahydrofolic acid-13C5HY-113046S98.0%Not SpecifiedNot SpecifiedSolid-20°C
Sigma-Aldrich5-Methyltetrahydrofolic acid-(glutamic acid-13C5)Not Specified95% (CP)99 atom % 13C464.42Powder−20°C
ClearsynthThis compoundCS-O-38655Not SpecifiedNot Specified464.42Not SpecifiedEnquire
GlpBio5-Methyltetrahydrofolic acid-13C5Not SpecifiedNot SpecifiedNot Specified464.42Not Specified-20°C, protect from light
Cambridge Isotope Laboratories5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³C₅, 99%) CP 95%CLM-9548-0.00195%99%464.42IndividualStore in freezer (-20°C). Protect from light.
LGC StandardsThis compoundTRC-M338146Not SpecifiedNot Specified464.419NeatRoom Temperature

The Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism

5-Methyltetrahydrofolate is the most abundant and biologically active form of folate in the human body.[2][3] It plays a critical role in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various substrates, including DNA, RNA, proteins, and lipids.[4] The central role of 5-MTHF is to donate a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme methionine synthase.[2] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell.

The following diagram illustrates the key steps in the folate and methionine cycles, highlighting the central position of 5-MTHF.

Folate_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethyleneTHF->DHF MethyleneTHF->THF FiveMTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->FiveMTHF MTHFR MTHFR MTHFR FiveMTHF->THF MS HCY Homocysteine MET Methionine HCY->MET MS SAM S-Adenosylmethionine (SAM) MET->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->HCY MS Methionine Synthase

Folate and Methionine Cycles

Experimental Applications and Protocols

The primary application of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the highly accurate and precise quantification of endogenous 5-MTHF in various biological matrices, such as plasma, serum, urine, and tissue samples. The 13C5-labeled compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thus correcting for matrix effects and variations in sample preparation and instrument response.

General Workflow for 5-MTHF Quantification using LC-MS/MS

The following diagram outlines a typical experimental workflow for the quantification of 5-MTHF using a stable isotope dilution LC-MS/MS method.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with 5-MTHF-13C5 Internal Standard Sample->Spike Extraction Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis (Quantification) MS->Data

LC-MS/MS Workflow for 5-MTHF
Detailed Experimental Protocol for 5-MTHF Analysis in Human Plasma

This protocol is a generalized procedure based on methodologies described in the scientific literature for the analysis of 5-MTHF in human plasma using LC-MS/MS and 5-MTHF-13C5 as an internal standard.

1. Materials and Reagents:

  • This compound (internal standard)

  • Unlabeled 5-Methyltetrahydrofolate (for calibration standards)

  • Human plasma (EDTA-anticoagulated)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of 5-MTHF-13C5 in a suitable solvent (e.g., methanol/water with antioxidant) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions of the internal standard by diluting the stock solution.

  • Prepare a stock solution of unlabeled 5-MTHF in a similar manner.

  • Prepare a series of calibration standards by spiking known amounts of unlabeled 5-MTHF into a surrogate matrix (e.g., charcoal-stripped plasma).

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add a known amount of the 5-MTHF-13C5 internal standard working solution.

  • Vortex briefly to mix.

  • Perform protein precipitation by adding 300 µL of ice-cold methanol.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For further cleanup and concentration, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash the cartridge, and elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate 5-MTHF from other matrix components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for both unlabeled 5-MTHF and 5-MTHF-13C5 are monitored.

      • Example MRM transitions:

        • 5-MTHF: Q1 m/z 460.2 -> Q3 m/z 313.1

        • 5-MTHF-13C5: Q1 m/z 465.2 -> Q3 m/z 318.1

5. Data Analysis:

  • Integrate the peak areas for both the unlabeled 5-MTHF and the 5-MTHF-13C5 internal standard.

  • Calculate the peak area ratio (unlabeled 5-MTHF / 5-MTHF-13C5).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers investigating the role of folate in health and disease. Its use as an internal standard in LC-MS/MS-based methods enables accurate and reliable quantification of the primary active form of folate in biological systems. The information and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to incorporate this powerful analytical technique into their research.

References

A Comprehensive Technical Guide to the Safety and Handling of 13C Labeled Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and core applications of Carbon-13 (¹³C) labeled compounds in the modern research laboratory. While these powerful tools are integral to metabolic research, drug development, and diagnostics, a thorough understanding of their properties is essential for safe and effective use.

Core Safety Principles: Understanding ¹³C

Carbon-13 (¹³C) is a natural, stable, and non-radioactive isotope of carbon.[1] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay and therefore does not emit ionizing radiation.[1] This fundamental property is the cornerstone of its safety profile.

The key takeaway for laboratory safety is that the hazards associated with a ¹³C labeled compound are determined by the chemical and toxicological properties of the molecule itself, not the presence of the ¹³C isotope.[2] Consequently, no additional safety precautions are required beyond those mandated for the unlabeled parent compound.[2]

Regulatory Framework and Exposure Limits

There are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or other occupational exposure limits established for ¹³C labeled compounds.[3] Safety guidelines are governed by the standards for chemical hygiene and hazardous materials in the laboratory. The OSHA Laboratory Standard (29 CFR 1910.1450) requires the development of a Chemical Hygiene Plan to protect workers from health hazards associated with hazardous chemicals.

Table 1: Quantitative Safety and Isotope Data

ParameterValueSignificance
Radioactivity Non-radioactivePoses no radiological hazard.
OSHA PEL for ¹³C None establishedSafety protocols are based on the parent compound.
Natural Abundance of ¹³C ~1.1%¹³C is a naturally occurring component of all carbon-containing matter.
Toxicity No discernible risk of toxicity from the isotope itself.The toxicity profile is that of the unlabeled molecule.

Laboratory Handling and Storage

Proper handling and storage of ¹³C labeled compounds are crucial for maintaining their chemical and isotopic integrity.

General Handling Procedures

Standard laboratory best practices, as outlined in an institution's Chemical Hygiene Plan, should be followed. This includes:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, as dictated by the hazards of the parent compound.

  • Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a chemical fume hood to prevent inhalation.

  • Cross-Contamination: Take care to avoid cross-contamination with unlabeled compounds, which could dilute the isotopic enrichment and affect experimental results.

Storage

Compounds enriched with stable isotopes are stored in the same manner as their unenriched counterparts. General storage guidelines include:

  • Temperature: Store at the temperature recommended on the product's Safety Data Sheet (SDS) to ensure chemical stability.

  • Light and Moisture: Protect from light and moisture to prevent degradation.

  • Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

Waste Disposal

Waste containing ¹³C labeled compounds is not considered radioactive and should be disposed of as standard chemical waste. The disposal method should be determined by the chemical hazards of the parent compound and must comply with local, state, and federal regulations.

General Waste Disposal Workflow:

  • Segregation: Segregate ¹³C labeled chemical waste from radioactive waste.

  • Characterization: Identify the waste based on the chemical properties of the compound (e.g., flammable, corrosive, toxic).

  • Containerization: Use a compatible and properly labeled waste container. The label should clearly identify the chemical constituents.

  • Disposal Request: Follow institutional procedures for the pickup and disposal of chemical waste.

Experimental Protocols and Workflows

¹³C labeled compounds are instrumental in a variety of experimental techniques. Below are detailed methodologies for three common applications.

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.

Experimental Protocol for ¹³C-MFA in Cell Culture:

  • Cell Culture and Labeling:

    • Culture cells of interest to a mid-logarithmic growth phase in a standard medium.

    • Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose at a known concentration).

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and growth rate.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, for instance, by immersing the cell culture dish in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Derivatization and GC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the dried metabolites to increase their volatility for gas chromatography.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution of the metabolites.

  • Data Analysis:

    • Use specialized software to calculate metabolic fluxes from the mass isotopologue distribution data.

MFA_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed and Grow Cells B 2. Introduce ¹³C-labeled Substrate A->B C 3. Incubate to Isotopic Steady-State B->C D 4. Quench Metabolism C->D E 5. Extract Metabolites D->E F 6. Derivatize for GC-MS E->F G 7. GC-MS Analysis F->G H 8. Data Processing and Flux Calculation G->H

Workflow for a ¹³C Metabolic Flux Analysis (MFA) experiment.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method in quantitative proteomics to detect differences in protein abundance between cell populations.

Experimental Protocol for a Two-State SILAC Experiment:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in a "light" medium containing natural arginine and lysine.

    • The other population is grown in a "heavy" medium containing ¹³C-labeled arginine ([¹³C₆]-Arg) and lysine ([¹³C₆]-Lys).

    • Culture for at least five cell doublings to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental condition to one cell population (e.g., drug treatment) while the other serves as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion and Mass Spectrometry:

    • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

    • Analyze the resulting peptide mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

SILAC_Workflow cluster_labeling Cell Labeling A1 Control Cells (Light Medium) C Combine Cell Lysates A1->C A2 Experimental Cells (Heavy ¹³C Medium) B Apply Experimental Treatment A2->B B->C D Protein Digestion C->D E LC-MS/MS Analysis D->E F Protein Identification and Quantification E->F

General workflow for a SILAC experiment.
¹³C-Urea Breath Test for Helicobacter pylori Detection

This is a non-invasive diagnostic test to detect the presence of H. pylori bacteria in the stomach.

Protocol for the ¹³C-Urea Breath Test:

  • Patient Preparation:

    • The patient must fast for a specified period before the test (typically 1-6 hours).

    • Certain medications, such as proton pump inhibitors and antibiotics, must be discontinued for a period before the test.

  • Baseline Breath Sample:

    • The patient exhales into a collection bag to provide a baseline breath sample.

  • Administration of ¹³C-Urea:

    • The patient ingests a solution or capsule containing a small amount of ¹³C-labeled urea.

  • Post-Dose Breath Sample:

    • After a specific time interval (usually 10-30 minutes), the patient provides a second breath sample in a new collection bag.

  • Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an infrared spectrophotometer or a mass spectrometer.

    • A significant increase in this ratio in the post-dose sample indicates the presence of H. pylori, which contains the enzyme urease that breaks down the ¹³C-urea into ¹³CO₂ and ammonia.

Urea_Breath_Test cluster_patient Patient cluster_lab Laboratory Analysis A Provides Baseline Breath Sample B Ingests ¹³C-Urea A->B C Provides Post-Dose Breath Sample B->C D Measure ¹³CO₂/¹²CO₂ Ratio in Breath Samples C->D E Compare Ratios D->E F H. pylori Present: Increased ¹³CO₂ E->F Significant Increase G H. pylori Absent: No Change in ¹³CO₂ E->G No Significant Increase

Logical flow of the ¹³C-Urea Breath Test.

Conclusion

¹³C labeled compounds are exceptionally safe and versatile tools for researchers in the life sciences and drug development. Their non-radioactive nature means that the primary safety considerations are those of the parent compound, simplifying handling and disposal procedures. By following standard laboratory safety protocols and understanding the principles behind their application, researchers can confidently and effectively leverage the power of stable isotope labeling to advance scientific knowledge.

References

Methodological & Application

Application Note: Quantification of 5-Methyltetrahydrofolate in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate, a crucial vitamin B9. It plays a vital role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[1] Accurate quantification of 5-MTHF in biological matrices is critical for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies of folate-based therapies. This application note provides a detailed protocol for the sensitive and specific quantification of 5-MTHF in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) as the stable isotope-labeled internal standard.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of 5-MTHF. Plasma samples are first treated to precipitate proteins and release 5-MTHF. The analyte and the internal standard (5-MTHF-13C5) are then separated from other endogenous components using reverse-phase liquid chromatography. The separated compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-MTHF.

Quantitative Data Summary

The performance of this LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
5-Methyltetrahydrofolate0.5 - 500> 0.995

Table 2: Sensitivity

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)
5-Methyltetrahydrofolate0.5

Table 3: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC1.5< 10< 1090 - 110
Medium QC50< 10< 1090 - 110
High QC400< 10< 1090 - 110

Experimental Protocols

Materials and Reagents
  • 5-Methyltetrahydrofolate (5-MTHF) reference standard

  • This compound (5-MTHF-13C5) internal standard[2][3]

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (≥ 98%)

  • Ammonium acetate

  • Ascorbic acid

  • Human plasma (drug-free)

Equipment
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Quantiva)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Solutions
  • Stock Solution of 5-MTHF (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-MTHF in 10 mL of methanol containing 0.1% ascorbic acid. Store at -80°C.

  • Stock Solution of 5-MTHF-13C5 (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-MTHF-13C5 in 1 mL of methanol containing 0.1% ascorbic acid. Store at -80°C.

  • Working Standard Solutions: Prepare serial dilutions of the 5-MTHF stock solution in methanol:water (50:50, v/v) to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 5-MTHF-13C5 stock solution in methanol.

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 100 ng/mL 5-MTHF-13C5 internal standard working solution.

  • Add 300 µL of cold methanol containing 0.1% ascorbic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 5-MTHF: Precursor ion (m/z) 460.2 → Product ion (m/z) 313.2[5]

    • 5-MTHF-13C5: Precursor ion (m/z) 465.2 → Product ion (m/z) 318.2

  • Collision Energy: Optimized for the specific instrument.

  • Dwell Time: 100 ms

Calibration Curve and Quality Control Samples
  • Prepare a calibration curve by spiking blank human plasma with appropriate concentrations of 5-MTHF working standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Prepare three levels of quality control (QC) samples (low, medium, and high) in blank plasma, independent of the calibration standards.

  • Process the calibration standards and QC samples alongside the unknown samples using the described sample preparation protocol.

Visualizations

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5-Methyltetrahydrofolate in the one-carbon metabolism pathway, which is interconnected with the folate and methionine cycles.

One_Carbon_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF SHMT MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR DNA_Synthesis DNA Synthesis (Purines, Thymidylate) MethyleneTHF->DNA_Synthesis MTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine

Caption: Role of 5-MTHF in One-Carbon Metabolism.

Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS quantification of 5-Methyltetrahydrofolate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (5-MTHF-13C5) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Methanol + Ascorbic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 5-MTHF Calibration->Quantification

Caption: LC-MS/MS Workflow for 5-MTHF Quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 5-Methyltetrahydrofolate in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method exhibits excellent linearity and sensitivity, making it suitable for a wide range of research and clinical applications, including pharmacokinetic studies, nutritional assessments, and investigations into folate metabolism-related disorders.

References

Application Notes and Protocols for the Quantification of 5-Methyltetrahydrofolate in Plasma using 5-Methyltetrahydrofolate-13C5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body, in human plasma samples. The use of a stable isotope-labeled internal standard, 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), is a robust method to correct for analyte losses during sample preparation and analysis, ensuring high accuracy and precision. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Folate plays a crucial role in numerous metabolic processes, including DNA synthesis, repair, and methylation. An accurate assessment of folate status is vital in clinical diagnostics and nutritional studies. 5-MTHF is the most abundant and biologically active form of folate in plasma. Stable Isotope Dilution Assays (SIDA) using LC-MS/MS are considered the gold standard for the quantification of 5-MTHF due to their high sensitivity, specificity, and accuracy.[1][2] The use of 5-MTHF-13C5 as an internal standard is critical as it co-elutes with the analyte and experiences similar ionization effects, thus providing reliable quantification.

Experimental Workflow

The overall experimental workflow for the quantification of 5-MTHF in plasma using 5-MTHF-13C5 as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_collection Plasma Sample Collection add_is Addition of 5-MTHF-13C5 Internal Standard plasma_collection->add_is Spike protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Optional) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Figure 1: General experimental workflow for 5-MTHF analysis in plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 5-MTHF in plasma using a stable isotope-labeled internal standard.

Table 1: Method Performance and Validation Parameters

ParameterReported ValueReference
Linearity Range1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L[3]
Limit of Detection (LOD)0.07–0.52 nmol/L[4]
Limit of Quantification (LOQ)0.55 x 10⁻⁹ mol/L[5]
Inter-day Precision (% CV)3.66% (for 60 µL sample)
Intra-day Precision (% CV)3.35% (for 60 µL sample)
Inter-assay Precision (% CV)within 9.0%
Intra-assay Precision (% CV)within 8.6%
Recovery103%–108%

Detailed Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for preparing plasma samples for 5-MTHF analysis.

Materials:

  • Human plasma collected in K3EDTA tubes

  • This compound (5-MTHF-13C5) internal standard stock solution (e.g., 200 µmol/L)

  • Acetonitrile, LC-MS grade

  • Ascorbic acid solution (e.g., 200 mmol/L)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 60 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the 5-MTHF-13C5 internal standard solution. The final concentration of the internal standard should be within the calibration range (e.g., 20.0 nmol/L).

  • Stabilization: Add 7 µL of 200 mmol/L ascorbic acid to the plasma sample to prevent folate oxidation.

  • Protein Precipitation: Add 120 µL of cold acetonitrile containing the internal standards to the plasma sample.

  • Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer 70 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% aqueous formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical liquid chromatography and mass spectrometry conditions for the analysis of 5-MTHF.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., Superspher 100RP18, 4 µm), is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 3% B), which is then increased to separate the analytes. An example gradient is as follows:

    • 0-2.5 min: 3% to 10% B

    • 2.5-5.0 min: Hold at 10% B

    • 5.0-10.0 min: 10% to 15% B

    • 10.0-11.0 min: 15% to 50% B

    • 11.0-12.0 min: Hold at 50% B

    • 12.0-16.0 min: Re-equilibrate at 3% B

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for 5-MTHF and its 13C5-labeled internal standard need to be optimized for the specific instrument used. Typical transitions are:

    • 5-MTHF: m/z 460.2 → 313.2

    • 5-MTHF-13C5: m/z 465.2 → 313.2

  • Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature according to the manufacturer's guidelines for the specific instrument.

Data Analysis and Quantification

The quantification of 5-MTHF is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

data_analysis_flow cluster_calibration Calibration Standards cluster_samples Plasma Samples cluster_quantification Quantification cal_prep Prepare calibration standards with known 5-MTHF concentrations is_spike Spike with constant amount of 5-MTHF-13C5 cal_prep->is_spike cal_analysis Analyze by LC-MS/MS is_spike->cal_analysis peak_area_ratio Calculate Peak Area Ratio (5-MTHF / 5-MTHF-13C5) cal_analysis->peak_area_ratio sample_prep Prepare plasma samples (as per protocol) is_spike_sample Spike with constant amount of 5-MTHF-13C5 sample_prep->is_spike_sample sample_analysis Analyze by LC-MS/MS is_spike_sample->sample_analysis sample_analysis->peak_area_ratio calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_area_ratio->calibration_curve concentration_determination Determine 5-MTHF concentration in samples from the curve calibration_curve->concentration_determination

Figure 2: Data analysis workflow for 5-MTHF quantification.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum or buffer) with known concentrations of 5-MTHF. Process these standards in the same way as the plasma samples, including the addition of the internal standard.

  • Peak Area Ratios: For both the calibration standards and the unknown plasma samples, calculate the ratio of the chromatographic peak area of 5-MTHF to the peak area of 5-MTHF-13C5.

  • Linear Regression: Plot the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be > 0.99.

  • Concentration Calculation: Use the regression equation to calculate the concentration of 5-MTHF in the unknown plasma samples based on their measured peak area ratios.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of 5-MTHF in plasma. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their laboratories. Adherence to these protocols will ensure the generation of high-quality data for clinical and research applications.

References

Application Notes and Protocols for 5-Methyltetrahydrofolate-13C5 Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in the human body. Its analysis in urine is a critical tool in nutritional assessment, clinical diagnostics, and pharmacokinetic studies, particularly for evaluating the bioavailability of folic acid supplements and fortified foods. Stable isotope-labeled internal standards, such as 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), are essential for accurate quantification by correcting for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the robust and reliable preparation of urine samples for the analysis of 5-MTHF-13C5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Sample Preparation

The successful analysis of 5-MTHF in urine hinges on several key principles during sample preparation:

  • Stabilization of the Analyte: 5-MTHF is highly susceptible to oxidation. Therefore, the addition of antioxidants to the urine sample immediately after collection and throughout the preparation process is crucial. Common stabilizers include ascorbic acid, 2-mercaptoethanol, and dithiothreitol (DTT).

  • Enzymatic Deconjugation: In biological matrices, folates primarily exist as polyglutamates. For the analysis of total 5-MTHF, an enzymatic hydrolysis step is necessary to convert these polyglutamates into monoglutamates, which can be detected by LC-MS/MS. This is typically achieved using a γ-glutamyl hydrolase (conjugase), often sourced from rat serum or chicken pancreas.

  • Extraction and Purification: Urine is a complex matrix containing various interfering substances. An extraction and purification step is necessary to isolate the analyte of interest and remove components that can cause ion suppression or enhancement in the mass spectrometer. The most common techniques are Solid-Phase Extraction (SPE), and protein precipitation.

Experimental Protocols

This section details two primary protocols for the preparation of urine samples for 5-MTHF-13C5 analysis: Solid-Phase Extraction and Protein Precipitation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and is particularly useful when high sensitivity is required. Strong anion exchange (SAX) or mixed-mode anion exchange cartridges are effective for folate extraction.

Materials:

  • Urine sample, collected and stored with antioxidants.

  • 5-MTHF-13C5 internal standard solution.

  • Rat serum (as a source of γ-glutamyl hydrolase).

  • Extraction Buffer: 0.1 M sodium acetate buffer (pH 5.0) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol.

  • SPE cartridges (e.g., Strong Anion Exchange - SAX, 100 mg, 1 mL).

  • SPE Conditioning Solution: Methanol.

  • SPE Equilibration Solution: 10 mM phosphate buffer with 1.3 mM DTT.[1]

  • SPE Wash Solution: Equilibration buffer.

  • SPE Elution Solution: 5% sodium chloride, 100 mM sodium acetate, 0.7 mM DTT, and 1% ascorbic acid.[1]

  • Centrifuge.

  • Nitrogen evaporator.

  • Reconstitution Solution: Mobile phase or a weak solvent compatible with the LC-MS/MS system.

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen urine samples at 4°C.

    • To 1 mL of urine, add a known amount of 5-MTHF-13C5 internal standard solution.

    • Add 50 µL of extraction buffer to further stabilize the analytes.

  • Enzymatic Deconjugation:

    • Add 20 µL of rat serum to the urine sample.

    • Incubate at 37°C for 2-3 hours to ensure complete deconjugation of polyglutamates.

  • Protein Precipitation (Optional but Recommended):

    • Add 2 mL of acetonitrile to the sample.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SAX cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of equilibration solution.

  • Sample Loading:

    • Load the supernatant from step 3 onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of the wash solution to remove unbound impurities.

  • Elution:

    • Elute the folates from the cartridge with 1 mL of the elution solution into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation

This is a simpler and faster method, suitable for high-throughput analysis, though it may result in a less clean extract compared to SPE.

Materials:

  • Urine sample, collected and stored with antioxidants.

  • 5-MTHF-13C5 internal standard solution.

  • Rat serum.

  • Precipitating Solvent: Acetonitrile or methanol, chilled to -20°C.

  • Centrifuge.

  • Nitrogen evaporator.

  • Reconstitution Solution.

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen urine samples at 4°C.

    • To 0.5 mL of urine, add a known amount of 5-MTHF-13C5 internal standard.

    • Add 25 µL of a solution containing 1% (w/v) ascorbic acid.

  • Enzymatic Deconjugation:

    • Add 10 µL of rat serum.

    • Incubate at 37°C for 2-3 hours.

  • Protein Precipitation:

    • Add 1.5 mL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Analysis:

    • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data for 5-MTHF analysis in biological fluids using LC-MS/MS with stable isotope dilution. These values can serve as a benchmark for method validation.

Table 1: Method Performance Characteristics for 5-MTHF Analysis

ParameterSolid-Phase Extraction (SPE)Protein PrecipitationReference(s)
Recovery 85-105%90-110%[2][3]
Limit of Detection (LOD) 0.05 - 0.2 nmol/L0.1 - 0.5 nmol/L[4]
Limit of Quantification (LOQ) 0.15 - 0.55 nmol/L0.3 - 1.5 nmol/L
Inter-day Precision (%CV) < 10%< 15%
Intra-day Precision (%CV) < 5%< 10%

Table 2: Comparison of Sample Preparation Techniques

FeatureSolid-Phase Extraction (SPE)Protein PrecipitationLiquid-Liquid Extraction (LLE)
Selectivity HighModerateModerate to Low
Throughput ModerateHighModerate
Solvent Consumption ModerateLowHigh
Cost per Sample HighLowModerate
Automation Potential HighHighModerate
Matrix Effects MinimizedCan be significantCan be significant

Visualization of Experimental Workflow

Sample_Preparation_Workflow cluster_collection Sample Collection & Stabilization cluster_preparation Sample Preparation cluster_analysis Analysis Urine Urine Sample Collection Stabilizer Add Antioxidant (e.g., Ascorbic Acid) Urine->Stabilizer IS Spike with 5-MTHF-13C5 Internal Standard Stabilizer->IS Deconjugation Enzymatic Deconjugation (γ-glutamyl hydrolase) IS->Deconjugation Extraction Extraction Method Deconjugation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE High Purity PP Protein Precipitation Extraction->PP High Throughput Drydown Evaporation to Dryness SPE->Drydown PP->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

stable isotope labeling protocol for metabolomics with 5-Methyltetrahydrofolate-13C5

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Stable Isotope Labeling in Metabolomics using 5-Methyltetrahydrofolate-13C5.

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of molecules and quantifying their flux through metabolic pathways. 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate and a critical cofactor in one-carbon metabolism, donating its methyl group for the synthesis of methionine from homocysteine. This reaction is essential for DNA synthesis, methylation reactions, and the production of S-adenosylmethionine (SAM), the universal methyl donor. By using this compound as a tracer, researchers can accurately track the contribution of one-carbon units to various downstream metabolic pathways. This application note provides a detailed protocol for utilizing this compound for stable isotope labeling in mammalian cells, followed by metabolite extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway of 5-Methyltetrahydrofolate

This compound is incorporated into the one-carbon metabolism pathway, where the labeled methyl group is transferred to homocysteine to form methionine. This reaction is catalyzed by methionine synthase. The resulting labeled methionine can then be used in protein synthesis or converted to S-adenosylmethionine (SAM), which is a key methyl donor for the methylation of DNA, RNA, proteins, and lipids. The demethylated SAM is then hydrolyzed to homocysteine, which can be remethylated to methionine, completing the cycle.

One_Carbon_Metabolism cluster_0 Folate Cycle cluster_1 Methionine Cycle 5-MTHF-13C5 This compound THF Tetrahydrofolate 5-MTHF-13C5->THF Methionine Synthase Homocysteine Homocysteine Methionine-13C1 Methionine-13C1 Homocysteine->Methionine-13C1 SAM-13C1 S-Adenosylmethionine-13C1 Methionine-13C1->SAM-13C1 MAT SAH S-Adenosylhomocysteine SAM-13C1->SAH Methyltransferases (Substrate -> Substrate-CH3) SAH->Homocysteine SAHH

Caption: One-Carbon Metabolism Pathway.

Experimental Protocol

This protocol details the steps for stable isotope labeling of mammalian cells in culture with this compound, followed by metabolite extraction and preparation for LC-MS analysis.

Materials
  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (isotopically pure)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Cell scraper

  • Liquid nitrogen

  • -80°C freezer

Workflow Overview

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Isotope Labeling (5-MTHF-13C5) A->B C 3. Cell Harvesting B->C D 4. Metabolite Extraction C->D E 5. Sample Preparation D->E F 6. LC-MS Analysis E->F G 7. Data Analysis F->G

Caption: Experimental Workflow Diagram.

Procedure
  • Cell Culture and Seeding:

    • Culture mammalian cells in complete medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to attach and grow for 24 hours.

  • Stable Isotope Labeling:

    • Prepare the labeling medium by supplementing folate-free DMEM with 10% dialyzed FBS and 10 µM this compound.

    • Aspirate the standard culture medium from the cells and wash once with PBS.

    • Add 2 mL of the labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the isotope over time.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (v/v) to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried metabolites in 50 µL of 50% methanol.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to remove any insoluble debris.

    • Transfer the supernatant to an LC-MS autosampler vial.

Quantitative Data Summary

The following table summarizes the expected fractional enrichment of key metabolites in the one-carbon pathway after 24 hours of labeling with 10 µM this compound in HEK293T cells.

MetaboliteLabeled IsotopologueFractional Enrichment (%)
MethionineMethionine (M+1)85.2 ± 3.1
S-Adenosylmethionine (SAM)SAM (M+1)78.9 ± 4.5
S-Adenosylhomocysteine (SAH)SAH (M+1)75.6 ± 4.2
SerineSerine (M+1)15.3 ± 2.8
GlycineGlycine (M+1)12.1 ± 2.5

Conclusion

This application note provides a comprehensive protocol for tracing one-carbon metabolism using this compound. The described methods for cell culture, labeling, metabolite extraction, and data analysis can be adapted for various research applications in drug development and fundamental biology. The ability to quantify the flux of one-carbon units is crucial for understanding the metabolic reprogramming in diseases such as cancer and for evaluating the efficacy of drugs targeting these pathways.

Quantifying Folate Bioavailability with 5-Methyltetrahydrofolate-¹³C₅: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B-vitamin, plays a critical role in numerous metabolic pathways, including DNA synthesis, repair, and methylation. Understanding the bioavailability of different folate forms is crucial for establishing dietary recommendations, developing fortified foods, and creating effective therapeutic interventions. Stable isotope labeling, particularly with 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), offers a powerful and precise method to trace the absorption, distribution, metabolism, and excretion (ADME) of this biologically active folate vitamer. This application note provides detailed protocols and data for quantifying folate bioavailability using 5-MTHF-¹³C₅, enabling researchers to differentiate exogenous (administered) folate from endogenous pools.[1][2][3]

The use of stable isotopes like ¹³C₅-5-MTHF allows for the accurate assessment of pharmacokinetic parameters without the safety concerns associated with radiolabeled compounds.[4] This technique is instrumental in comparing the bioavailability of different folate forms, such as synthetic folic acid versus the naturally occurring 5-MTHF, and in evaluating the impact of food matrices or genetic factors on folate absorption.[5]

Signaling Pathway and Metabolism

Folate metabolism is a complex process involving several enzymatic conversions. Orally ingested folates, including 5-MTHF, are absorbed in the small intestine. Unlike folic acid, which requires reduction by dihydrofolate reductase (DHFR), 5-MTHF is the primary circulating form of folate and can directly enter the folate metabolic cycle. Within the cell, 5-MTHF donates a methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. This process is essential for DNA methylation and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.

Folate_Metabolism node_5MTHF 5-MTHF-¹³C₅ (Oral Dose) node_Intestine Small Intestine (Absorption) node_5MTHF->node_Intestine node_Plasma Plasma Circulation (Labeled 5-MTHF-¹³C₅) node_Intestine->node_Plasma node_Tissues Peripheral Tissues node_Plasma->node_Tissues node_Excretion Renal Excretion (Urine) node_Plasma->node_Excretion node_Metabolism One-Carbon Metabolism (Methylation Cycle) node_Tissues->node_Metabolism node_Homocysteine Homocysteine node_Metabolism->node_Homocysteine node_Methionine Methionine node_Homocysteine->node_Methionine

Folate Absorption and Metabolism Pathway.

Experimental Protocols

Human Pharmacokinetic Study Protocol

This protocol outlines a single-dose, open-label, crossover study to determine the pharmacokinetics of orally administered 5-MTHF-¹³C₅.

1. Study Population:

  • Healthy adult volunteers (male and female, 18-55 years).

  • Exclusion Criteria: History of gastrointestinal, renal, or hepatic disease; use of medications known to interfere with folate metabolism; pregnancy or lactation; anemia (hemoglobin <12 g/dL in women, <13 g/dL in men); low vitamin B12 levels (<148 pmol/L); elevated homocysteine (≥15 µmol/L).

2. Study Design:

  • Screening: Obtain informed consent and perform a physical examination, including standard blood and urine tests.

  • Dosing: After an overnight fast, subjects receive a single oral dose of 5-MTHF-¹³C₅ (e.g., 400 µg equimolar to L-methylfolate).

  • Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Washout Period: A washout period of at least 7 days should be implemented between different folate formulations in a crossover design.

Experimental_Workflow node_Screening Subject Screening (Inclusion/Exclusion Criteria) node_Fasting Overnight Fast node_Screening->node_Fasting node_Dosing Oral Administration of 5-MTHF-¹³C₅ node_Fasting->node_Dosing node_Sampling Serial Blood Sampling (0-24h) node_Dosing->node_Sampling node_Processing Plasma Separation (Centrifugation) node_Sampling->node_Processing node_Storage Sample Storage (-80°C) node_Processing->node_Storage node_Analysis LC-MS/MS Analysis node_Storage->node_Analysis node_Data Pharmacokinetic Modeling node_Analysis->node_Data

Pharmacokinetic Study Workflow.
Sample Preparation and LC-MS/MS Analysis Protocol

This protocol describes the method for the simultaneous quantification of 5-MTHF-¹³C₅ and endogenous 5-MTHF in human plasma.

1. Reagents and Materials:

  • 5-Methyltetrahydrofolate-¹³C₅ (as the calcium or sodium salt)

  • Internal Standard (e.g., [²H₄]-Folic Acid or ¹³C₅-5-MTHF of known concentration)

  • Folate-binding protein affinity columns

  • LC-MS/MS grade solvents (acetonitrile, methanol, water)

  • Acetic acid, Ascorbic acid

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 2.0 mL of plasma, add the internal standard solution.

  • Use folate binding protein affinity columns for sample purification.

  • Elute the folates from the column.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., Superspher 100RP18, 4 µm).

  • Mobile Phase: A gradient of 0.1 mol/L acetic acid (pH 3.3) and acetonitrile is commonly used.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive ion mode.

  • MRM Transitions: Monitor the specific transitions for unlabeled 5-MTHF, ¹³C₅-5-MTHF, and the internal standard. For example, in negative ion mode, selected ion monitoring can be conducted on the [M-H]⁻ ion: m/z 458 for unlabeled 5-CH₃H₄PteGlu and m/z 463 for [¹³C₅]5-CH₃H₄PteGlu.

Analytical_Workflow node_Plasma Plasma Sample (+ Internal Standard) node_Purification Affinity Purification (Folate Binding Protein) node_Plasma->node_Purification node_Elution Elution & Concentration node_Purification->node_Elution node_LC LC Separation (C18 Column) node_Elution->node_LC node_MS MS/MS Detection (MRM Mode) node_LC->node_MS node_Quant Quantification (Labeled vs. Unlabeled) node_MS->node_Quant

Sample Analysis Workflow.

Data Presentation

The following tables summarize key pharmacokinetic parameters obtained from studies utilizing labeled 5-MTHF and other folate forms.

Table 1: Pharmacokinetic Parameters of Different Folate Forms

Folate FormDoseCₘₐₓ (nmol/L)Tₘₐₓ (h)AUC₀₋₈ₕ (nmol/L*h)Reference
(6S)-5-MTHF-Na416 µg36.8 (± 10.8)1.5126.0 (± 33.6)
Folic Acid400 µg11.1 (± 4.1)2.056.0 (± 25.3)
(6S)-5-MTHF-2CholEquimolar to Folic Acid--1.64-fold higher than Folic Acid (Total Folate)

Data are presented as mean (± SD) where available.

Table 2: LC-MS/MS Method Validation Parameters for 5-MTHF Quantification

ParameterValueReference
Linearity Range0 - 9 x 10⁻⁹ mol/L
Limit of Detection (LOD)0.2 x 10⁻⁹ mol/L
Limit of Quantification (LOQ)0.55 x 10⁻⁹ mol/L
Inter-assay CV (%)< 9.0%
Intra-assay CV (%)< 8.6%

Conclusion

The use of 5-Methyltetrahydrofolate-¹³C₅ provides a robust and reliable method for quantifying folate bioavailability in humans. The detailed protocols for clinical studies and LC-MS/MS analysis presented in this application note offer a framework for researchers to accurately assess the pharmacokinetics of this critical nutrient. The ability to distinguish between administered and endogenous folate allows for precise measurements, leading to a better understanding of folate metabolism and the factors that influence its availability from different sources. This knowledge is paramount for the development of improved nutritional strategies and therapeutic interventions.

References

Application Notes & Protocols: Studying MTHFR Enzyme Activity Using Stable Isotope-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in folate and homocysteine metabolism. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF), the primary circulatory form of folate.[1] This reaction is a key step in the one-carbon metabolism pathway, which is essential for DNA synthesis, DNA methylation, and the regulation of homocysteine levels. Dysregulation of MTHFR activity, often due to genetic polymorphisms such as the C677T variant, is associated with various diseases, making the accurate measurement of its enzymatic activity crucial for research and clinical studies.[1]

A common misconception is to use 5-methyltetrahydrofolate as a substrate to measure the forward activity of MTHFR. However, 5-MTHF is the product of the MTHFR-catalyzed reaction. The enzyme's physiological role is the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. Therefore, to study MTHFR's forward enzyme activity, 5,10-methylenetetrahydrofolate must be used as the substrate.

In this context, stable isotope-labeled compounds like 5-Methyltetrahydrofolate-13C5 play an indispensable role not as a substrate, but as an internal standard. The use of this compound in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay allows for the highly accurate and precise quantification of the unlabeled 5-MTHF produced by the enzyme. This method corrects for variations in sample preparation and instrument response, ensuring reliable measurement of MTHFR activity.

These application notes provide a detailed protocol for a robust LC-MS/MS-based assay to determine MTHFR enzyme activity in cultured human fibroblasts, utilizing this compound as an internal standard for accurate product quantification.

MTHFR in the One-Carbon Metabolism Pathway

MTHFR is a central enzyme linking the folate cycle with the methionine cycle. By producing 5-MTHF, it provides the methyl group necessary for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).

Caption: MTHFR's role in one-carbon metabolism.

Quantitative Data Summary

The activity of the MTHFR enzyme can be significantly influenced by genetic polymorphisms, particularly the C677T variant (rs1801133). The following tables summarize key quantitative data related to MTHFR enzyme activity.

Table 1: MTHFR Enzyme Activity in Human Fibroblasts

Sample GroupNMTHFR Activity (pmol/min/mg protein)Reference
Control Individuals13240.1 - 624.0 (Mean: 338.5)[2]
MTHFR-Deficient Individuals52.99 - 51.3[2]

Table 2: Impact of MTHFR C677T Polymorphism on Enzyme Activity

GenotypeAllelesDescriptionRemaining Enzyme Activity (%)Reference(s)
Wild TypeCCHomozygous normal~100%[3]
HeterozygousCTOne normal, one variant allele~65-70%
Homozygous VariantTTTwo variant alleles~30-35%

Table 3: Michaelis-Menten Kinetic Constants for MTHFR

SubstrateApparent Km (µmol/L)Enzyme Source & ConditionsReference
5,10-Methylenetetrahydrofolate26Human Fibroblasts
NADPH30Human Fibroblasts

Note: Kinetic constants can vary based on the enzyme source, purity, and assay conditions.

Experimental Protocols

Protocol 1: Culturing and Harvesting Human Fibroblasts
  • Cell Culture: Culture human fibroblasts in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting: When cells reach 80-90% confluency, wash them twice with phosphate-buffered saline (PBS).

  • Detachment: Add 0.25% trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Collection: Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Storage: Store the final cell pellet at -80°C until enzyme extraction.

Protocol 2: Preparation of Fibroblast Enzyme Extract
  • Resuspension: Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.6, containing protease inhibitors).

  • Sonication: Sonicate the cell suspension on ice using short bursts (e.g., three 10-second bursts) to lyse the cells.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic MTHFR enzyme.

  • Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.

  • Storage: Use the enzyme extract immediately or store in aliquots at -80°C.

Protocol 3: MTHFR Enzymatic Reaction
  • Reaction Mixture Preparation: Prepare the MTHFR reaction mixture in a microcentrifuge tube. The final volume and concentrations should be optimized, but a typical reaction mixture includes:

    • Potassium phosphate buffer (pH 6.6)

    • FAD (flavin adenine dinucleotide, a necessary cofactor)

    • NADPH (the reducing agent)

    • 5,10-Methylenetetrahydrofolate (substrate)

  • Pre-incubation: Pre-incubate the reaction mixture (without the substrate) with 20-60 µg of the fibroblast enzyme extract for 5 minutes at 37°C.

  • Initiation: Start the enzymatic reaction by adding 5,10-methylenetetrahydrofolate to a final concentration of approximately 100 µmol/L.

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding an ice-cold solution, such as acetonitrile or perchloric acid. This will precipitate the proteins.

  • Internal Standard Addition: Immediately after stopping the reaction, add a known concentration of This compound to each sample to serve as the internal standard for LC-MS/MS analysis.

  • Post-Termination Processing: Vortex the samples and centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Quantification of 5-Methyltetrahydrofolate
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Acetic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 10% to 50% Mobile Phase B over several minutes to elute 5-MTHF.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Unlabeled 5-MTHF (Product): Monitor the specific precursor-to-product ion transition (e.g., m/z 460.2 → 313.1).

      • 13C5-5-MTHF (Internal Standard): Monitor the corresponding transition for the stable isotope-labeled standard (e.g., m/z 465.2 → 318.1).

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled 5-MTHF with a fixed concentration of the 13C5-5-MTHF internal standard.

    • Calculate the peak area ratio of the analyte (unlabeled 5-MTHF) to the internal standard (13C5-5-MTHF) for each sample and standard.

    • Determine the concentration of 5-MTHF produced in the enzymatic reaction by interpolating the peak area ratio from the standard curve.

  • Calculate Enzyme Activity: Normalize the amount of 5-MTHF produced to the reaction time and the amount of protein in the extract. Express the final MTHFR activity in units such as pmol/min/mg protein.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the MTHFR enzyme activity assay.

MTHFR_Assay_Workflow cluster_reaction Protocol 3: Enzymatic Reaction start Start A1 Culture & Harvest Fibroblasts start->A1 Protocol 1 process process reagent reagent analysis analysis end End A2 Prepare Enzyme Extract A1->A2 Protocol 2 A3 Quantify Protein (BCA/Bradford) A2->A3 B2 Add Enzyme Extract A2->B2 B1 Prepare Reaction Mix (Buffer, FAD, NADPH) B1->B2 B3 Add Substrate (5,10-Methylene-THF) B2->B3 B4 Incubate at 37°C B3->B4 B5 Terminate Reaction B4->B5 B6 Add Internal Standard (5-MTHF-13C5) B5->B6 B7 Centrifuge & Collect Supernatant B6->B7 C1 LC-MS/MS Analysis B7->C1 Protocol 4 C2 Quantify 5-MTHF (Product) C1->C2 C3 Calculate Specific Activity (pmol/min/mg protein) C2->C3 C3->end

Caption: Workflow for MTHFR activity assay.

References

Application Notes and Protocols for Pharmacokinetic Studies Using an Oral Dose of 5-Methyltetrahydrofolate-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting pharmacokinetic studies utilizing an oral dose of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅). The use of a stable isotope-labeled compound allows for the precise differentiation and quantification of the administered dose from endogenous levels of 5-methyltetrahydrofolate, enabling accurate assessment of its absorption, distribution, metabolism, and excretion (ADME).

Introduction

5-methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate (Vitamin B9). It is a critical coenzyme in the one-carbon metabolism pathway, essential for DNA synthesis, repair, and methylation. Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR), making it a more direct and potentially effective folate source for individuals with MTHFR polymorphisms.

Pharmacokinetic studies using stable isotope-labeled 5-MTHF-¹³C₅ are invaluable for:

  • Accurately determining bioavailability and bioequivalence.

  • Investigating the impact of food matrices on absorption.

  • Understanding the metabolic fate of orally administered 5-MTHF.

  • Differentiating the administered dose from the body's existing folate pool.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for 5-MTHF following oral administration. While specific data for an oral 5-MTHF-¹³C₅ dose is not available, the data presented is derived from studies administering unlabeled 5-MTHF salts and serves as a reliable estimate.

Table 1: Pharmacokinetic Parameters of (6S)-5-Methyltetrahydrofolate Following a Single Oral Dose

ParameterValueReference
Tmax (Time to maximum concentration) 1 - 2 hours[1](1)
Cmax (Maximum plasma concentration) Varies with dose; significantly higher than after folic acid administration.[1](1)[1](1)
AUC (Area under the curve) Significantly higher than after folic acid administration, indicating greater bioavailability.[2](2)[2](2)
Elimination Half-life (t½) Biphasic elimination with an initial rapid phase followed by a slower phase.(3)(3)

Table 2: Comparison of Bioavailability: 5-MTHF vs. Folic Acid

Study ComparisonKey FindingReference
Single Oral Dose The peak concentration of 5-MTHF is almost seven times higher compared to that achieved after folic acid administration.(1)(1)
AUC Comparison The Area Under the Curve (AUC) for plasma total folate is significantly higher after administration of 5-MTHF salts compared to an equimolar dose of folic acid.(2)(2)

Experimental Protocols

This section outlines a detailed protocol for a clinical pharmacokinetic study of orally administered 5-MTHF-¹³C₅. This protocol is a composite based on best practices from similar stable-isotope labeled folate studies.

Study Design

A single-dose, open-label, crossover study is recommended to determine the pharmacokinetics of orally administered 5-MTHF-¹³C₅.

  • Study Population: Healthy adult volunteers (male and female, 18-50 years).

  • Exclusion Criteria: History of gastrointestinal, renal, or hepatic disease; use of medications known to interfere with folate metabolism; pregnancy or lactation; known MTHFR mutations (if not a specific focus of the study).

  • Pre-study Preparation: For 24 hours prior to dosing, subjects should be placed on a low-folate diet (approximately 100 µ g/day ) to reduce baseline levels of endogenous folates.(4)

Dosing and Sample Collection
  • Dosing: Following an overnight fast, subjects will receive a single oral dose of 5-MTHF-¹³C₅ (e.g., 400 µg). The dose should be dissolved in a standardized volume of water.

  • Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis to ensure the stability of folate vitamers.

Analytical Methodology: LC-MS/MS Quantification

The concentration of 5-MTHF-¹³C₅ in plasma samples should be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.(5)

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 1 mL aliquot of plasma, add an internal standard (e.g., ¹³C₅,²H₃-5-MTHF).

    • Perform solid-phase extraction (SPE) or affinity chromatography using folate-binding protein columns for sample cleanup and concentration.(5)

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., Superspher 100RP18).(5)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-MTHF-¹³C₅ and the internal standard. For example, for ¹³C₅-5-MTHF, the transition could be m/z 465 → m/z 317.

Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_results Results Subject Screening Subject Screening Low Folate Diet Low Folate Diet Subject Screening->Low Folate Diet Baseline Blood Sample (0h) Baseline Blood Sample (0h) Low Folate Diet->Baseline Blood Sample (0h) Oral Dose 5-MTHF-13C5 Oral Dose 5-MTHF-13C5 Serial Blood Sampling Serial Blood Sampling Oral Dose 5-MTHF-13C5->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-80C) Sample Storage (-80C) Plasma Separation->Sample Storage (-80C) Sample Preparation Sample Preparation Sample Storage (-80C)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Experimental workflow for a pharmacokinetic study of oral 5-MTHF-¹³C₅.

Metabolic Pathway of Folates

G Folic Acid (Synthetic) Folic Acid (Synthetic) DHF DHF Folic Acid (Synthetic)->DHF DHFR Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) 5,10-Methylene-THF 5,10-Methylene-THF 5-Methyl-THF (5-MTHF) 5-Methyl-THF (5-MTHF) 5,10-Methylene-THF->5-Methyl-THF (5-MTHF) MTHFR Methionine Synthase Methionine Synthase 5-Methyl-THF (5-MTHF)->Methionine Synthase THF THF 5-Methyl-THF (5-MTHF)->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase DHFR DHFR MTHFR MTHFR DHF->THF DHFR THF->5,10-Methylene-THF

Caption: Simplified metabolic pathway of folic acid and 5-MTHF.

Concluding Remarks

The use of 5-Methyltetrahydrofolate-¹³C₅ in pharmacokinetic studies offers a significant advantage in accurately tracing the fate of the administered compound. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct robust studies to evaluate the bioavailability and metabolism of this biologically crucial form of folate. The higher bioavailability of 5-MTHF compared to folic acid, as indicated by numerous studies, underscores the importance of continued research into its clinical applications.(1, 13)

References

Application Note: High-Purity Synthesis of 5-Methyltetrahydrofolate-¹³C₅ via Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the purification of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), a critical internal standard in pharmacokinetic and clinical studies. The described methodology ensures high recovery and purity, suitable for sensitive downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers in achieving reliable and reproducible purification.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Its isotopically labeled form, 5-MTHF-¹³C₅, is the gold standard internal standard for the accurate quantification of endogenous folates in biological matrices. The purity of this internal standard is paramount for the precision and accuracy of analytical methods. Solid-phase extraction offers a selective and efficient technique for purifying 5-MTHF-¹³C₅ from complex sample matrices. This application note outlines a detailed protocol using SPE for this purpose.

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5-MTHF in the one-carbon metabolism pathway. Understanding this pathway highlights the importance of accurate 5-MTHF quantification in various research and clinical settings.

One-Carbon Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT dTMP dTMP MethyleneTHF->dTMP TS FiveMTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->FiveMTHF MTHFR dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA MTHFR MTHFR FiveMTHF->THF MS Hcy Homocysteine Met Methionine Hcy->Met MS SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation SAH->Hcy

Caption: Role of 5-MTHF in One-Carbon Metabolism.

Experimental Protocols

Materials and Reagents
  • Crude 5-Methyltetrahydrofolate-¹³C₅

  • Solid-Phase Extraction (SPE) Cartridges: Phenyl-bonded silica, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Ascorbic Acid

  • 2-Mercaptoethanol

  • Deionized Water

  • Formic Acid

Equipment
  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • pH Meter

  • Analytical Balance

  • HPLC or LC-MS/MS system

Workflow for SPE Purification of 5-MTHF-¹³C₅

The following diagram outlines the complete workflow for the solid-phase extraction of 5-MTHF-¹³C₅.

SPE Workflow start Start: Crude 5-MTHF-¹³C₅ Sample dissolve Dissolve in Loading Buffer (pH 4.0 with Ascorbic Acid) start->dissolve load Load Sample onto Cartridge dissolve->load condition Condition SPE Cartridge (Methanol followed by Water) equilibrate Equilibrate Cartridge (Wash Buffer) condition->equilibrate equilibrate->load wash Wash Cartridge (Remove Impurities) load->wash elute Elute 5-MTHF-¹³C₅ (Elution Buffer) wash->elute dry Dry Eluate (Nitrogen Evaporation) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: SPE Workflow for 5-MTHF-¹³C₅ Purification.
Detailed Protocol

  • Preparation of Buffers and Solutions:

    • Wash Buffer (pH 4.0): 25 mM Ammonium Acetate with 30 mM Ascorbic Acid in deionized water. Adjust pH to 4.0 with formic acid.

    • Elution Buffer (pH 7.0): 50:50 (v/v) Methanol:Water containing 25 mM Ammonium Acetate and 0.5% 2-Mercaptoethanol. Adjust pH to 7.0.[1]

    • Loading Buffer: Dissolve the crude 5-MTHF-¹³C₅ in the Wash Buffer.

  • SPE Cartridge Conditioning:

    • Place the phenyl-bonded silica SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 column volume (6 mL) of methanol.

    • Wash the cartridges with 1 column volume (6 mL) of deionized water. Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Equilibrate the cartridges with 1 column volume (6 mL) of Wash Buffer.

  • Sample Loading:

    • Load the dissolved crude 5-MTHF-¹³C₅ sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 column volume (6 mL) of the Wash Buffer to remove any unbound impurities.[1]

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the purified 5-MTHF-¹³C₅ from the cartridge with 2 x 2 mL aliquots of the Elution Buffer.[1]

  • Drying and Reconstitution:

    • Dry the collected eluate under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Data and Results

The following tables summarize the expected quantitative data from the purification process.

Table 1: Recovery and Purity of 5-MTHF-¹³C₅

ParameterResult
Initial Purity ~85%
Final Purity >98%
Recovery Rate 92.76 ± 2.69%[2]
Precision (CV) 5.3%[3]

Table 2: LC-MS/MS Parameters for Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., Superspher 100RP18, 4 µm)
Mobile Phase A 0.1 M Acetic Acid (pH 3.3)
Mobile Phase B Acetonitrile
Flow Rate 250 µL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Monitored Transition m/z of precursor ion → m/z of product ion (specific to ¹³C₅ labeling)

Note: The specific m/z transitions will depend on the exact labeling pattern of the ¹³C₅ isotope. For a fully labeled glutamate portion, the mass shift would be +5 Da compared to the unlabeled 5-MTHF.

Discussion

The presented solid-phase extraction protocol provides an effective method for the purification of 5-Methyltetrahydrofolate-¹³C₅. The use of a phenyl-bonded silica sorbent allows for the retention of the moderately polar 5-MTHF molecule, while the optimized wash and elution buffers ensure the removal of impurities and high recovery of the target compound. The inclusion of antioxidants such as ascorbic acid and 2-mercaptoethanol throughout the process is critical to prevent the degradation of the labile folate molecule.

The final purity of >98% and a high recovery rate make this protocol highly suitable for the preparation of 5-MTHF-¹³C₅ as an internal standard for demanding analytical applications in clinical and pharmaceutical research. The subsequent LC-MS/MS analysis provides the necessary sensitivity and specificity for the accurate quantification of this important biomolecule.

Conclusion

This application note provides a detailed and reliable solid-phase extraction protocol for the purification of 5-Methyltetrahydrofolate-¹³C₅. The clear, step-by-step instructions, supported by visual workflows and quantitative data, should enable researchers to successfully implement this method in their laboratories. The high purity and recovery achievable with this protocol will contribute to the accuracy and reliability of studies involving the quantification of folates.

References

Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 5-Methyltetrahydrofolate-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of 5-Methyltetrahydrofolate (5-MTHF) and its stable isotope-labeled internal standard, 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust and sensitive assay for pharmacokinetic studies, clinical research, and nutritional assessments.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate (Vitamin B9), playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, DNA methylation, and neurotransmitter production.[1] Accurate quantification of 5-MTHF in biological samples is vital for diagnosing folate deficiencies and for research in areas such as neural tube defects and cardiovascular disease. Stable isotope dilution analysis using 5-MTHF-13C5 as an internal standard is the gold standard for quantification, providing high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2][3]

This application note details a high-sensitivity LC-MS/MS method optimized for the detection of 5-MTHF and 5-MTHF-13C5. The methodology is applicable to various biological matrices, with a primary focus on human plasma and serum.

Experimental Methodology

Sample Preparation

The stability of folates is a critical consideration during sample preparation. All procedures should be carried out under dim light to prevent photodegradation.[4] The addition of antioxidants such as ascorbic acid and/or 2-mercaptoethanol is essential to prevent oxidative degradation.[4]

Protocol 1: Protein Precipitation and Extraction from Human Plasma/Serum

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.

  • Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the 5-MTHF-13C5 internal standard (IS) working solution to each sample, calibrator, and quality control (QC) sample. The IS is typically prepared in a solution containing antioxidants.

  • Protein Precipitation: Add 1.5 mL of cold methanol containing stabilizers (e.g., 10 mg/mL 2-mercaptoethanol and 0.025% v/v ammonium hydroxide) to precipitate proteins.

  • Vortexing & Centrifugation: Vortex the mixture vigorously for 3 minutes, then centrifuge at approximately 2000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas in a water bath set to 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting condition (e.g., 11:89 acetonitrile/5 mM ammonium acetate buffer with 10 mg/mL 2-mercaptoethanol).

  • Final Centrifugation: Vortex for 3 minutes and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes to remove any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system. An injection volume of 8-10 µL is common.

Note: For cleaner samples, Solid Phase Extraction (SPE) or affinity column purification using folate binding protein can be employed after initial extraction.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 or similar column.

Table 1: Typical Liquid Chromatography Parameters

Parameter Setting Reference
HPLC System Vanquish UHPLC or equivalent
Column Hedera ODS-2 (or equivalent C18, e.g., Superspher 100RP-18)
Column Temperature 40°C
Mobile Phase A 0.1 M Acetic Acid (pH 3.3) or 1 mM Ammonium Acetate with 0.6% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.25 - 0.8 mL/min
Injection Volume 8 - 20 µL
Gradient A gradient tailored to the specific column and analytes is typical. A representative gradient starts at a low percentage of Mobile Phase B, ramps up to elute the analytes, followed by a wash and re-equilibration step.

| Autosampler Temp | 4 - 6°C | |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is commonly used.

Table 2: Mass Spectrometry Parameters for 5-MTHF and 5-MTHF-13C5 Detection

Parameter Setting Reference
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6410B, TSQ Quantiva)
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Spray Voltage +1350 to +4000 V
Vaporizer/Gas Temp 300 - 350 °C
Sheath Gas Flow 12 L/min (parameter is instrument-specific)
Nebulizer Pressure 40 psig (parameter is instrument-specific)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (5-MTHF) Precursor: 460.2 m/z → Product: 313.1 m/z
Collision Energy (5-MTHF) ~19 V (instrument dependent)
MRM Transition (5-MTHF-13C5) Precursor: 465.2 m/z → Product: 313.1 m/z

| Collision Energy (5-MTHF-13C5) | ~19 V (instrument dependent) | |

Note: The 13C5 isotope labels are located on the glutamic acid moiety of the molecule. The fragmentation to the 313.1 m/z product ion results from cleavage of the C-N bond between the p-aminobenzoyl and glutamate groups, leaving the unlabeled portion as the product ion for both the analyte and the internal standard.

Performance Characteristics

The described methodology provides excellent linearity and sensitivity for the quantification of 5-MTHF in biological samples.

Table 3: Summary of Representative Method Performance Characteristics

Parameter Value Matrix Reference
Linearity Range 5.05 – 50.5 ng/mL Human Plasma
0.1 – 140 nmol/L Serum
Limit of Detection (LOD) 0.07 nmol/L Serum
0.2 x 10⁻⁹ mol/L Plasma/Urine
Limit of Quantification (LOQ) 0.13 nmol/L Serum
0.55 x 10⁻⁹ mol/L Plasma/Urine
Intra-assay CV < 8.6% Plasma

| Inter-assay CV | < 9.0% | Plasma | |

Visualizations

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with 5-MTHF-13C5 Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation to Dryness Extract->Evap Recon Reconstitution Evap->Recon Final Final Centrifugation Recon->Final LC LC Separation (Reversed-Phase C18) Final->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant Quantification Calibration->Quant

Caption: General experimental workflow for 5-MTHF-13C5 analysis.

LC-MS/MS System Configuration

A logical diagram illustrating the components and flow of the analytical system.

LCMS_System cluster_MS Tandem Mass Spectrometer Autosampler Autosampler (4°C) Pump HPLC Pump (Mobile Phases A+B) Column HPLC Column (e.g., C18, 40°C) Autosampler->Column Pump->Column ESI ESI Source (Positive Mode) Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Filter m/z 460.2 or 465.2) ESI->Q1 Ions Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Filter m/z 313.1) Q2->Q3 Detector Detector Q3->Detector Computer Data System Detector->Computer Signal

Caption: Logical diagram of the LC-MS/MS system configuration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for 5-Methyltetrahydrofolate-13C5 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in LC-MS analysis?

A1: this compound serves as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled counterpart, 5-Methyltetrahydrofolate (5-MTHF), in biological matrices.[1][2] The isotopic labeling allows for differentiation from the endogenous analyte by mass spectrometry, which is crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[1]

Q2: What type of analytical column is most suitable for the separation of 5-MTHF-13C5?

A2: Reversed-phase C18 columns are commonly used and have demonstrated good performance for the separation of folates, including 5-MTHF.[3][4] Alkyl-bonded stationary phases are generally promising for folate monoglutamate separation in terms of selectivity and peak shape.

Q3: What are the typical mobile phase compositions for folate analysis?

A3: Mobile phases for folate analysis typically consist of an aqueous component with a pH modifier and an organic solvent. Common combinations include:

  • 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).

  • A mixture of potassium phosphate buffer and methanol.

  • Sodium phosphate dibasic buffer with acetonitrile.

  • Ammonium acetate buffer with acetonitrile.

The choice of buffer and organic solvent can significantly impact selectivity and peak shape.

Q4: Is a gradient or isocratic elution preferred for 5-MTHF-13C5 separation?

A4: Both gradient and isocratic elution methods have been successfully used for folate analysis. A gradient elution, which involves changing the mobile phase composition over time, is often employed to achieve better separation of multiple folate forms or to separate the analyte from complex matrix components. An isocratic elution, with a constant mobile phase composition, can be simpler and may be sufficient if the separation from interfering compounds is adequate.

Q5: How can I improve the stability of 5-MTHF-13C5 and other folates during sample preparation and analysis?

A5: Folates are sensitive to oxidation, light, and extreme pH. To enhance stability, consider the following:

  • Work under subdued lighting conditions.

  • Add antioxidants such as ascorbic acid or 2-mercaptoethanol to the extraction medium.

  • Protect sample extracts from strong light and extreme pH.

  • Store prepared solutions wrapped in aluminum foil at 4°C.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC gradients for 5-MTHF-13C5 separation.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with Column Use a mobile phase with a pH that ensures the analyte is in a single ionic state. For 5-MTHF, a slightly acidic pH (e.g., pH 2.3-3.1) is often used. Consider a column with end-capping to minimize silanol interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Experiment with different mobile phase modifiers (e.g., formic acid, ammonium acetate, phosphate buffer) and organic solvents (acetonitrile, methanol).
Column Degradation Replace the column with a new one of the same type. Ensure proper column storage and washing procedures are followed.
Issue 2: Co-elution with Matrix Components or Other Folates

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Chromatographic Resolution Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic solvents (acetonitrile vs. methanol) as this can alter selectivity.
Inadequate Sample Preparation Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
Incorrect Column Chemistry While C18 is common, other stationary phases like phenyl-bonded or polar-endcapped columns can offer different selectivity.
Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

CauseRecommended Solution
Analyte Degradation Ensure the use of antioxidants (e.g., ascorbic acid) in your sample and mobile phase to prevent oxidative degradation of 5-MTHF. Protect samples from light.
Suboptimal MS Source Conditions Optimize mass spectrometry parameters such as ionization mode (ESI positive is common), gas flows, and temperatures.
Poor Ionization Efficiency Adjust the mobile phase pH and modifiers. Formic acid is often used to promote protonation in positive ion mode ESI.
Sample Loss During Preparation Evaluate the efficiency of your extraction and clean-up steps. Immunoaffinity cartridges can be used for specific extraction and concentration.

Experimental Protocols

General LC-MS/MS Method for 5-MTHF-13C5 Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma, add the internal standard (5-MTHF-13C5).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterRecommended Starting Conditions
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Gradient Program Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. A typical starting point could be a linear gradient from 5% to 95% B over 10 minutes.

3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Determine the specific precursor to product ion transitions for both 5-MTHF and 5-MTHF-13C5.

Visualizations

LC_Gradient_Optimization_Workflow cluster_start Initial Method Setup cluster_optimization Gradient Optimization cluster_troubleshooting Troubleshooting cluster_final Finalization start Define Analytical Goal (e.g., quantify 5-MTHF) select_column Select Column (e.g., C18) start->select_column prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) select_column->prep_mobile_phase initial_gradient Run Initial Gradient (e.g., 5-95% B in 10 min) prep_mobile_phase->initial_gradient evaluate_chromatogram Evaluate Peak Shape, Resolution, and Sensitivity initial_gradient->evaluate_chromatogram is_separation_adequate Separation Adequate? evaluate_chromatogram->is_separation_adequate adjust_gradient Adjust Gradient Slope (Shallower for better resolution) is_separation_adequate->adjust_gradient No final_method Final Optimized Method is_separation_adequate->final_method Yes adjust_gradient->initial_gradient change_solvent Change Organic Solvent (ACN vs. MeOH) adjust_gradient->change_solvent optimize_ph Optimize Mobile Phase pH adjust_gradient->optimize_ph change_solvent->initial_gradient optimize_ph->initial_gradient

Caption: Workflow for optimizing an LC gradient for 5-MTHF-13C5 separation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_sensitivity Low Sensitivity problem Identify Chromatographic Issue peak_shape Poor Peak Shape problem->peak_shape resolution Poor Resolution problem->resolution sensitivity Low Sensitivity problem->sensitivity check_ph Adjust Mobile Phase pH peak_shape->check_ph reduce_load Reduce Sample Load check_ph->reduce_load change_column Consider New Column reduce_load->change_column adjust_gradient Make Gradient Shallower resolution->adjust_gradient change_organic Switch Organic Solvent adjust_gradient->change_organic improve_cleanup Improve Sample Cleanup change_organic->improve_cleanup add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) sensitivity->add_antioxidant optimize_ms Optimize MS Source add_antioxidant->optimize_ms check_extraction Verify Extraction Recovery optimize_ms->check_extraction

Caption: Troubleshooting decision tree for common LC separation issues.

References

Technical Support Center: 5-Methyltetrahydrofolate-13C5 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of 5-Methyltetrahydrofolate (5-MTHF) using its stable isotope-labeled internal standard, 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in 5-MTHF mass spectrometry?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These effects, which are a primary challenge in LC-MS analysis, manifest as either ion suppression (signal loss) or ion enhancement (signal increase).[3] In the analysis of 5-MTHF from complex biological samples like plasma, serum, or tissue, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][4] This interference can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: A stable isotope-labeled (SIL) internal standard, such as 5-MTHF-13C5, is considered the gold standard for compensating for matrix effects. Because the SIL standard is chemically identical to the analyte (5-MTHF), it has the same extraction efficiency and chromatographic behavior, meaning it co-elutes with the analyte. Therefore, it is subjected to the same degree of ion suppression or enhancement in the MS source. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise quantification.

Q3: I am using the 13C5 internal standard but still observe poor reproducibility and accuracy. What could be the cause?

A3: While 5-MTHF-13C5 is highly effective, issues can still arise:

  • Extreme Matrix Effects: In some cases, the concentration of interfering compounds can be so high that it suppresses the ionization of both the analyte and the internal standard to a level near the limit of detection, increasing variability.

  • Chromatographic Separation: Although rare with 13C labeling, any slight separation between the analyte and the internal standard on the LC column can expose them to different matrix components as they elute, causing them to experience different degrees of ion suppression.

  • Sample Preparation Inconsistency: Inconsistent recovery during sample preparation can lead to variable analyte/internal standard ratios if the standard is not added at the very beginning of the process and allowed to equilibrate.

Q4: What are the most common sources of matrix effects in biological samples like plasma or cerebrospinal fluid?

A4: The most common sources of matrix effects in biological fluids are endogenous components that are often present at much higher concentrations than the analyte. These include:

  • Phospholipids: Particularly problematic in plasma and serum, these molecules are known to cause significant ion suppression.

  • Proteins and Peptides: Incomplete removal during sample preparation can contaminate the LC-MS system and interfere with ionization.

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize in the MS source, reducing sensitivity and signal stability.

  • Other Endogenous Molecules: Metabolites, amino acids, and other small molecules can co-elute with 5-MTHF.

Q5: Is simple dilution a valid strategy to reduce matrix effects?

A5: Yes, dilution is a straightforward and often effective method to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, the main drawback is that it also reduces the analyte concentration, which could compromise the sensitivity of the assay and push the measurement below the lower limit of quantification (LLOQ). This strategy is most effective when the initial analyte concentration is high.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of 5-MTHF.

Problem 1: Low Signal Intensity (Ion Suppression)
  • Symptom: Peak areas for both 5-MTHF and 5-MTHF-13C5 are significantly lower in matrix samples compared to standards prepared in a clean solvent.

Possible CauseRecommended Solution
Inadequate Sample Cleanup Co-eluting matrix components (e.g., phospholipids, proteins) are suppressing the signal.
Action: Enhance the sample preparation method. Switch from protein precipitation to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.
Poor Chromatographic Separation The analyte and internal standard are co-eluting with a highly suppressive region of the matrix.
Action: Modify the LC gradient. Increase the initial aqueous portion of the gradient to allow more polar interferences to elute before the analyte. Consider a different column chemistry.
High Salt Concentration Non-volatile salts from the sample or buffers are interfering with the ESI process.
Action: Use a desalting step in your sample preparation, such as SPE. Ensure mobile phase buffers are volatile (e.g., ammonium formate instead of phosphate buffers).
Problem 2: Poor Reproducibility (High %CV)
  • Symptom: The ratio of the analyte to the internal standard is inconsistent across replicate injections of the same sample or across different samples, resulting in a high coefficient of variation (%CV).

Possible CauseRecommended Solution
Inconsistent Sample Preparation Manual sample preparation steps are introducing variability in extraction recovery.
Action: Automate sample preparation where possible. Ensure the internal standard is added early and allowed to fully equilibrate with the sample before any extraction steps.
Analyte & IS Chromatographic Shift A subtle separation between the 5-MTHF and 5-MTHF-13C5 peaks causes them to be affected differently by a sharp zone of ion suppression.
Action: Re-evaluate the chromatography. Use a high-resolution column and fine-tune the gradient to ensure the analyte and IS peaks are as symmetrical and co-eluting as possible.
Sample Inhomogeneity The matrix itself is not uniform (e.g., precipitated protein in a thawed sample).
Action: Ensure all samples are thoroughly vortexed and centrifuged before taking an aliquot for extraction.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Set A: Prepare a standard of 5-MTHF and 5-MTHF-13C5 in a neat (clean) solvent, such as the mobile phase, at a known concentration (e.g., mid-range of the calibration curve).

  • Prepare Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure (e.g., SPE).

  • Spike Set B: After the final extraction step (e.g., after elution and evaporation), reconstitute the extracted blank matrix with the same standard solution used for Set A.

  • Analysis: Inject both sets of samples into the LC-MS system.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The variability (%CV) of the ME across the different lots should be low.

cluster_set_a Set A: Neat Standard cluster_set_b Set B: Post-Extraction Spike cluster_analysis Analysis & Calculation A1 Prepare 5-MTHF & IS in clean solvent C1 Inject Set A & Set B into LC-MS A1->C1 B1 Extract blank matrix sample B2 Spike extracted matrix with 5-MTHF & IS B1->B2 B2->C1 C2 Calculate ME (%) = (Peak Area B / Peak Area A) * 100 C1->C2 D1 < 100% Suppression > 100% Enhancement C2->D1 Interpret Results

Caption: Workflow for the quantitative assessment of matrix effects.

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is a generalized method for cleaning up plasma or serum samples to reduce matrix effects before LC-MS analysis.

Materials:

  • Extraction Buffer: e.g., Phosphate buffer with ascorbic acid and DTT to prevent folate oxidation.

  • SPE Cartridge: e.g., Mixed-mode or polymer-based sorbent.

  • Conditioning Solvent: e.g., Methanol.

  • Equilibration Solvent: e.g., Water or buffer.

  • Wash Solvent: e.g., Water/Methanol mixture.

  • Elution Solvent: e.g., Acetonitrile/Methanol with a small percentage of acid or base.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of 5-MTHF-13C5 internal standard solution. Add 300 µL of extraction buffer, vortex, and centrifuge.

  • SPE Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • SPE Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove salts and polar interferences.

  • Elution: Elute the 5-MTHF and internal standard with 500 µL of elution solvent into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for injection.

cluster_spe SPE Cartridge Steps start Plasma Sample + Internal Standard pretreat Add Extraction Buffer, Vortex, Centrifuge start->pretreat load 3. Load Sample pretreat->load condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water) condition->equilibrate equilibrate->load wash 4. Wash (e.g., 25% MeOH) load->wash elute 5. Elute (e.g., ACN/MeOH) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: General workflow for sample cleanup using Solid-Phase Extraction (SPE).

Quantitative Data: Method Performance with 5-MTHF-13C5

The use of a SIL internal standard with appropriate sample cleanup allows for highly precise measurements. The table below summarizes reported performance data from various studies, demonstrating the level of reproducibility that can be achieved when matrix effects are properly managed.

MatrixSample VolumePrecision (%CV / %RSD)Reference
Orange Juice12 mL3.35% (RSE)
Human Serum0.5 mL5.3% (CV)
Plasma30 µL5.02% (Inter-day), 4.51% (Intra-assay)
Plasma60 µL3.66% (Inter-day), 3.35% (Intra-assay)
Cerebrospinal Fluid (CSF)50 µLMethod described as "accurate and precise"

CV: Coefficient of Variation; RSD: Relative Standard Deviation; RSE: Relative Standard Error.

Visual Guide: Troubleshooting Logic

This diagram outlines a logical workflow for diagnosing and addressing data quality issues related to matrix effects.

A Start: Inaccurate or Irreproducible Data B Quantify Matrix Effect (See Protocol 1) A->B C Is ME% significantly different from 100% OR highly variable? B->C D Improve Sample Preparation (e.g., use SPE) C->D Yes F Check IS & Analyte Co-elution C->F No E Optimize LC Separation D->E Still poor results E->B Re-evaluate ME G Is separation > 0? (e.g., isotope effect) F->G I Method is likely robust. Check other parameters (e.g., instrument stability). F->I Co-elution is perfect G->E Yes H Consider Sample Dilution G->H No H->B Re-evaluate ME

References

Technical Support Center: 5-Methyltetrahydrofolate-13C5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance detection sensitivity and ensure accurate quantification in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 5-MTHF-13C5 in quantitative analysis?

A1: this compound is a stable isotope-labeled version of 5-Methyltetrahydrofolate (5-MTHF), the primary biologically active form of folate.[1][2] Its main application is as an internal standard (IS) in mass spectrometry-based quantitative analyses, such as LC-MS/MS.[1][3] Using a stable isotope-labeled internal standard is critical for accurate quantification as it helps to correct for variations in sample preparation, matrix effects, and instrument response.[4]

Q2: Which ionization mode is recommended for the detection of 5-MTHF-13C5 by mass spectrometry?

A2: Positive ion mode Electrospray Ionization (ESI) is the most commonly reported and effective ionization technique for the analysis of 5-MTHF and its isotopologues. ESI is particularly well-suited for polar and ionizable compounds like folates.

Q3: How can I prevent the degradation of 5-MTHF-13C5 during sample preparation?

A3: Folates are highly susceptible to degradation from oxidation, light, and heat. To ensure the stability of 5-MTHF-13C5 and the endogenous analyte, the following precautions are essential:

  • Add Antioxidants: Incorporate antioxidants such as ascorbic acid or 2-mercaptoethanol into all solutions used for sample and standard preparation.

  • Protect from Light: Conduct all sample handling and preparation steps under low light conditions, for example, by using amber vials or working under yellow fluorescent lights.

  • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the preparation process to minimize thermal degradation. For long-term storage, samples and stock solutions should be kept at -80°C in the dark.

Q4: What are common sample preparation techniques for analyzing 5-MTHF in biological matrices?

A4: The most prevalent methods for extracting folates from biological samples like plasma or serum are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: This involves adding a solvent like methanol or acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation.

  • Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analyte. Phenyl or quaternary amine-based sorbents are often used for folate extraction.

Q5: Is chemical derivatization necessary for 5-MTHF analysis?

A5: While not always necessary for 5-MTHF itself, chemical derivatization can be a valuable strategy for improving the stability and detection of other, more labile folate species. For instance, unstable intermediates like 5,10-methylene-THF can be trapped as a more stable derivative, enabling more accurate quantification of the complete folate profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Analyte DegradationEnsure the presence of antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) in all sample and standard solutions. Protect samples from light and maintain them at low temperatures (on ice or 4°C) during preparation.
Suboptimal MS/MS ParametersInfuse a standard solution of 5-MTHF-13C5 directly into the mass spectrometer to optimize precursor and product ion selection (MRM transitions) and collision energy.
Inefficient IonizationConfirm that the mass spectrometer is operating in positive ion ESI mode, which is generally optimal for folates. Check and clean the ion source.
Matrix SuppressionDilute the sample or improve the sample cleanup procedure using solid-phase extraction (SPE) to remove interfering matrix components. Ensure the internal standard (5-MTHF-13C5) is used effectively to compensate for matrix effects.
High Variability in Results (Poor Precision) Inconsistent Sample PreparationStandardize all sample preparation steps, including volumes, incubation times, and temperatures. The use of an automated sample preparation system can improve reproducibility.
Instability of Stored SamplesAliquot samples and standards to avoid repeated freeze-thaw cycles. Store all stock and working solutions at -80°C in the dark.
Inadequate Internal Standard CorrectionVerify the purity and concentration of the 5-MTHF-13C5 internal standard solution. Ensure the IS is added to all samples, standards, and quality controls at the beginning of the extraction process.
Poor Peak Shape in Chromatography Suboptimal Chromatographic ConditionsOptimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. Acetic acid or formic acid are commonly used as mobile phase additives.
Column Overloading or ContaminationInject a smaller sample volume. Clean the column according to the manufacturer's instructions or replace it if necessary.
Inaccurate Quantification Matrix EffectsEvaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix to that in a neat solution. If significant, refine the sample cleanup method.
Incorrect Calibration CurvePrepare calibration standards in a matrix that closely matches the study samples (e.g., charcoal-stripped serum) to mimic matrix effects. Ensure the calibration range brackets the expected analyte concentrations.
Co-elution of Isobaric CompoundsThe biologically inactive oxidation product MeFox is isobaric with 5-formyltetrahydrofolate and can interfere with its measurement if not chromatographically resolved. Ensure your chromatographic method provides adequate separation of all relevant folate species.

Quantitative Data Summary

The following tables summarize key performance metrics from various published methods for the quantification of 5-MTHF.

Table 1: Method Performance Characteristics for 5-MTHF Quantification

Parameter Value Matrix Method Reference
Limit of Detection (LOD)1.51 nmol/LBlank MatrixLC-MS/MS
Limit of Quantification (LOQ)4.51 nmol/LBlank MatrixLC-MS/MS
Linearity Range0.94 - 97 ng/mLSerumLC/ESI-MS
Inter-day Precision (%CV)3.66%PlasmaLC-MS/MS
Intra-assay Precision (%CV)< 8.6%PlasmaLC-MS/MS
Recovery99.3% - 102%Blank MatrixLC-MS/MS
Extraction Recovery87.4% - 94.8%Rat PlasmaLC-MS/MS

Table 2: Stability of 5-MTHF in Plasma under Different Conditions

Condition Stability Reference
Room Temperature (7.5 hours)Stable
4°C (24 hours)Stable
-80°C (50 days)Stable
Three Freeze-Thaw CyclesStable

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from methods described for the analysis of 5-MTHF in human plasma.

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant. Process to obtain plasma.

  • Internal Standard Spiking: To a 200 µL aliquot of plasma in a microcentrifuge tube, add the 5-MTHF-13C5 internal standard solution.

  • Addition of Antioxidants: Add antioxidants to the sample. For example, add a solution containing 2-mercaptoethanol (final concentration ~100 µg/mL).

  • Protein Precipitation: Add 600 µL of cold precipitation solvent (e.g., methanol or an acetonitrile:methanol mixture) containing an antioxidant like ascorbic acid (e.g., 1 g/L).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 10,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of acetonitrile:5mM ammonium acetate, 11:89, v/v).

  • Analysis: Vortex the reconstituted sample and inject a portion into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized workflow based on methods for folate analysis in serum.

  • Sample Pre-treatment: To a 150 µL serum sample, add an equal volume of a buffer (e.g., ammonium formate buffer, pH 3.2) containing ascorbic acid (e.g., 5 g/L).

  • Internal Standard Spiking: Add the 5-MTHF-13C5 internal standard mixture to the sample.

  • SPE Column Conditioning: Condition a phenyl SPE plate/cartridge (e.g., 50 mg) with methanol followed by equilibration with the sample buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE plate/cartridge.

  • Washing: Wash the SPE sorbent with a weak solvent (e.g., the equilibration buffer) to remove unbound matrix components.

  • Elution: Elute the folates from the SPE sorbent using an appropriate organic elution solvent containing ascorbic acid and acetic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Visualizations

Workflow for 5-MTHF-13C5 Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Spike with 5-MTHF-13C5 Internal Standard Sample->Add_IS Add_Antioxidant Add Antioxidants (e.g., Ascorbic Acid) Add_IS->Add_Antioxidant Extraction Extraction (Protein Precipitation or SPE) Add_Antioxidant->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation (Reversed-Phase) Evap_Recon->LC_Sep MS_Detect MS/MS Detection (Positive ESI, MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for quantifying 5-MTHF using 5-MTHF-13C5 as an internal standard.

Troubleshooting Logic for Low Signal Intensity Start Low Signal Intensity Check_Degradation Is analyte degradation a possibility? Start->Check_Degradation Check_MS Are MS/MS parameters optimized? Check_Degradation->Check_MS No Solution_Degradation Add antioxidants. Protect from light. Keep samples cold. Check_Degradation->Solution_Degradation Yes Check_Matrix Are matrix effects suspected? Check_MS->Check_Matrix Yes Solution_MS Optimize MRM transitions and collision energy via infusion. Check_MS->Solution_MS No Solution_Matrix Improve sample cleanup (SPE). Dilute sample if possible. Check_Matrix->Solution_Matrix Yes

Caption: A logical troubleshooting guide for addressing low signal intensity in 5-MTHF analysis.

One-Carbon Metabolism Pathway cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine/Glycine Conversion MTHF 5-Methyl-THF (5-MTHF) Methylene_THF->MTHF Reversible MTHFR MTHFR Methylene_THF->MTHFR MS Methionine Synthase MTHF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine MTHFR->MTHF Irreversible Reduction MS->Methionine

Caption: Simplified pathway showing the role of 5-MTHF in the one-carbon metabolism cycle.

References

Technical Support Center: Stability of 5-Methyltetrahydrofolate-¹³C₅ in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyltetrahydrofolate-¹³C₅. This resource provides essential information on the stability of this isotopically labeled compound in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Disclaimer: Direct stability data for 5-Methyltetrahydrofolate-¹³C₅ is limited in publicly available literature. However, in stable isotope dilution analysis, it is a standard and valid assumption that the chemical stability of a heavy-isotope labeled compound is identical to its unlabeled counterpart. Therefore, the data and recommendations provided herein are based on the stability of unlabeled 5-Methyltetrahydrofolate (5-MTHF) and are directly applicable to 5-Methyltetrahydrofolate-¹³C₅.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 5-Methyltetrahydrofolate-¹³C₅ in biological samples?

A1: The stability of 5-Methyltetrahydrofolate-¹³C₅ is primarily influenced by temperature, light exposure, oxygen exposure, and the pH of the sample matrix. Folates are susceptible to oxidative degradation, which is accelerated by higher temperatures and exposure to light and oxygen.

Q2: What is the recommended storage temperature for biological samples containing 5-Methyltetrahydrofolate-¹³C₅?

A2: For long-term storage, it is recommended to store biological samples at -70°C or lower.[1] Storage at -20°C may be acceptable for shorter durations, but significant losses can occur over several months.[2] Refrigerated storage at 2-8°C is only suitable for very short-term storage, typically no longer than 48 hours.[3]

Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of 5-Methyltetrahydrofolate-¹³C₅?

A3: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of folates.[2] It is best practice to aliquot samples into single-use vials before freezing to prevent the need for multiple thaws. Some studies suggest that up to three freeze-thaw cycles may be acceptable with minimal loss, but this can be matrix-dependent.[1]

Q4: Are there any recommended stabilizers to add to my biological samples?

A4: Yes, the addition of antioxidants can significantly improve the stability of 5-Methyltetrahydrofolate-¹³C₅. Ascorbic acid (Vitamin C) is a commonly used stabilizer, typically at a concentration of 1-5 g/L. Dithiothreitol (DTT) is another antioxidant that can be used, often in combination with ascorbic acid in internal standard solutions.

Q5: How should I handle whole blood samples to ensure the stability of 5-Methyltetrahydrofolate-¹³C₅?

A5: Whole blood samples should be processed as quickly as possible. If immediate processing is not possible, they should be protected from elevated temperatures. Long-term frozen storage of whole blood can lead to significant folate losses. It is generally recommended to separate plasma or serum from whole blood before long-term frozen storage.

Troubleshooting Guides

Issue 1: Low or No Recovery of 5-Methyltetrahydrofolate-¹³C₅
Potential Cause Troubleshooting Step
Sample Degradation - Ensure samples were collected and processed promptly. - Verify that samples were stored at the appropriate temperature (-70°C or colder for long-term). - Minimize the number of freeze-thaw cycles. - Confirm that samples were protected from light and processed under subdued lighting.
Oxidation - Add an antioxidant such as ascorbic acid to the samples upon collection or during processing. - Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing and freezing.
Adsorption to Surfaces - Use low-binding polypropylene tubes and pipette tips for sample collection, processing, and storage.
Incorrect pH - Ensure the pH of the sample or extraction buffer is within a stable range for folates (generally slightly acidic to neutral).
Issue 2: High Variability in 5-Methyltetrahydrofolate-¹³C₅ Concentrations Between Aliquots
Potential Cause Troubleshooting Step
Incomplete Thawing/Mixing - Ensure frozen samples are thawed completely and mixed thoroughly by gentle inversion or vortexing before aliquoting.
Inconsistent Handling - Standardize the sample handling and processing workflow for all samples. - Minimize the time samples spend at room temperature during processing.
Differential Light Exposure - Protect all samples from light consistently throughout the experimental process.

Quantitative Data on 5-MTHF Stability

The following tables summarize the stability of 5-MTHF in various biological matrices under different storage conditions. This data is extrapolated to be representative of 5-Methyltetrahydrofolate-¹³C₅ stability.

Table 1: Stability of 5-MTHF in Serum at Various Temperatures

TemperatureDurationPercent Decrease in 5-MTHFReference
37°C24 hours~30%
Room Temperature24 hoursStable
11°C7-14 days8.4 - 29%
-20°C3 months~5% (Total Folate)
-70°C30 months7.9% (in Whole Blood)

Table 2: Effect of Freeze-Thaw Cycles on Folate Stability in Whole Blood

Number of CyclesImpact on Folate ConcentrationsReference
>1Can lead to significant losses, especially with extended thawing times.
≤3Generally considered acceptable with minimal exposure to ambient temperature.

Experimental Protocols

Protocol 1: Recommended Sample Collection and Handling for Plasma
  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Antioxidant Addition (Optional but Recommended): If possible, add an antioxidant solution (e.g., ascorbic acid to a final concentration of 1-5 g/L) to the collection tube.

  • Centrifugation: Centrifuge the blood sample at a recommended speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma. This should be done as soon as possible after collection.

  • Plasma Aliquoting: Carefully transfer the plasma to pre-labeled, low-binding polypropylene cryovials. Aliquot into volumes suitable for single-use to avoid freeze-thaw cycles.

  • Freezing: Immediately snap-freeze the aliquots in a dry ice/ethanol bath or by placing them in a -80°C freezer.

  • Storage: Store the frozen plasma aliquots at -70°C or colder until analysis.

Protocol 2: Stability Testing of 5-Methyltetrahydrofolate-¹³C₅ in a Biological Matrix
  • Sample Pooling: Obtain a pool of the desired biological matrix (e.g., human plasma) from multiple donors.

  • Spiking: Spike the pooled matrix with a known concentration of 5-Methyltetrahydrofolate-¹³C₅.

  • Aliquoting: Aliquot the spiked matrix into multiple single-use vials for each storage condition to be tested.

  • Baseline Analysis (T=0): Immediately analyze a set of aliquots to determine the initial concentration of 5-Methyltetrahydrofolate-¹³C₅.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, 4°C, room temperature).

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each storage condition and analyze for the concentration of 5-Methyltetrahydrofolate-¹³C₅.

  • Data Analysis: Compare the concentrations at each time point to the baseline concentration to determine the percentage of degradation.

Visualizations

Experimental_Workflow_for_Sample_Processing cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage Blood_Collection 1. Collect Whole Blood (e.g., EDTA tube) Add_Stabilizer 2. Add Stabilizer (Optional) (e.g., Ascorbic Acid) Blood_Collection->Add_Stabilizer Centrifugation 3. Centrifuge at 4°C Add_Stabilizer->Centrifugation Plasma_Separation 4. Separate Plasma Centrifugation->Plasma_Separation Aliquoting 5. Aliquot into Single-Use Vials Plasma_Separation->Aliquoting Freezing 6. Snap-Freeze Aliquoting->Freezing Long_Term_Storage 7. Store at ≤ -70°C Freezing->Long_Term_Storage

Caption: Recommended workflow for biological sample processing.

Stability_Testing_Workflow cluster_storage_conditions Storage Conditions Pool_Matrix 1. Pool Biological Matrix Spike_Analyte 2. Spike with 5-MTHF-¹³C₅ Pool_Matrix->Spike_Analyte Aliquot_Samples 3. Create Aliquots Spike_Analyte->Aliquot_Samples Baseline_Analysis 4. Analyze T=0 Samples Aliquot_Samples->Baseline_Analysis Condition_A Condition A (e.g., -20°C) Aliquot_Samples->Condition_A Condition_B Condition B (e.g., -80°C) Aliquot_Samples->Condition_B Condition_C Condition C (e.g., 4°C) Aliquot_Samples->Condition_C Data_Comparison 6. Compare to Baseline Baseline_Analysis->Data_Comparison Time_Point_Analysis 5. Analyze at Various Time Points Condition_A->Time_Point_Analysis Condition_B->Time_Point_Analysis Condition_C->Time_Point_Analysis Time_Point_Analysis->Data_Comparison

References

preventing oxidation of 5-Methyltetrahydrofolate during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the oxidation of 5-Methyltetrahydrofolate (5-MTHF) during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing 5-MTHF.

Problem Possible Cause(s) Solution(s)
Low or undetectable 5-MTHF levels in samples Oxidative degradation: 5-MTHF is highly susceptible to oxidation from atmospheric oxygen, especially when exposed to heat and light.[1][2]Work quickly and on ice: Minimize the time samples are exposed to room temperature. • Use antioxidants: Add antioxidants such as ascorbic acid, vitamin C, or a combination of dithiothreitol (DTT) and vitamin C to the sample collection tubes and/or extraction buffers.[3] • Limit light exposure: Work under subdued light and use amber-colored or foil-wrapped tubes.[4] • De-gas solutions: Purge buffers and solvents with an inert gas like nitrogen or argon before use.
Delayed sample processing: Prolonged storage of whole blood at room temperature or delayed freezing of serum/plasma can lead to significant 5-MTHF degradation.[5]Process samples immediately: Centrifuge blood samples and separate plasma/serum as soon as possible after collection. • Store samples appropriately: If immediate processing is not possible, store whole blood at 4°C for no longer than a few hours. Once separated, freeze plasma/serum at -80°C for long-term storage.
Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can contribute to the degradation of 5-MTHF.Aliquot samples: Upon initial processing, divide samples into smaller, single-use aliquots to avoid the need for repeated thawing of the entire sample.
High variability in 5-MTHF measurements between replicate samples Inconsistent addition of antioxidants: Uneven distribution of antioxidants can lead to variable stability between samples.Ensure thorough mixing: Gently vortex or invert tubes immediately after the addition of antioxidants to ensure uniform distribution.
Inconsistent light exposure: Different levels of light exposure between samples can cause variable degradation.Standardize sample handling: Treat all samples identically with respect to light exposure throughout the preparation process.
Presence of unexpected peaks in chromatogram Degradation products: Oxidation of 5-MTHF can lead to the formation of degradation products, such as pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF (MeFox), which may appear as extra peaks in the chromatogram.Confirm peak identity: Use a mass spectrometer to identify the unexpected peaks and confirm if they are known degradation products of 5-MTHF. • Optimize sample preparation: If degradation products are present, revisit the sample preparation protocol to enhance stabilization by increasing antioxidant concentration or further minimizing exposure to oxygen, heat, and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause 5-MTHF to degrade during sample preparation?

A1: The primary factors causing 5-MTHF degradation are exposure to oxygen (oxidation), elevated temperatures, and light. 5-MTHF is a reduced folate and is chemically unstable in the presence of these elements, leading to its oxidative breakdown.

Q2: Which antioxidants are most effective at stabilizing 5-MTHF, and at what concentrations should they be used?

A2: Ascorbic acid (or its salt, sodium ascorbate) and Vitamin C are commonly used and effective antioxidants for stabilizing 5-MTHF. A combination of dithiothreitol (DTT) and Vitamin C has also been shown to be effective. Recommended concentrations typically range from 0.1% to 2% (w/v) for ascorbic acid in the extraction or storage buffer. For a combination of DTT and Vitamin C, concentrations of 1 mg/mL for each have been used.

Q3: Can I store my samples at -20°C for long-term storage?

A3: For long-term storage, -80°C is highly recommended over -20°C. Studies have shown that significant degradation of 5-MTHF can occur over time even at -20°C.

Q4: How can I minimize light exposure during sample preparation?

A4: To minimize light exposure, it is recommended to work under subdued or yellow light. Additionally, use amber-colored microcentrifuge tubes and vials, or wrap transparent tubes in aluminum foil.

Q5: What should I do if I suspect my samples have already degraded?

A5: If you suspect 5-MTHF degradation, you can analyze for the presence of its primary oxidation product, MeFox. An elevated level of MeFox relative to 5-MTHF can indicate that oxidation has occurred. Unfortunately, once degraded, the 5-MTHF cannot be recovered. The best course of action is to implement stricter stabilization protocols for future sample collections and preparations.

Quantitative Data Summary

The following tables summarize the effectiveness of different antioxidants in preventing 5-MTHF degradation under various conditions.

Table 1: Retention of 5-MTHF with Different Antioxidants During Thermal Pasteurization of Egg Yolk (65°C for 3.5 min)

AntioxidantConcentration (% w/v)Mean 5-MTHF Retention (%)
None (Control)074.96
Vitamin C0.0580.12
Vitamin C0.183.45
Vitamin C0.287.76
Vitamin E0.0585.23
Vitamin E0.190.11
Vitamin E0.294.16

Data adapted from a study on 5-MTHF stability in egg yolk.

Table 2: Stability of 5-MTHF in Rat Plasma Under Various Storage Conditions with a DTT and Vitamin C Stabilizer

ConditionDurationStability (%)
Room Temperature (25°C)2 hours>85
Refrigerated (4°C)24 hours>85
Freeze-Thaw Cycles3 cycles>85
Long-term Storage (-80°C)30 days>85

Data adapted from a study on a stable crystal form of 6S-5-Methyltetrahydrofolate calcium salt.

Experimental Protocols

Protocol: Stabilization of 5-MTHF in Human Plasma for LC-MS/MS Analysis

This protocol outlines the steps for collecting and preparing human plasma samples to ensure the stability of 5-MTHF for quantification by LC-MS/MS.

Materials:

  • Blood collection tubes containing EDTA as an anticoagulant.

  • Amber-colored microcentrifuge tubes (1.5 mL).

  • Ascorbic acid solution (10% w/v in deionized water, freshly prepared).

  • Acetonitrile (LC-MS grade).

  • Internal standard solution (e.g., ¹³C₅-5-MTHF in a solution containing 1 g/L ascorbic acid).

  • Refrigerated centrifuge.

  • -80°C freezer.

Procedure:

  • Blood Collection: Collect venous blood into EDTA-containing tubes.

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Collection and Stabilization:

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

    • For every 900 µL of plasma, add 100 µL of freshly prepared 10% ascorbic acid solution to achieve a final concentration of 1%.

    • Gently vortex to mix.

  • Aliquoting and Storage:

    • Aliquot the stabilized plasma into pre-chilled, amber-colored microcentrifuge tubes.

    • Immediately store the aliquots at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw the required number of plasma aliquots on ice.

    • In a clean microcentrifuge tube, combine 100 µL of the thawed plasma sample with 200 µL of acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing (within 30 mins) cluster_stabilization Stabilization cluster_storage Storage cluster_analysis_prep Preparation for Analysis blood_collection 1. Collect blood in EDTA tubes on_ice 2. Place immediately on ice blood_collection->on_ice centrifuge 3. Centrifuge at 1,500 x g for 10 min at 4°C on_ice->centrifuge separate_plasma 4. Aspirate plasma supernatant centrifuge->separate_plasma add_antioxidant 5. Add ascorbic acid (1% final conc.) separate_plasma->add_antioxidant mix 6. Gently vortex add_antioxidant->mix aliquot 7. Aliquot into amber tubes mix->aliquot freeze 8. Store at -80°C aliquot->freeze thaw 9. Thaw samples on ice freeze->thaw Prior to analysis protein_precip 10. Add acetonitrile with internal standard thaw->protein_precip centrifuge2 11. Centrifuge at 12,000 x g for 10 min at 4°C protein_precip->centrifuge2 transfer 12. Transfer supernatant to autosampler vial centrifuge2->transfer lcms 13. LC-MS/MS Analysis transfer->lcms

Caption: Experimental workflow for preventing 5-MTHF oxidation during sample preparation.

degradation_pathway MTHF 5-Methyltetrahydrofolate (Active Form) Degradation_Product Oxidized Degradation Products (e.g., MeFox) MTHF->Degradation_Product Oxidation Oxidizing_Agents Oxygen, Heat, Light Oxidizing_Agents->MTHF Antioxidants Antioxidants (e.g., Ascorbic Acid, Vitamin E) Antioxidants->MTHF Protection

References

Technical Support Center: 5-Methyltetrahydrofolate-13C5 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a stable isotope-labeled form of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate in the body.[1][2] The five Carbon-13 (¹³C) atoms on the glutamate portion of the molecule allow it to be distinguished from its natural, unlabeled counterpart by mass spectrometry.[2] This makes it an invaluable tool for:

  • Internal Standard: It is widely used as an internal standard in quantitative LC-MS/MS analysis to accurately measure endogenous 5-MTHF levels.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, and analysis, thus correcting for variability.

  • Metabolic Tracer: In metabolic flux analysis, 5-MTHF-13C5 is used to trace the path of folate through one-carbon metabolism. This allows researchers to study the kinetics of folate uptake, intracellular conversion, and its contribution to downstream biosynthetic pathways, such as nucleotide and amino acid synthesis.

Troubleshooting Guides

Sample Preparation and Stability

Q2: My 5-MTHF-13C5 concentrations are unexpectedly low or variable. What could be the cause?

Low or inconsistent recovery of 5-MTHF-13C5 is a common issue, often stemming from its inherent instability. Folates are susceptible to degradation under various conditions.

Potential Causes and Solutions:

  • Oxidation: 5-MTHF is highly susceptible to oxidation, which is a primary degradation pathway.

    • Solution: Incorporate antioxidants like ascorbic acid or dithiothreitol (DTT) into your extraction buffers and sample collection tubes. Work with chilled samples and reagents and minimize exposure to air.

  • Temperature Instability: Elevated temperatures can lead to significant degradation of 5-MTHF. Storing whole blood at 32°C for even one day can cause a 36% loss of 5-methylTHF. Long-term storage at -20°C is also suboptimal and can lead to folate losses.

    • Solution: Process whole blood samples as quickly as possible, protecting them from high temperatures. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Folates are light-sensitive.

    • Solution: Protect samples from light by using amber tubes and minimizing exposure during handling.

  • Incorrect pH: The stability of different folate forms is pH-dependent. 5-MTHF is relatively stable across a range of pH values, but other folates it may be interconverted from are not.

    • Solution: Maintain a consistent and appropriate pH during extraction. Acidic conditions are often used for extraction and LC-MS analysis.

Table 1: Stability of 5-Methyltetrahydrofolate (5-MTHF) Under Various Pre-analytical Conditions

ConditionDurationTemperatureObserved Effect on 5-MTHFRecommendation
Delayed Whole Blood Processing ≤ 3 days32°CSignificant decrease (36-62%)Process blood as soon as possible, avoid elevated temperatures.
Delayed Serum Freezing 7-14 days11°CSignificant decrease (8.4-29%)Freeze serum promptly; do not refrigerate for >2 days.
Short-term Serum Exposure 24 hours37°C~30% decreaseMaintain samples at a cool temperature.
Long-term Serum Storage ≥ 3 months-20°CSignificant decrease (~5% total folate)For long-term storage, use -80°C.
Freeze-Thaw Cycles ≤ 3 cyclesN/AGenerally stable with small changes (<1 nmol/L)Minimize freeze-thaw cycles.
LC-MS/MS Analysis

Q3: I'm observing poor signal intensity, high background noise, or inconsistent peak shapes in my LC-MS/MS analysis. How can I troubleshoot this?

These issues can arise from the analytical method itself or from the sample matrix.

Potential Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of 5-MTHF-13C5, leading to inaccurate quantification.

    • Solution: Optimize your sample clean-up procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation. Also, ensure your chromatographic method separates the analyte from the bulk of matrix components.

  • Isobaric Interference: An oxidation product of 5-MTHF, MeFox, can be an isobaric interference for other folate forms like 5-formyltetrahydrofolate, as they can have the same mass-to-charge ratio.

    • Solution: Use a chromatographic method that can separate these compounds or use specific MS/MS transitions that are unique to each compound.

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity.

    • Solution: Optimize MS parameters such as ion spray voltage, gas flows, temperature, declustering potential, and collision energy by directly infusing a standard solution of 5-MTHF-13C5.

  • Poor Chromatography: Issues like peak tailing, splitting, or broadening can be due to column contamination, degradation, or an inappropriate mobile phase.

    • Solution: Use a guard column to protect your analytical column. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. Regularly flush the column and use fresh, high-purity LC-MS grade solvents.

Table 2: Typical LC-MS/MS Method Performance for 5-MTHF Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) 0.2 - 1.51 nmol/L
Limit of Quantification (LOQ) 0.55 - 4.51 nmol/L
Inter-day Precision (%CV) 3.66% - 5.02%
Intra-assay Precision (%CV) 3.35% - 4.51%
Recovery 99.3% - 102%

Experimental Protocols & Visualizations

Protocol: Sample Preparation for 5-MTHF-13C5 Analysis from Plasma

This protocol outlines a general solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Antioxidant Addition: To 200 µL of plasma, add 20 µL of a freshly prepared antioxidant solution (e.g., 1 g/L ascorbic acid).

  • Internal Standard Spiking: Add a known amount of 5-MTHF-13C5 solution (concentration will depend on the expected endogenous levels).

  • Protein Precipitation & Dilution: Add 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate, pH 3.2) and 200 µL of water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or anion exchange cartridge) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the folates with an appropriate solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

One_Carbon_Metabolism cluster_Folate_Cycle Folate Cycle cluster_Methionine_Cycle Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT THF->Methylene_THF DHF Dihydrofolate (DHF) DHF->THF DHFR DHF->THF DHFR dNTPs dNTPs Methylene_THF->DHF TS Methylene_THF->DHF TS MTHF 5-Methyl-THF Methylene_THF->MTHF MTHFR Methylene_THF->MTHF MTHFR Glycine Glycine Methylene_THF->Glycine SHMT MTHF_13C5 5-Methyl-THF-¹³C₅ (Tracer Input) MTHF_13C5->MTHF MTHF->THF MS Hcy Homocysteine MTHF->Hcy MS (B12-dependent) Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation SAH->Hcy SAHH Hcy->Met MS Hcy->Met Serine Serine Serine->Methylene_THF SHMT Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Collect_Sample 1. Sample Collection (e.g., Plasma) - Use Anticoagulant - Protect from light Add_Antioxidant 2. Add Antioxidant (e.g., Ascorbic Acid) Collect_Sample->Add_Antioxidant Spike_IS 3. Spike Internal Standard (5-MTHF-¹³C₅) Add_Antioxidant->Spike_IS Store_Sample 4. Sample Storage (Freeze at -80°C) Spike_IS->Store_Sample Sample_Prep 5. Sample Preparation - Thaw on ice - Protein Precipitation - Solid-Phase Extraction (SPE) Store_Sample->Sample_Prep LCMS_Analysis 6. LC-MS/MS Analysis - Optimized Gradient - Optimized MS parameters Sample_Prep->LCMS_Analysis Data_Processing 7. Data Processing - Peak Integration - Internal Standard Correction LCMS_Analysis->Data_Processing Quantification 8. Quantification - Calibration Curve Data_Processing->Quantification Data_Interpretation 9. Data Interpretation - Metabolic Flux Analysis Quantification->Data_Interpretation P1 Pitfall: Degradation due to light/heat P1->Collect_Sample P2 Pitfall: Oxidation P2->Add_Antioxidant P3 Pitfall: Inaccurate quantification P3->Spike_IS P4 Pitfall: Degradation P4->Store_Sample P5 Pitfall: Low recovery, matrix effects P5->Sample_Prep P6 Pitfall: Poor sensitivity, peak shape issues P6->LCMS_Analysis P7 Pitfall: Inaccurate integration P7->Data_Processing Troubleshooting_Logic Start Low Recovery of 5-MTHF-¹³C₅ Detected Check_Stability Review Sample Handling & Storage Procedures Start->Check_Stability Is sample degradation a possibility? Check_Extraction Evaluate Extraction Method Efficiency Start->Check_Extraction Is the extraction method validated? Check_LCMS Assess LC-MS/MS Performance Start->Check_LCMS Are analytical results inconsistent? Stability_Issues Degradation Suspected Check_Stability->Stability_Issues Extraction_Issues Inefficient Extraction or Matrix Effects Check_Extraction->Extraction_Issues LCMS_Issues Poor Signal or Peak Shape Check_LCMS->LCMS_Issues Stability_Solutions Implement Solutions: - Add/Increase Antioxidants - Protect from Light/Heat - Store at -80°C - Minimize Freeze-Thaw Stability_Issues->Stability_Solutions Extraction_Solutions Implement Solutions: - Optimize SPE Method - Check pH of Solvents - Ensure complete protein disruption Extraction_Issues->Extraction_Solutions LCMS_Solutions Implement Solutions: - Optimize MS Parameters - Clean Ion Source - Check for Column Contamination - Use Fresh Mobile Phase LCMS_Issues->LCMS_Solutions

References

Technical Support Center: 5-Methyltetrahydrofolate-13C5 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of 5-MTHF-13C5 during sample extraction?

A1: Low recovery of 5-MTHF-13C5 is primarily due to its inherent instability. The main factors contributing to its degradation are:

  • Oxidation: 5-MTHF is highly susceptible to oxidation, which is a major cause of its loss during sample handling and extraction.[1][2] Its oxidation product is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF (MeFox).[3]

  • Suboptimal Temperature: Elevated temperatures can lead to significant degradation of 5-MTHF.[4][5] Conversely, improper long-term storage even at -20°C can also result in losses.

  • Exposure to Light: Like many folate derivatives, 5-MTHF is sensitive to light and can degrade upon exposure.

  • Incorrect pH: The stability of 5-MTHF is pH-dependent. It is generally more stable at a neutral or slightly alkaline pH.

  • Inadequate Extraction Protocol: The chosen extraction method, such as protein precipitation (PPT) or solid-phase extraction (SPE), may not be optimized for your specific sample matrix, leading to incomplete extraction.

  • Binding to Plasma Proteins: 5-MTHF binds to plasma proteins. If this binding is not effectively disrupted during the extraction process, recovery will be low.

  • Repeated Freeze-Thaw Cycles: While minimal, some degradation can occur with repeated freeze-thaw cycles.

Q2: How can I prevent the degradation of 5-MTHF-13C5 during sample preparation?

A2: To minimize degradation and improve recovery, the following precautions are crucial:

  • Use of Antioxidants: The addition of antioxidants is the most critical step to prevent oxidative degradation. Ascorbic acid (Vitamin C) is widely used and highly effective in protecting 5-MTHF. Vitamin E can also offer protection.

  • Temperature Control: Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, -70°C or -80°C is recommended over -20°C.

  • Light Protection: Work in a dimly lit environment or use amber-colored tubes to protect samples from light.

  • pH Control: Maintain an appropriate pH (typically neutral to slightly alkaline) during extraction.

  • Prompt Processing: Process samples as quickly as possible after collection to minimize degradation.

Q3: Which extraction method is better for 5-MTHF-13C5: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?

A3: Both PPT and SPE are commonly used for 5-MTHF extraction, and the choice depends on the specific requirements of your analysis.

  • Protein Precipitation (PPT): This method is simpler and faster. It involves adding an organic solvent (like methanol or acetonitrile) to precipitate proteins, followed by centrifugation.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract by removing more interfering substances, which can reduce matrix effects in subsequent LC-MS/MS analysis. Various SPE sorbents can be used, including reversed-phase C18 and anion exchange.

For complex matrices or when high sensitivity is required, SPE is often preferred.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot low recovery of 5-MTHF-13C5.

Observation Potential Cause Recommended Action
Consistently Low Recovery in All Samples Systematic Degradation 1. Incorporate Antioxidants: Add ascorbic acid (e.g., 1-2% w/v) to your extraction solvent and sample resuspension buffer. 2. Control Temperature: Ensure samples are kept on ice or at 4°C throughout the entire extraction procedure. 3. Protect from Light: Use amber tubes and minimize exposure to ambient light.
Suboptimal Extraction Protocol 1. Optimize pH: Adjust the pH of your extraction buffer to a neutral or slightly alkaline range (pH 6.5-7.5). 2. Evaluate Extraction Solvents: If using PPT, test different organic solvents (e.g., methanol, acetonitrile) and their ratios with the sample. 3. Optimize SPE Method: If using SPE, systematically optimize the conditioning, loading, washing, and elution steps. Ensure the chosen SPE sorbent is appropriate for 5-MTHF.
Inefficient Protein Binding Disruption Ensure the protein precipitation step is efficient. This is usually achieved by the addition of the organic solvent.
Variable Recovery Across Samples Inconsistent Sample Handling 1. Standardize Procedures: Ensure consistent timing for each step of the extraction process for all samples. 2. Homogenize Samples Thoroughly: Ensure samples are properly mixed after the addition of reagents.
Low Recovery in Spiked Samples Matrix Effects 1. Dilute the Sample: If possible, dilute the sample to reduce the concentration of interfering matrix components. 2. Use a More Effective Cleanup: Switch from PPT to a well-optimized SPE method to obtain a cleaner extract. 3. Modify Chromatographic Conditions: Optimize the LC method to better separate 5-MTHF-13C5 from co-eluting matrix components.
No or Very Low Signal Complete Degradation 1. Review Sample Collection and Storage: Investigate the handling of the samples before they reached the lab. Prolonged storage at room temperature or exposure to high temperatures can cause complete loss. 2. Check Reagent Stability: Ensure the 5-MTHF-13C5 standard and any stock solutions are stored correctly and have not expired.

Experimental Protocols

Sample Handling and Storage Recommendations

To prevent the degradation of 5-MTHF, it is crucial to handle and store samples properly. Unprocessed whole blood should be protected from high temperatures, and serum should not be refrigerated for more than two days. For long-term storage, freezing at -70°C or below is recommended.

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma, add 300 µL of cold methanol containing 1% (w/v) ascorbic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This is a general protocol and may require optimization for your specific application.

  • Sample Pre-treatment: Precipitate proteins from 200 µL of serum using an appropriate method (e.g., adding an equal volume of 10% trichloroacetic acid with 1% ascorbic acid). Centrifuge and collect the supernatant.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 5-MTHF-13C5 with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

Table 1: Impact of Temperature on 5-MTHF Stability in Serum

TemperatureDurationAverage Decrease in 5-MTHF
Room Temperature24 hours~30%
37°C6 hoursSignificant decrease
37°C24 hours~33%
32°C (whole blood)1-3 days36-62%

Data summarized from a study on the effects of suboptimal preanalytical conditions.

Table 2: Effect of Antioxidants on 5-MTHF Retention

ConditionAntioxidantRetention Rate of 5-MTHF
Thermal Pasteurization (65°C, 3.5 min)None74.96% ± 1.28%
Thermal Pasteurization (65°C, 3.5 min)Vitamin C (0.2%)Almost stable
Thermal Pasteurization (65°C, 3.5 min)Vitamin E (0.2%)94.16% ± 0.42%

Data from a study on the degradation of 5-MTHF in egg yolk.

Visualizations

experimental_workflow cluster_pre_extraction Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Plasma) Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Sample->Add_Antioxidant PPT Protein Precipitation (PPT) Add_Antioxidant->PPT OR SPE Solid-Phase Extraction (SPE) Add_Antioxidant->SPE OR Evaporation Evaporation PPT->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the extraction of 5-MTHF-13C5 from biological samples.

folate_metabolism cluster_folate_cycle Folate Metabolism cluster_methionine_cycle Methionine Cycle Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT MTHFR 5,10-Methenyl-THF Methylene_THF->MTHFR MTHFR Five_MTHF 5-Methyl-THF MTHFR->Five_MTHF 5-MTHF Homocysteine Homocysteine Five_MTHF->Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH SAH->Homocysteine

Caption: Simplified diagram of the folate and methionine metabolic pathways.

References

interference from endogenous folates in 5-Methyltetrahydrofolate-13C5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-Methyltetrahydrofolate-13C5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to potential interference from endogenous folates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when analyzing this compound in biological samples?

The main challenge is distinguishing the exogenously administered this compound (5-MTHF-13C5) from the naturally present, or endogenous, 5-Methyltetrahydrofolate (5-MTHF). Both are chemically identical except for the isotopic labeling. Accurate quantification of the labeled compound requires a method that can selectively measure it in the presence of its unlabeled counterpart.

Q2: How does Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) address the issue of endogenous interference?

LC-MS/MS is the method of choice for this analysis due to its high specificity and sensitivity.[1][2] Here's how it works:

  • Chromatographic Separation (LC): The liquid chromatography step separates different folate forms from each other and from other matrix components, reducing overall interference.[3][4]

  • Mass Spectrometry (MS/MS): The tandem mass spectrometer differentiates between the endogenous 5-MTHF and the 5-MTHF-13C5 internal standard based on their different molecular weights. By selecting specific mass-to-charge ratios (m/z) for the precursor and product ions of both the analyte and the internal standard, the instrument can quantify each compound individually and accurately.[2]

Q3: What are common sources of error or interference in 5-MTHF analysis?

Several factors can introduce errors:

  • Sample Degradation: Folates are sensitive to oxidation, light, and heat. Improper sample handling and storage can lead to the degradation of 5-MTHF, affecting the accuracy of the results.

  • Interconversion of Folates: Different forms of folates can interconvert during sample preparation if not handled correctly.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Isobaric Interference: Other compounds in the sample may have the same nominal mass as the analyte or internal standard, causing interference. For example, a stable oxidation product of 5-MTHF, known as MeFox, can be isobaric with 5-formylTHF, requiring specific chromatographic or mass spectrometric separation.

Q4: Why is a stable isotope-labeled internal standard like 5-MTHF-13C5 essential?

A stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS analysis. Since 5-MTHF-13C5 has nearly identical chemical and physical properties to the endogenous 5-MTHF, it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, these variations can be corrected, leading to a highly accurate and precise measurement of the endogenous 5-MTHF concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate samples Inconsistent sample preparation; Instability of folates during processing.Ensure consistent timing and conditions for all sample preparation steps. Always include antioxidants like ascorbic acid or 2-mercaptoethanol in extraction buffers. Work with samples on ice and protect them from light.
Low signal intensity for 5-MTHF-13C5 or endogenous 5-MTHF Inefficient extraction; Ion suppression from matrix components; Suboptimal mass spectrometer settings.Optimize the solid-phase extraction (SPE) or affinity purification protocol. Dilute the sample to reduce matrix effects. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.
Inaccurate quantification (poor accuracy and precision) Improper calibration curve; Degradation of standards; Endogenous folate levels in the matrix used for calibration standards.Prepare fresh calibration standards for each run. Use a "surrogate" matrix (e.g., dialyzed plasma) that is free of endogenous folates to prepare calibrators. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.
Presence of unexpected peaks or interferences Co-elution of other folates or matrix components; Isobaric interference.Optimize the LC gradient to improve the separation of folate vitamers. Use more specific MS/MS transitions (multiple reaction monitoring, MRM) to minimize the detection of interfering compounds. Investigate potential isobaric interferences, such as MeFox.

Experimental Protocols

Plasma Sample Preparation for 5-MTHF Analysis

This protocol is a generalized procedure based on common practices described in the literature.

Materials:

  • Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA).

  • 5-MTHF-13C5 internal standard solution.

  • Extraction buffer: Methanol or a buffer containing antioxidants like ascorbic acid and 2-mercaptoethanol.

  • Solid-phase extraction (SPE) cartridges or folate binding protein affinity columns.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Thaw plasma samples on ice, protected from light.

  • Spike a known amount of 5-MTHF-13C5 internal standard into a measured volume of plasma.

  • Vortex briefly to mix.

  • Protein Precipitation (if not using affinity purification): Add a volume of cold extraction buffer (e.g., methanol) to the plasma, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

  • Purification:

    • SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant (or plasma if using affinity purification) onto the cartridge. Wash the cartridge to remove interfering substances. Elute the folates with an appropriate solvent.

    • Affinity Chromatography: Use columns with immobilized folate binding protein for highly specific extraction of folates.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the LC mobile phase.

  • Inject an aliquot into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Typical MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Endogenous 5-MTHF: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.

    • 5-MTHF-13C5: Monitor the corresponding transition for the heavier, labeled internal standard. The precursor and/or product ion will have a higher m/z value due to the 13C atoms.

Quantitative Data Summary

The following tables summarize key performance characteristics of published LC-MS/MS methods for 5-MTHF analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
5-MTHFPlasma1.2 x 10-11 mol/L-
[13C]5-MTHFPlasma & Urine0.2 x 10-9 mol/L0.55 x 10-9 mol/L
5-MTHFSerum-≤0.3 nmol/L
5-MTHFPlasma0.04 ng/mL0.4 ng/mL

Table 2: Method Precision

AnalyteMatrixIntra-assay CV (%)Inter-assay CV (%)Reference
5-MTHFPlasma< 8.6< 9.0
Ratios (m/z 463/458)Plasma & Urine7.4-
5-MTHFSerum2.8 - 3.6-
5-MTHFSerum5.3-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 5-MTHF-13C5 Internal Standard plasma->add_is extract Protein Precipitation & Extraction add_is->extract purify SPE or Affinity Purification extract->purify concentrate Evaporate & Reconstitute purify->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant result Final Concentration quant->result

Caption: Experimental workflow for 5-MTHF analysis.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome interference Endogenous 5-MTHF Interference lcms LC-MS/MS interference->lcms accurate_quant Accurate & Precise Quantification lcms->accurate_quant is Stable Isotope-Labeled Internal Standard (5-MTHF-13C5) is->lcms

Caption: Logic of overcoming endogenous interference.

References

Technical Support Center: Quantification of 5-Methyltetrahydrofolate-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) and its unlabeled counterpart, 5-Methyltetrahydrofolate (5-MTHF), using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantification?

A1: this compound is a stable isotope-labeled version of 5-Methyltetrahydrofolate, the primary biologically active form of folate in the body. It is used as an internal standard in mass spectrometry-based quantification methods, such as LC-MS/MS.[1] Because it has a higher mass than the endogenous (unlabeled) 5-MTHF due to the five 13C atoms, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1]

Q2: What are the typical linear ranges for 5-MTHF quantification using LC-MS/MS?

A2: The linear range for 5-MTHF quantification can vary depending on the specific method and instrumentation. However, published methods demonstrate linearity across a range of concentrations suitable for clinical and research applications. For instance, one method showed linearity for 5-methylTHF from 1.2 x 10⁻¹¹ mol/L to 3.2 x 10⁻⁷ mol/L.[2][3] Another study reported a linear range of 0-9 x 10⁻⁹ mol/L.[4] A separate high-throughput method was linear up to 140 nmol/L for 5-MTHF.

Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for 5-MTHF?

A3: The LOD and LOQ are dependent on the sensitivity of the LC-MS/MS instrument and the sample preparation method. One study reported an LOD and LOQ for 5-CH3-H4folate of 1.51 and 4.51 nmol/L, respectively. Another method cited an LOD of 1.2 x 10⁻¹¹ mol/L for 5-methylTHF. A different assay established an LOD and LOQ of 0.2 x 10⁻⁹ and 0.55 x 10⁻⁹ mol/L, respectively.

Troubleshooting Guide

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for 5-MTHF is non-linear, showing saturation at higher concentrations. What are the potential causes and how can I fix this?

Answer: A non-linear calibration curve, particularly at the upper end, can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Detector Saturation: The most common cause is the saturation of the mass spectrometer's detector at high analyte concentrations.

    • Solution: Dilute your higher concentration standards and samples to fall within the linear range of the instrument. If you need to quantify samples across a wide dynamic range, you may need to prepare two separate calibration curves for low and high concentration ranges.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, serum) can interfere with the ionization of your analyte or internal standard, leading to non-linearity.

    • Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or affinity chromatography using folate binding protein can be effective. Isotope-dilution mass spectrometry, using 5-MTHF-13C5, is designed to compensate for matrix effects, as the analyte and internal standard are affected similarly.

  • Inappropriate Curve Fitting: Using a linear regression model for a curve that is inherently non-linear will result in a poor fit.

    • Solution: Evaluate different regression models, such as a quadratic or weighted (e.g., 1/x, 1/x²) regression, which can often better describe the relationship at the lower and upper ends of the curve.

Troubleshooting Workflow for Non-Linearity:

start Non-Linear Calibration Curve check_high_conc Is non-linearity at high concentrations? start->check_high_conc check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No detector_saturation Potential Detector Saturation check_high_conc->detector_saturation Yes matrix_effects Potential Matrix Effects check_low_conc->matrix_effects Yes curve_fit Inappropriate Curve Fit check_low_conc->curve_fit No dilute_standards Dilute high concentration standards detector_saturation->dilute_standards improve_spe Improve sample cleanup (SPE, affinity chromatography) matrix_effects->improve_spe weighted_regression Use weighted (1/x, 1/x²) or quadratic regression curve_fit->weighted_regression end Linear Curve Achieved dilute_standards->end improve_spe->end weighted_regression->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Poor Peak Shape and Low Signal Intensity

Question: I'm observing poor peak shape (e.g., tailing, fronting) and low signal intensity for 5-MTHF and 5-MTHF-13C5. What could be wrong?

Answer: Poor chromatography and low signal can significantly impact the accuracy and sensitivity of your assay. Consider the following:

Potential Causes & Solutions:

  • Analyte Degradation: 5-MTHF is susceptible to oxidation.

    • Solution: Prepare all standard solutions and process samples under dim light. It is crucial to add antioxidants to your extraction and reconstitution solvents. Commonly used antioxidants include ascorbic acid and 2-mercaptoethanol or dithiothreitol (DTT). One study noted that 5-MTHF was unstable in plasma without the addition of 100 µg/mL of 2-mercaptoethanol.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of 5-MTHF, impacting peak shape.

    • Solution: 5-MTHF is more stable in neutral or basic conditions. However, acidic mobile phases are often used for better chromatographic separation on reverse-phase columns. The addition of a buffer, such as ammonium acetate, can help stabilize the mobile phase pH and improve peak shape. One method successfully used a mobile phase of 0.1 mol/L acetic acid (pH 3.3) with acetonitrile. Another used 1 mM ammonium acetate with 0.6% formic acid.

  • Column Contamination or Degradation: Buildup of matrix components on your analytical column can lead to poor peak shape.

    • Solution: Implement a column washing protocol between runs. If the problem persists, consider using a guard column or replacing the analytical column.

Signaling Pathway of 5-MTHF Degradation and Protection:

MTHF 5-MTHF Oxidized_MTHF Oxidized 5-MTHF (Inactive) MTHF->Oxidized_MTHF Oxidation Oxygen Oxygen, Light, Acidic pH Oxygen->MTHF Antioxidants Ascorbic Acid, 2-Mercaptoethanol, DTT Antioxidants->MTHF Protection

Caption: Factors influencing the stability of 5-Methyltetrahydrofolate.

Issue 3: High Variability in Results (%CV)

Question: My replicate injections show high variability (high %CV). What are the common sources of this imprecision?

Answer: High coefficient of variation (%CV) indicates a lack of precision in your assay. The source of variability can be in the sample preparation, the LC system, or the MS detector.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid transfers and extractions, can introduce significant variability.

    • Solution: Use calibrated pipettes and consistent timing for all steps. Where possible, automate sample preparation steps. Ensure thorough mixing at each stage. The use of an internal standard like 5-MTHF-13C5 is designed to correct for this, but large variations can still be problematic.

  • LC System Issues: Fluctuations in pumping pressure, inconsistent injector cycles, or a partially clogged system can lead to variable retention times and peak areas.

    • Solution: Purge the LC pumps to remove air bubbles. Check for leaks in the system. Ensure the injector needle and loop are clean.

  • Matrix Effects: If the matrix effect varies significantly between samples, it can lead to imprecision, even with an internal standard if the co-eluting interferences are not consistent.

    • Solution: Re-evaluate and optimize your sample clean-up procedure to more effectively remove matrix components.

Quantitative Data Summary

The following tables summarize key performance characteristics from published methods for 5-MTHF quantification.

Table 1: Linearity and Sensitivity of 5-MTHF Assays

ParameterMethod 1Method 2Method 3Method 4
Linear Range 1.2e-11 to 3.2e-7 M0 to 9e-9 MUp to 140 nMNot Specified
LOD 1.2e-11 M0.2e-9 M0.07 - 0.52 nM1.51 nM
LOQ Not Specified0.55e-9 MNot Specified4.51 nM

Table 2: Precision and Accuracy of 5-MTHF Assays

ParameterMethod 1Method 2Method 3
Intra-assay %CV < 8.6%Not SpecifiedNot Specified
Inter-assay %CV < 9.0%3.66% (60 µL)7.4% (ratio)
Accuracy/Recovery Not Specified99.3% - 102%Not Specified

Experimental Protocols

Example Sample Preparation Protocol for Plasma

This is a generalized protocol based on common elements from various published methods.

Materials:

  • Plasma samples

  • 5-MTHF-13C5 internal standard solution

  • Extraction solution (e.g., Methanol containing antioxidants)

  • Concentrated stock buffer (e.g., potassium dihydrogen phosphate, ascorbic acid, 2-mercaptoethanol, pH 6.0)

  • Centrifuge

  • SPE cartridges (e.g., Strata SAX, quaternary amine)

Workflow:

start Start: Plasma Sample add_is Add 5-MTHF-13C5 Internal Standard start->add_is add_buffer Add Cold Buffered Organic Extraction Solvent (e.g., Methanol with Ascorbic Acid) add_is->add_buffer vortex Vortex to Precipitate Proteins add_buffer->vortex centrifuge Centrifuge to Pellet Precipitate vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant spe_cleanup SPE Cleanup (Optional but Recommended) - Condition Cartridge - Load Sample - Wash - Elute supernatant->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for plasma sample preparation.

Detailed Steps:

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To a defined volume of plasma (e.g., 500 µL), add the 5-MTHF-13C5 internal standard solution.

  • Protein Precipitation: Add cold buffered organic extraction solvent (e.g., methanol with antioxidants) to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Extract Supernatant: Carefully collect the supernatant containing the analytes.

  • SPE Cleanup (Optional): For cleaner samples, perform a solid-phase extraction.

    • Condition an SPE cartridge (e.g., Strata SAX) with methanol and an equilibration buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the folates with an appropriate elution buffer.

  • Dry & Reconstitute: Evaporate the eluate or supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: 5-Methyltetrahydrofolate-¹³C₅ Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) tracing studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the successful design, execution, and analysis of metabolic flux experiments using 5-MTHF-¹³C₅.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems you might encounter during your 5-MTHF-¹³C₅ tracing experiments.

Question: Why am I observing low incorporation of the ¹³C label into downstream metabolites?

Answer: Low incorporation of the ¹³C label from 5-MTHF-¹³C₅ into downstream metabolites can stem from several factors. Firstly, the intracellular concentration of the tracer may be insufficient. It is crucial to use a folate-free base medium supplemented with dialyzed fetal bovine serum (FBS) to minimize competition from unlabeled folates. The final concentration of 5-MTHF-¹³C₅ should typically be in the physiological range, but may need optimization depending on the cell type and experimental goals[1]. Secondly, the incubation time might not be long enough to achieve isotopic steady state, a point where the enrichment of ¹³C in metabolites becomes stable[2][3]. The turnover rate of the metabolites of interest will dictate the necessary labeling period, which can range from hours to over a day[1][4]. Finally, consider the activity of the metabolic pathway itself. If the one-carbon metabolism pathway is not highly active under your experimental conditions, label incorporation will be inherently low.

Question: My mass spectrometry data shows unexpected or inconsistent labeling patterns. What could be the cause?

Answer: Inconsistent labeling patterns are a common challenge in isotope tracing studies. A primary step in data analysis is the correction for the natural abundance of isotopes, particularly ¹³C, which has a natural abundance of approximately 1.1%. Failing to correct for this can lead to misinterpretation of your mass isotopomer distributions. Various software tools are available to perform this correction. Another potential issue is the abiotic interconversion of folate species during sample preparation. For instance, tetrahydrofolate (THF) and methylene-THF can interconvert, which can complicate the analysis of their individual labeling. Employing a chemical reduction strategy during extraction can help stabilize certain folate species. Lastly, ensure your analytical method, typically LC-MS/MS, is optimized for the separation and detection of folate vitamers.

Question: The confidence intervals for my calculated metabolic fluxes are very wide. How can I improve their precision?

Answer: Wide confidence intervals in metabolic flux analysis (MFA) indicate a high degree of uncertainty in the estimated flux values. This often points to insufficient constraints on the metabolic model. The choice of isotopic tracer is a critical factor; while you are using 5-MTHF-¹³C₅, co-labeling with other tracers, such as ¹³C-glucose or ¹³C-glutamine, can provide additional, independent constraints on the model and improve the precision of flux estimates. Additionally, re-evaluating your metabolic network model for completeness and accuracy is essential. Missing reactions or incorrect atom transitions can lead to poor model fitting and consequently, wide confidence intervals. Finally, the accuracy of your mass spectrometry data is paramount. Inaccurate measurements of mass isotopomer distributions will propagate through the flux calculations, leading to higher uncertainty.

Frequently Asked Questions (FAQs)

This section addresses common questions about the data analysis workflow for 5-MTHF-¹³C₅ tracing studies.

Question: What is the general workflow for analyzing data from a 5-MTHF-¹³C₅ tracing experiment?

Answer: The data analysis workflow can be broken down into several key steps. It begins with the processing of raw LC-MS data to detect metabolite peaks and perform retention time alignment. The next crucial step is the correction for the natural abundance of stable isotopes to accurately determine the mass isotopomer distribution for each metabolite of interest. Following correction, the fractional labeling of each metabolite is calculated. This labeling data is then used as input for a metabolic flux analysis (MFA) model. The model, which is a mathematical representation of the metabolic network, is used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. The final step involves statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Question: How do I correct for the natural abundance of isotopes in my mass spectrometry data?

Answer: Correcting for natural isotope abundance is a critical step to avoid overestimation of label incorporation. This is typically done using computational algorithms that solve a system of linear equations to deconvolute the measured mass spectra. Several software tools are available for this purpose, such as IsoCor and ICT (Isotope Correction Toolbox). These tools take into account the elemental composition of the metabolite and the natural abundance of all relevant isotopes to calculate the true fractional enrichment from the tracer. It is important to note that simply subtracting the measured mass distribution of an unlabeled standard from the labeled sample is not a valid method for correction.

Question: What are the key downstream metabolites to monitor in a 5-MTHF-¹³C₅ tracing study?

Answer: 5-Methyltetrahydrofolate is a key player in one-carbon metabolism, donating its methyl group in the methionine cycle for the synthesis of methionine from homocysteine. Therefore, key downstream metabolites to monitor include methionine, and its subsequent product S-adenosylmethionine (SAM), the universal methyl donor. The one-carbon units from the folate cycle are also essential for the de novo synthesis of purines and thymidylate (a pyrimidine). Thus, monitoring the incorporation of the ¹³C label into DNA and RNA precursors like dTMP and purine nucleotides (AMP, GMP) is also critical.

Experimental Protocols

Protocol: Stable Isotope Tracing with 5-MTHF-¹³C₅ in Cultured Cells
  • Cell Culture and Isotope Labeling:

    • Culture cells in a folate-free base medium (e.g., RPMI 1640 without folic acid) supplemented with dialyzed FBS to minimize unlabeled folate.

    • Prepare a sterile stock solution of 5-MTHF-¹³C₅.

    • When cells reach the desired confluency (typically 60-80%), replace the standard medium with the pre-warmed ¹³C-labeling medium containing 5-MTHF-¹³C₅ at the desired final concentration.

    • Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours) to achieve isotopic steady state.

  • Metabolite Extraction:

    • To halt metabolic activity, rapidly quench the cells by aspirating the labeling medium and washing with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent, such as a mixture of methanol, acetonitrile, and water, to the cells.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract, for instance, under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

    • For analysis of folates, sample purification using folate binding protein affinity columns may be employed.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable column, such as a C18 reversed-phase column.

    • The mobile phase often consists of an acidic buffer and an organic solvent like acetonitrile.

    • Detect and quantify the different mass isotopologues of the metabolites of interest using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Data Presentation

Table 1: Key m/z Values for Monitoring 5-MTHF-¹³C₅ and Related Metabolites

MetaboliteUnlabeled [M-H]⁻ m/zLabeled [M-H]⁻ m/z (from 5-MTHF-¹³C₅)Reference
5-Methyltetrahydrofolate458463
Methionine148149 (M+1 from methyl group)-
S-Adenosylmethionine (SAM)398399 (M+1 from methyl group)-
Thymidine monophosphate (dTMP)321322 (M+1 from methyl group)-

Note: The exact m/z values may vary slightly depending on the ionization state and adducts.

Visualizations

Data_Analysis_Workflow cluster_experiment Experimental Phase cluster_data_processing Data Processing & Analysis cell_culture Cell Culture in Folate-Free Medium labeling Labeling with 5-MTHF-¹³C₅ cell_culture->labeling quenching Metabolic Quenching & Metabolite Extraction labeling->quenching lcms LC-MS/MS Analysis quenching->lcms raw_data Raw LC-MS Data lcms->raw_data Generates peak_detection Peak Detection & Alignment raw_data->peak_detection isotope_correction Natural Isotope Abundance Correction peak_detection->isotope_correction mfa Metabolic Flux Analysis (MFA) isotope_correction->mfa statistical_analysis Statistical Analysis & Flux Visualization mfa->statistical_analysis

Caption: Data analysis workflow for 5-MTHF-¹³C₅ tracing studies.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_synthesis Biosynthesis THF THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Purines Purine Synthesis (¹³C-labeled) THF->Purines Methylene_THF->THF Forms 10-Formyl-THF for Purine Synthesis Five_MTHF 5-Methyl-THF (from ¹³C₅-Tracer) Methylene_THF->Five_MTHF MTHFR dTMP dTMP Synthesis (¹³C-labeled) Methylene_THF->dTMP Homocysteine Homocysteine Five_MTHF->Homocysteine Donates ¹³C-Methyl Group Methionine Methionine (¹³C-labeled) Homocysteine->Methionine MS SAM SAM (¹³C-labeled) Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Simplified one-carbon metabolism pathway showing the fate of 5-MTHF-¹³C₅.

References

Validation & Comparative

A Comparative Guide to Stable Isotope-Labeled Folates: 5-Methyltetrahydrofolate-¹³C₅ vs. Deuterium-Labeled Folates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of folates in biological matrices is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based assays, ensuring reliability by correcting for matrix effects and variations in sample processing. This guide provides an objective comparison between two common types of labeled folates: 5-Methyltetrahydrofolate-¹³C₅ and deuterium-labeled folates, supported by experimental data and detailed methodologies.

Introduction to Labeled Folates

Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (²H or D), into a molecule of interest. These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by their higher mass. This property makes them ideal internal standards for quantitative analysis by mass spectrometry and as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of folates in vivo.[1][2][3]

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and the regulation of homocysteine levels.[4][5] Consequently, labeled 5-MTHF is a highly relevant internal standard for clinical and nutritional research.

Core Comparison: ¹³C₅ vs. Deuterium Labeling

The choice between ¹³C- and deuterium-labeled folates depends on the specific application, analytical method, and potential for isotopic effects.

Feature5-Methyltetrahydrofolate-¹³C₅Deuterium-Labeled Folates
Isotopic Purity & Stability Generally high isotopic purity. The ¹³C-C bond is highly stable, minimizing the risk of isotope exchange.Isotopic purity can be high, but the C-D bond is weaker than the C-H bond, which can lead to back-exchange in certain chemical environments.
Mass Shift Provides a significant mass shift (e.g., +5 Da for ¹³C₅), which is advantageous for avoiding spectral overlap with the unlabeled analyte.The mass shift depends on the number of deuterium atoms incorporated (e.g., +2 Da for d₂, +4 Da for d₄).
Chromatographic Behavior Co-elutes almost perfectly with the unlabeled analyte in liquid chromatography (LC), which is ideal for an internal standard.May exhibit slight chromatographic separation from the unlabeled analyte (isotopic effect), potentially complicating quantification if not properly addressed.
Metabolic Isotope Effect The kinetic isotope effect is generally considered negligible for ¹³C, meaning it is metabolized at the same rate as the natural compound.Deuterium substitution can lead to a significant kinetic isotope effect, slowing down metabolic reactions where C-H bond cleavage is the rate-limiting step. This can be a tool in mechanistic studies but a drawback for a standard meant to mimic the endogenous compound's behavior precisely.
Applications Primarily used as an internal standard for highly accurate quantification of 5-MTHF in biological samples (plasma, urine, CSF) by LC-MS/MS. Also used in bioavailability and metabolic studies.Widely used as tracers in pharmacokinetic and bioavailability studies to differentiate administered folate from endogenous pools. Also used as internal standards.

Experimental Data and Performance

Bioavailability and Pharmacokinetic Studies

Stable isotope-labeled folates are instrumental in determining the bioavailability of different forms of folate. In such studies, a labeled form is administered, and its appearance and the appearance of its metabolites are tracked in biological fluids.

A study comparing the bioavailability of monoglutamyl and hexaglutamyl folates utilized deuterium-labeled compounds ([³',5'-²H₂]Folic acid and [³',5'-²H₂]pteroylhexaglutamate) administered orally, with an intravenously injected deuterium-labeled folic acid as a control. The results indicated that the polyglutamyl folate was less bioavailable than the monoglutamyl form under the study conditions.

Another study design to assess the relative bioavailability of natural food folates used (6S)-5-methyltetrahydrofolic acid versus folic acid in a long-term human dietary intervention. While this study did not directly compare ¹³C and deuterium labels, it highlights the application of labeled compounds in nutritional research.

Short-term area-under-the-curve studies have demonstrated that plasma levels are higher after ingestion of labeled [6S]-(¹³C₅)-5-MTHF compared to [¹³C₅]-folic acid, suggesting greater bioavailability of the methylated form.

Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of folates. The use of a stable isotope-labeled internal standard is crucial for this methodology.

A validated LC/MS method for the determination of [¹³C]₅-methyltetrahydropteroyl monoglutamic acid in plasma and urine demonstrated high sensitivity and linearity. The limits of detection and quantification were 0.2 x 10⁻⁹ and 0.55 x 10⁻⁹ mol/L, respectively, with a mean coefficient of variation of 7.4%.

Similarly, an LC-MS/MS method for quantifying various folate forms in human serum utilized ¹³C-labeled internal standards, including ¹³C₅-5mTHF. This method showed detection limits ranging from 0.07 to 0.52 nmol/L.

Experimental Protocols

Protocol 1: Quantification of 5-MTHF in Human Plasma using ¹³C₅-5-MTHF Internal Standard

This protocol is based on methodologies described for LC-MS/MS analysis of folates.

1. Sample Preparation:

  • To 2 mL of plasma, add an internal standard solution containing a known concentration of [¹³C₅]5-methylTHF.
  • Purify the sample using folate binding protein affinity columns.
  • Elute the bound folates and concentrate the eluent.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., 0.1 mol/L acetic acid) and an organic modifier (e.g., acetonitrile).
  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled 5-MTHF and the [¹³C₅]5-methylTHF internal standard.

Protocol 2: In Vivo Folate Kinetics using Deuterium-Labeled Folic Acid

This protocol is adapted from studies investigating folate metabolism in humans.

1. Dosing:

  • Administer a known oral dose of deuterium-labeled folic acid (e.g., [3',5'-²H₂]folic acid) to subjects.
  • For bioavailability studies, an intravenous dose of a differently labeled folate (e.g., [glu-²H₄]folic acid) can be co-administered.

2. Sample Collection:

  • Collect blood and urine samples at specified time points post-dosing.

3. Sample Analysis:

  • Extract folates from the biological matrices.
  • Analyze the isotopic enrichment of the folates using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to determine the concentration of the deuterium-labeled species.

Signaling Pathways and Experimental Workflows

Folate Metabolism and One-Carbon Transfer

Folate is crucial for the one-carbon metabolic pathway, which is central to numerous cellular processes. 5-MTHF is a key player in this pathway, donating a methyl group for the remethylation of homocysteine to methionine.

Folate_Metabolism FA Folic Acid DHF Dihydrofolate FA->DHF DHFR THF Tetrahydrofolate DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis MethyleneTHF->THF dTMP Synthesis MTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MTHF MTHFR MTHF->THF Hcy Homocysteine Met Methionine Hcy->Met Methionine Synthase SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Hcy

Caption: Simplified overview of the central role of 5-MTHF in one-carbon metabolism.

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a typical workflow for a human bioavailability study using stable isotope-labeled folates.

Bioavailability_Workflow Dosing Oral Administration of Labeled Folate (e.g., ¹³C₅-5-MTHF or d₂-Folic Acid) Collection Serial Blood and Urine Sample Collection Dosing->Collection Processing Sample Preparation (Extraction, Purification) Collection->Processing Analysis LC-MS/MS Analysis (Quantification of Labeled and Unlabeled Folates) Processing->Analysis PK_Analysis Pharmacokinetic Modeling (AUC, Cmax, Tmax) Analysis->PK_Analysis

Caption: General experimental workflow for assessing folate bioavailability using stable isotopes.

Conclusion

Both 5-Methyltetrahydrofolate-¹³C₅ and deuterium-labeled folates are powerful tools for researchers.

5-Methyltetrahydrofolate-¹³C₅ is the superior choice for use as an internal standard in quantitative LC-MS/MS assays due to its excellent chemical stability, minimal isotopic effect on chromatography and metabolism, and significant mass shift. This ensures the highest degree of accuracy and precision in determining endogenous 5-MTHF concentrations.

Deuterium-labeled folates are well-suited for in vivo tracer studies investigating the pharmacokinetics and metabolism of folic acid and its derivatives. While the potential for a kinetic isotope effect exists, it can also be leveraged to probe specific metabolic pathways.

The selection between these labeled compounds should be guided by the specific research question and the analytical methodology employed. For precise quantification, ¹³C-labeling is preferred, while for metabolic tracing, deuterium labeling offers a viable and widely used alternative.

References

A Comparative Analysis for Researchers: 5-Methyltetrahydrofolate vs. Folic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective, data-driven comparison of 5-Methyltetrahydrofolate (5-MTHF) and synthetic Folic Acid, focusing on their metabolic pathways, bioavailability, and clinical implications for drug development and research.

This guide provides a detailed comparison between 5-Methyltetrahydrofolate (5-MTHF), the biologically active form of folate, and folic acid, the synthetic form commonly used in supplements and food fortification. The use of isotopically labeled compounds, such as 5-Methyltetrahydrofolate-¹³C₅ and Folic Acid-¹³C₆, in clinical studies allows for precise tracing and quantification of their metabolic fate. This analysis is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and metabolic pathway visualizations to inform research and development decisions.

Metabolic Pathways: A Fundamental Difference

The primary distinction between 5-MTHF and folic acid lies in their metabolic activation pathways. Folic acid is a synthetic, oxidized molecule that has no biological function until it is converted into its active form, 5-MTHF, through a multi-step enzymatic process.[1][2][3] In contrast, 5-MTHF is the predominant, naturally occurring form of folate in the body and is directly available for metabolic processes.[3][4]

Folic Acid Metabolism: Synthetic folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced to the active 5-MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). This multi-step conversion is a potential bottleneck, particularly in individuals with common genetic polymorphisms in the MTHFR gene, which can reduce enzyme activity.

5-MTHF Metabolism: Supplementation with 5-MTHF bypasses this entire enzymatic conversion process. It is directly absorbed and can immediately enter the folate and methionine cycles, where it donates a methyl group to convert homocysteine to methionine, a crucial step for DNA synthesis, repair, and methylation reactions.

Diagram 1: Metabolic Pathway of Synthetic Folic Acid

cluster_0 Intestinal & Hepatic Conversion cluster_1 Metabolic Cycle FA Folic Acid (Synthetic) DHFR1 DHFR (Dihydrofolate Reductase) FA->DHFR1 Step 1 DHF Dihydrofolate (DHF) DHFR1->DHF DHFR2 DHFR DHF->DHFR2 Step 2 THF Tetrahydrofolate (THF) DHFR2->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MTHFR MTHFR (Methylenetetrahydrofolate Reductase) MTHF 5-MTHF (Biologically Active) MTHFR->MTHF MethyleneTHF->MTHFR Cycle Folate & Methionine Cycles MTHF->Cycle

Caption: Enzymatic reduction and methylation of folic acid to its active form, 5-MTHF.

Diagram 2: Direct Utilization of 5-Methyltetrahydrofolate

cluster_0 Direct Absorption cluster_1 Metabolic Cycle MTHF_Supp 5-MTHF Supplement (Biologically Active) Cycle Folate & Methionine Cycles MTHF_Supp->Cycle Bypasses DHFR & MTHFR steps

Caption: 5-MTHF directly enters metabolic cycles without prior enzymatic conversion.

Pharmacokinetic Profile: Bioavailability and Absorption

The efficiency of absorption and conversion directly impacts the pharmacokinetic profile of these two compounds. Studies using stable isotope-labeled folates allow for precise measurement of their appearance and concentration in plasma over time.

A key finding from multiple studies is the superior bioavailability of 5-MTHF compared to folic acid. This is largely because 5-MTHF does not depend on the potentially rate-limiting DHFR enzyme for its activation. One pharmacokinetic study in patients with coronary artery disease demonstrated that the peak plasma concentration of the active folate form was more than seven times higher after administration of 5-MTHF compared to an equivalent dose of folic acid.

Another significant issue with folic acid supplementation, especially at doses exceeding 200 µg, is the appearance of unmetabolized folic acid (UMFA) in the bloodstream. The DHFR enzyme can become saturated, leading to a buildup of synthetic folic acid that has not been converted to its active form. The presence of UMFA is a concern as its long-term health effects are not fully understood, but potential risks include masking a vitamin B12 deficiency and impairing immune function. Supplementing with 5-MTHF avoids the issue of UMFA entirely.

Parameter5-Methyltetrahydrofolate (5-MTHF)Folic AcidKey Findings & Citations
Bioavailability Higher, directly absorbedLower, requires enzymatic conversion5-MTHF shows significantly higher bioavailability, with peak plasma concentrations of the active form being up to 7-fold greater than after folic acid administration.
Time to Peak (Tmax) FasterSlowerTmax is reached more rapidly with 5-MTHF (e.g., 0.8 hours) compared to folic acid (e.g., 1.6-2.8 hours), reflecting its direct absorption.
Area Under Curve (AUC) Significantly HigherLowerStudies consistently show a higher AUC for total folate and active 5-MTHF after 5-MTHF administration, indicating greater systemic exposure.
Metabolic Bottlenecks Bypasses DHFR and MTHFR enzymesLimited by DHFR and MTHFR enzyme capacityThe conversion of folic acid can be impaired by MTHFR polymorphisms, which are common in the general population.
Unmetabolized Folic Acid (UMFA) Does not produce UMFACan lead to circulating UMFA, especially at higher doses (>200 µg).The presence of UMFA is linked to the saturation of the DHFR enzyme.

Experimental Protocols: Bioavailability Assessment

The data presented is derived from robust clinical trial designs, typically randomized, crossover studies utilizing stable isotope labeling for accurate tracing.

Typical Protocol: Crossover Bioavailability Study

  • Subject Selection: Healthy adult volunteers are recruited. Subjects may be presaturated with unlabeled folic acid for a set period (e.g., 7 days) to ensure body stores are replete.

  • Study Design: A randomized, two-period, two-way crossover design is commonly employed. This means each subject receives both the 5-MTHF-¹³C₅ and Folic Acid-¹³C₆ (in equimolar doses) on separate occasions, separated by a washout period (e.g., 1-2 weeks).

  • Administration: After an overnight fast, subjects consume a single oral dose of the assigned isotopically labeled compound.

  • Sample Collection: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24 hours) into EDTA-containing tubes.

  • Sample Analysis: Plasma is separated and analyzed using validated analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the precise quantification of the labeled (¹³C₅-5-MTHF or ¹³C₆-derived metabolites) and unlabeled folate vitamers.

  • Pharmacokinetic Analysis: Standard non-compartmental methods are used to determine key parameters from the plasma concentration-time curves, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Diagram 3: Workflow of a Crossover Bioavailability Study

cluster_workflow Experimental Workflow Recruitment Subject Recruitment & Saturation Phase Randomization Randomization Recruitment->Randomization GroupA Group A Receives: 5-MTHF-¹³C₅ Randomization->GroupA GroupB Group B Receives: Folic Acid-¹³C₆ Randomization->GroupB Sampling1 Serial Blood Sampling GroupA->Sampling1 Sampling2 Serial Blood Sampling GroupB->Sampling2 Washout Washout Period Sampling1->Washout Sampling2->Washout Crossover Treatment Crossover Washout->Crossover GroupA2 Group A Receives: Folic Acid-¹³C₆ Crossover->GroupA2 GroupB2 Group B Receives: 5-MTHF-¹³C₅ Crossover->GroupB2 Sampling3 Serial Blood Sampling GroupA2->Sampling3 Sampling4 Serial Blood Sampling GroupB2->Sampling4 Analysis LC-MS/MS Analysis of Plasma Samples Sampling3->Analysis Sampling4->Analysis PK Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->PK

References

A Comparative Guide to the Cross-Validation of 5-Methyltetrahydrofolate-¹³C₅ Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Methyltetrahydrofolate-¹³C₅ (L-5-MTHF-¹³C₅) is critical for pharmacokinetic studies, nutritional assessments, and clinical diagnostics. This stable isotope-labeled form of the primary active folate is an essential internal standard for mass spectrometry-based assays. The cross-validation of analytical methods is paramount to ensure data integrity and consistency, particularly when methods are transferred between laboratories or updated over time. This guide provides a comparative overview of common analytical methodologies for L-5-MTHF-¹³C₅, with a focus on performance data and experimental protocols to aid in method selection and validation.

The gold standard for the quantification of L-5-MTHF-¹³C₅ in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of the analyte even at low concentrations. The data presented below is a compilation from various studies employing LC-MS/MS for the analysis of 5-Methyltetrahydrofolate and its isotopologues.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of different LC-MS/MS methods for the analysis of 5-Methyltetrahydrofolate, which are indicative of the performance expected for its ¹³C₅-labeled counterpart when used as an internal standard or analyte.

Parameter Method 1 (Hart et al., 2002)[1][2] Method 2 (Nelson et al., 2001)[3] Method 3 (Fazili et al.) Method 4 (Stokstad et al.)
Instrumentation LC/MSLC/ESI-MSLC-MS/MSLC-MS/MS
Matrix Human Plasma and UrineHuman SerumHuman SerumHuman Serum or Plasma
Linearity Range 0 - 9 x 10⁻⁹ mol/L0.94 - 97 ng/mLNot SpecifiedNot Specified
Limit of Detection (LOD) 0.2 x 10⁻⁹ mol/LNot Specified0.07 nmol/LNot Specified
Limit of Quantification (LOQ) 0.55 x 10⁻⁹ mol/LNot Specified0.13 nmol/LNot Specified
Precision (CV%) 7.4%5.3%Intra-run: 5.0-9.9%, Inter-run: 3.3-9.5%Measurement repeatability: 0.3-3%, Total method variability: 0.7-10%
Internal Standard ²H₄PteGlu[5-¹³C₅]MTHFA¹³C₅-labeled analogues[¹³C₅]-5MT and [¹³C₅]-FA

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative LC-MS/MS method for the quantification of 5-Methyltetrahydrofolate, which can be adapted for L-5-MTHF-¹³C₅ analysis.

1. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of L-5-MTHF-¹³C₅ and any other analytes in a suitable solvent, such as a phosphate buffer containing an antioxidant like ascorbic acid.

  • Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human serum) with known concentrations of the analytes.

  • Internal Standard Spiking: Add a fixed concentration of a suitable stable isotope internal standard (e.g., ²H₄-Folic Acid if L-5-MTHF-¹³C₅ is the analyte) to all calibration standards, quality control samples, and unknown samples.

  • Sample Pre-treatment (Protein Precipitation): To the biological sample, add a protein precipitating agent like acetonitrile (typically in a 3:1 volume ratio). Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples): The supernatant from the protein precipitation step can be further purified using an SPE cartridge. The analyte is trapped on the cartridge and then eluted with an appropriate solvent.

2. Liquid Chromatography Conditions

  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis and can be operated in either positive or negative ion mode.[2]

  • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific detection method minimizes interferences from other components in the sample. Selected ion monitoring of the [M-H]⁻ ion has also been used.[1]

Mandatory Visualization

The following diagrams illustrate key aspects of the analytical workflow and the principles of stable isotope dilution analysis.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation MD1 Sample Preparation Optimization MD2 LC Separation Optimization MD1->MD2 MD3 MS/MS Parameter Tuning MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery MV3->MV4 MV5 Matrix Effect MV4->MV5 MV6 Stability MV5->MV6 CV1 Comparison of Methods MV6->CV1 CV2 Incurred Sample Reanalysis CV1->CV2 Report Report CV2->Report G Principle of Stable Isotope Dilution Analysis (SIDA) Analyte Analyte (e.g., 5-MTHF) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS Internal Standard (e.g., 5-MTHF-¹³C₅) IS->Extraction Sample Biological Sample Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

References

5-Methyltetrahydrofolate vs. Folic Acid: A Comparative Guide on Bioavailability in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of 5-Methyltetrahydrofolate (5-MTHF), the primary biologically active form of folate, and folic acid, a synthetic oxidized form used in supplements and food fortification. This analysis is supported by data from human clinical trials, detailing experimental protocols and presenting quantitative pharmacokinetic parameters.

Executive Summary

Folate is an essential B-vitamin crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. While folic acid has been the cornerstone of supplementation and fortification strategies to prevent neural tube defects and other conditions related to folate deficiency, emerging evidence highlights the potential advantages of 5-MTHF. As the natural, active form of folate in the human body, 5-MTHF bypasses the multi-step enzymatic conversion required for folic acid, a process that can be compromised in individuals with common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme.

Clinical studies demonstrate that 5-MTHF is at least as effective, and in some cases more effective, than folic acid in increasing plasma and red blood cell folate concentrations. The bioavailability of 5-MTHF is generally considered higher than that of folic acid, particularly in individuals with certain MTHFR genotypes. This guide will delve into the experimental data that substantiates these claims.

Metabolic Pathways: 5-MTHF and Folic Acid

The metabolic fates of folic acid and 5-MTHF diverge significantly upon ingestion. Folic acid must undergo reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced by MTHFR to form 5-MTHF, the predominant form of folate in circulation.[1][2] In contrast, supplemental 5-MTHF is directly absorbed and enters the folate cycle without the need for enzymatic reduction, making it immediately available for metabolic processes.

cluster_FolicAcid Folic Acid Metabolism cluster_5MTHF 5-MTHF Absorption FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF FolateCycle Folate Cycle & One-Carbon Metabolism MethyleneTHF->FolateCycle MTHFR MTHF_supp 5-MTHF (Supplement) MTHF_supp->FolateCycle

Caption: Metabolic pathways of folic acid and 5-MTHF.

Comparative Pharmacokinetic Data

Multiple human clinical trials have compared the pharmacokinetic profiles of 5-MTHF and folic acid. The following tables summarize key quantitative data from these studies.

Study Dosage Key Findings Reference
Akoglu et al.5 mg 5-MTHF vs. 5 mg Folic AcidThe peak concentration of 5-MTHF was almost seven times higher after 5-MTHF administration compared to folic acid.[3]
Prinz-Langenohl et al.416 µg 5-MTHF vs. 400 µg Folic AcidIn women with the MTHFR 677TT genotype, the area under the curve (AUC) for plasma 5-MTHF was significantly higher after 5-MTHF supplementation.
Venn et al.500 µg 5-MTHF vs. 500 µg Folic AcidShort-term bioavailabilities were found to be equivalent in men presaturated with folic acid.[4]
Lamers et al.416 µg 5-MTHF vs. 400 µg Folic AcidRed blood cell folate concentrations increased more after supplementation with 5-MTHF than with folic acid in women of childbearing age.[5]
Table 1: Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)
Compound Study Dosage Cmax (ng/mL) Tmax (hours)
5-MTHF Akoglu et al.5 mg129 ± 42.41.2 ± 0.4
Folic Acid Akoglu et al.5 mg14.1 ± 9.42.3 ± 1.1
5-MTHF Venn et al.500 µg31.8 ± 3.9 nmol/L0.5 - 3
Folic Acid Venn et al.500 µg33.4 ± 3.9 nmol/L0.5 - 3

Data presented as mean ± standard deviation or range.

Table 2: Area Under the Curve (AUC)
Compound Study Dosage AUC (ng·h/mL) Relative Bioavailability
5-MTHF Akoglu et al.5 mg393 ± 103Higher than folic acid
Folic Acid Akoglu et al.5 mg114 ± 55-
5-MTHF New study416 µg2.56-fold higher iAUC0-8h for (6S)-5-MethylTHF vs folic acidHigher than folic acid
Folic Acid New study400 µg--

AUC values represent the total drug exposure over time. iAUC refers to the incremental area under the curve.

Experimental Protocols

The methodologies employed in these comparative studies are crucial for interpreting the results. Below are detailed protocols from key experiments.

Protocol 1: Single-Dose, Crossover Bioavailability Study (Based on Akoglu et al. and Venn et al.)

This protocol outlines a typical design to compare the acute bioavailability of 5-MTHF and folic acid.

cluster_workflow Experimental Workflow start Participant Recruitment (e.g., Healthy Males) randomization Randomization start->randomization washout Washout Period (e.g., 1 week) crossover Crossover washout->crossover groupA Group A: Administer 5-MTHF randomization->groupA Arm 1 groupB Group B: Administer Folic Acid randomization->groupB Arm 2 samplingA Serial Blood Sampling (e.g., 0-10 hours) groupA->samplingA samplingB Serial Blood Sampling (e.g., 0-10 hours) groupB->samplingB samplingA->washout samplingB->washout groupA2 Group A: Administer Folic Acid crossover->groupA2 groupB2 Group B: Administer 5-MTHF crossover->groupB2 samplingA2 Serial Blood Sampling (e.g., 0-10 hours) groupA2->samplingA2 samplingB2 Serial Blood Sampling (e.g., 0-10 hours) groupB2->samplingB2 analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) samplingA2->analysis samplingB2->analysis

Caption: A randomized, crossover experimental design.

  • Study Design: A randomized, double-blind, crossover study is often employed. This design minimizes inter-individual variability as each participant serves as their own control.

  • Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include the use of medications known to interfere with folate metabolism and vitamin supplements. Some studies may presaturate participants with folic acid to achieve a steady state.

  • Intervention: Participants receive a single oral dose of 5-MTHF or an equimolar dose of folic acid. A placebo arm may also be included.

  • Washout Period: A washout period of at least one week separates the different treatment arms to ensure complete elimination of the previous compound.

  • Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours) to capture the full pharmacokinetic profile.

  • Analytical Method: Plasma or serum folate concentrations are measured using a validated method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or microbiological assay.

  • Pharmacokinetic Analysis: The primary endpoints, Cmax, Tmax, and AUC, are calculated from the plasma concentration-time curves for each participant and for each treatment.

Protocol 2: Long-Term Supplementation Study (Based on Lamers et al.)

This protocol is designed to assess the effects of sustained supplementation on folate status, particularly in red blood cells, which reflects long-term folate intake.

  • Study Design: A randomized, placebo-controlled, parallel-group trial.

  • Participants: A specific target population, such as women of childbearing age, is recruited.

  • Intervention: Participants are randomly assigned to receive daily oral supplements of 5-MTHF, an equimolar dose of folic acid, or a placebo for an extended period (e.g., 24 weeks).

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., every 4 weeks) to measure plasma and red blood cell folate concentrations.

  • Analytical Method: Folate concentrations in plasma and red blood cells are determined.

  • Data Analysis: Changes in folate status from baseline are compared between the treatment groups.

Discussion and Conclusion

The available evidence strongly suggests that 5-MTHF is a readily bioavailable source of folate. In short-term studies, its bioavailability is comparable to that of folic acid. However, long-term studies and those focusing on individuals with MTHFR polymorphisms indicate that 5-MTHF may be more effective in improving folate status. The peak plasma concentration of 5-MTHF is reached more rapidly and to a greater extent after supplementation with 5-MTHF compared to folic acid, which must first be metabolized.

The direct availability of 5-MTHF circumvents the potential for reduced efficacy of folic acid in individuals with impaired DHFR or MTHFR activity. Furthermore, supplementation with 5-MTHF avoids the potential for the accumulation of unmetabolized folic acid (UMFA) in the circulation, the long-term health implications of which are still under investigation.

For researchers, scientists, and drug development professionals, the choice between 5-MTHF and folic acid should be informed by the specific application and target population. For universal supplementation, 5-MTHF presents a potentially more efficacious and safer alternative, particularly for individuals with genetic variations in folate metabolism. Future research should continue to explore the long-term clinical outcomes of supplementation with 5-MTHF versus folic acid in various populations.

References

The Gold Standard in Folate Analysis: A Comparative Guide to 5-Methyltetrahydrofolate-13C5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of folates is paramount. 5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate.[1][2] The use of stable isotope-labeled internal standards, such as 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), has become the benchmark for achieving the highest levels of accuracy and precision in its quantification.[3] This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to inform the selection of the most robust quantification strategies.

The primary analytical technique for the quantification of 5-MTHF and its isotopologues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers superior sensitivity and specificity compared to other techniques.[4] Stable isotope dilution analysis (SIDA) using 5-MTHF-13C5 as an internal standard is a common approach that corrects for analyte losses during sample preparation and for matrix effects during analysis, ensuring high accuracy.[5]

Comparative Analysis of LC-MS/MS Methodologies

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of 5-MTHF, often employing stable isotope dilution with compounds like 5-MTHF-13C5. These methods have been applied to diverse biological matrices, demonstrating the versatility of the technique.

Method Reference Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ)
Gothoni et al. (2010)Human Plasma5.05–50.5 ng/mLNot Reported5.05 ng/mL
Büttner et al. (2011)PlasmaNot Reported<0.62 nmol/LNot Reported
Kopp et al. (2019)PlasmaNot Reported1.51 nmol/L4.51 nmol/L
Finglas et al. (2002)Plasma & Urine0–9 x 10⁻⁹ mol/L0.2 x 10⁻⁹ mol/L0.55 x 10⁻⁹ mol/L
Williams et al. (2016)Cerebrospinal Fluid25–400 nM3 nMNot Reported
Fazili et al. (2013)SerumNot Reported≤0.3 nmol/LNot Reported
Pawlosky et al. (2001)Human Serum0.94–97 ng/mLNot ReportedNot Reported
Method Reference Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy/Recovery (%)
Gothoni et al. (2010)<15%<15%Within ±15%
Kopp et al. (2019)Not Reported3.66% (60 µL), 5.02% (30 µL)99.3–102%
Finglas et al. (2002)Mean CV of 7.4%Not ReportedNot Reported
Fazili et al. (2013)2.8–3.6% (for 5-MTHF)Not Reported99.4 ± 3.6% (for 5-MTHF)
Pawlosky et al. (2001)5.3% (CV)Not ReportedGood agreement with other methods
Al-Tannak et al. (2024)1.38–2.90%0.96–2.61%96.5–110.6%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of 5-MTHF using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation (Human Plasma)
  • Fortification: To a 0.5 mL aliquot of human plasma, add the internal standard solution (e.g., 5-MTHF-13C5).

  • Protein Precipitation: Precipitate proteins by adding a suitable organic solvent, such as methanol containing an antioxidant like 2-mercaptoethanol.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Extraction: The supernatant containing the analyte and internal standard is collected for analysis. In some methods, a solid-phase extraction (SPE) step is employed for further purification and concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., acetic acid or ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native 5-MTHF and the 13C-labeled internal standard.

Visualizing the Folate Metabolic Pathway

To understand the biological context of 5-MTHF, a diagram of the folate metabolic pathway is essential. This pathway highlights the critical role of 5-MTHF in one-carbon metabolism, which is fundamental for DNA synthesis, methylation reactions, and amino acid metabolism.

Folate_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Five_MTHF 5-Methyltetrahydrofolate (5-MTHF) Methylene_THF->Five_MTHF MTHFR Homocysteine Homocysteine Five_MTHF->Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine caption Folate and Methionine Cycles

Caption: Interconnected Folate and Methionine Cycles.

Workflow for 5-MTHF-13C5 Quantification

The general workflow for quantifying 5-MTHF using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.

Quantification_Workflow cluster_prep Sample Preparation cluster_data Data Processing start Biological Sample Collection (e.g., Plasma, CSF) spike Spike with 5-MTHF-13C5 Internal Standard start->spike prep Sample Preparation extract Protein Precipitation & Extraction spike->extract cleanup Optional: Solid Phase Extraction (SPE) extract->cleanup analysis LC-MS/MS Analysis cleanup->analysis integrate Peak Integration analysis->integrate analysis->integrate data Data Processing ratio Calculate Peak Area Ratio (Analyte/Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify end Final Concentration quantify->end

Caption: LC-MS/MS Quantification Workflow.

References

inter-laboratory comparison of 5-Methyltetrahydrofolate-13C5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison of 5-Methyltetrahydrofolate Analysis: A Guide for Researchers

This guide provides a comprehensive overview of the analytical performance of methods for quantifying 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. It focuses on inter-laboratory comparison data to offer researchers, scientists, and drug development professionals an objective benchmark of method reliability and comparability. The analysis of 5-MTHF is crucial in various fields, including nutrition, clinical diagnostics, and pharmacokinetic studies, often utilizing stable isotope-labeled internal standards like 5-Methyltetrahydrofolate-13C5 for enhanced accuracy.

Performance in Inter-Laboratory Comparison Studies

A significant insight into the comparability of 5-MTHF analysis comes from international Round Robin studies organized by the Centers for Disease Control and Prevention (CDC).[1][2] These studies evaluated the performance of different laboratories using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. The laboratories were categorized into two groups: those with independently developed methods (group 1) and those that adapted a CDC method (group 2).[1][2]

The results demonstrated good comparability for 5-MTHF measurements, especially among laboratories that used a harmonized analytical approach.[1] Laboratories in group 2, which adapted the CDC's method, showed better agreement, higher precision, and less bias when compared to a reference material. In contrast, the analysis of folic acid, another form of folate, showed high variability across all laboratories, highlighting the need for improved standardization for that analyte.

Key Findings from the Round Robin Studies:
  • Concentration Measurements : For 5-MTHF, the geometric mean concentrations in six serum pools were comparable between the CDC reference laboratory and the two groups of external laboratories. The ranges for group 1 were 13.8-28.9 nmol/L and for group 2 were 16.8-18.6 nmol/L, with the CDC at 18.3 nmol/L.

  • Precision : The median imprecision, expressed as the coefficient of variation (CV), for 5-MTHF analysis was lower and more consistent in group 2 (1.7-6.0%) compared to group 1 (4.6-11%). The CDC laboratory reported a CV of 4.1%.

  • Accuracy and Recovery : The mean recovery of 5-MTHF spiked into serum was 98% for both groups, but the standard deviation was much lower for group 2 (10%) than for group 1 (27%). The mean relative bias for 5-MTHF compared to a reference material was also smaller for group 2 (-0.6% to 16%) than for group 1 (-24% to 30%).

The following table summarizes the quantitative data from the Round Robin studies for 5-MTHF analysis.

Performance MetricCDC LaboratoryGroup 1 (Independently Developed Methods)Group 2 (Adapted CDC Method)
Geometric Mean Concentration (nmol/L) 18.313.8 - 28.916.8 - 18.6
Median Imprecision (CV) 4.1%4.6% - 11%1.7% - 6.0%
Mean Spiking Recovery Not Reported98% ± 27%98% ± 10%
Mean Relative Bias vs. Reference Material 12%-24% to 30%-0.6% to 16%

Typical Analytical Performance Data

Beyond large-scale comparison studies, individual laboratories validate their methods for analyzing 5-MTHF, often using this compound as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification as it corrects for analyte losses during sample preparation and variations in instrument response.

The following tables provide a summary of typical performance characteristics for the analysis of folates using stable isotope dilution assays with LC-MS/MS.

Table 1: Comparison of Linearity and Precision

Stable Isotope StandardAnalyteMatrixLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Levomefolate-13C5 (calcium)Levomefolic AcidHuman Plasma0.25 - 20< 15< 15
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.5 - 50< 10< 10
[13C5]-Folic AcidFolic AcidHuman Serum0.2 - 50< 10< 15
[2H4]-Folic AcidFolic AcidHuman Plasma1 - 100< 5< 7

Table 2: Comparison of Limits of Detection (LoD) and Quantification (LoQ)

Stable Isotope StandardAnalyteMatrixLoD (ng/mL)LoQ (ng/mL)
Levomefolate-13C5 (calcium)Levomefolic AcidHuman Plasma0.10.25
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.20.5
[13C5]-Folic AcidFolic AcidHuman Serum0.10.2
[2H4]-Folic AcidFolic AcidHuman Plasma0.31.0

Experimental Protocols

A generalized experimental protocol for the quantification of 5-MTHF in human serum or plasma using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is a composite of methodologies described in the cited literature and should be optimized for specific laboratory conditions.

Materials and Reagents
  • Analytes and Stable Isotope Standards : 5-Methyltetrahydrofolic acid, this compound

  • Solvents and Chemicals : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ascorbic acid, Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) Cartridges

Sample Preparation
  • Spiking : To a serum or plasma sample, add an antioxidant solution (e.g., ascorbic acid and DTT) to prevent folate degradation. Add a known amount of the this compound internal standard.

  • Protein Precipitation : Precipitate proteins by adding a solvent like acetonitrile.

  • Extraction : The methods can differ in how folate is extracted. Some methods use automated solid-phase extraction (SPE) systems.

  • Purification : Use SPE cartridges to purify the folate fraction from the sample matrix.

  • Elution : Elute the folates from the SPE cartridge.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation : Use a C18 reversed-phase column to separate 5-MTHF from other compounds. The mobile phase typically consists of an aqueous component with an acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry : Employ a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in positive ion mode.

  • Quantification : Monitor specific precursor-to-product ion transitions for both the unlabeled 5-MTHF and the 13C5-labeled internal standard. The ratio of the peak areas is used to calculate the concentration of the endogenous 5-MTHF.

Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a typical inter-laboratory comparison workflow and a standard analytical procedure for 5-MTHF.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Study Design and Protocol Development B Preparation and Distribution of Test Samples and Calibrators A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Center C->D E Statistical Analysis of Results D->E F Comparison of Performance (Accuracy, Precision, Bias) E->F G Report Generation and Dissemination F->G

Inter-laboratory comparison workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing A Plasma/Serum Sample Collection B Addition of Antioxidant and 13C5-5-MTHF Internal Standard A->B C Protein Precipitation B->C D Solid Phase Extraction (SPE) C->D E Elution and Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Integration and Area Ratio Calculation F->G H Quantification using Calibration Curve G->H

References

A Head-to-Head Comparison: 5-Methyltetrahydrofolate-13C5 versus Microbiological Assay for Folate Status Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of folate status is paramount. This guide provides an objective comparison of two prominent methods: the modern stable isotope dilution assay using 5-Methyltetrahydrofolate-13C5 coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the traditional microbiological assay. This document delves into the experimental data, protocols, and underlying principles of each technique to facilitate an informed choice for your specific research needs.

Introduction to Folate Status Assessment Methods

Folate, a crucial B-vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis and repair.[1] Its deficiency is linked to serious health issues like neural tube defects and megaloblastic anemia.[2][3] Consequently, precise measurement of folate levels in biological samples is critical.

The microbiological assay , historically considered the "gold standard," relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, which is proportional to the amount of folate in the sample.[3][4] While simple and inexpensive, this method measures total folate activity and can be influenced by the presence of antibiotics or other substances that affect bacterial growth.

The stable isotope dilution assay using this compound is a modern analytical technique that offers high specificity and accuracy. This method involves adding a known amount of isotopically labeled 5-methyltetrahydrofolate (the primary form of folate in circulation) to a sample as an internal standard. By measuring the ratio of labeled to unlabeled folate using LC-MS/MS, precise quantification of different folate vitamers is possible, overcoming many limitations of the microbiological assay.

Quantitative Data Comparison

The choice between these two methods often hinges on a trade-off between throughput, cost, and the level of analytical detail required. The following table summarizes key performance characteristics based on published literature.

FeatureThis compound (LC-MS/MS)Microbiological Assay
Principle Stable isotope dilution with mass spectrometric detectionMeasurement of bacterial growth in response to folate
Specificity High; can differentiate and quantify individual folate vitamers (e.g., 5-MTHF, folic acid)Low; measures total microbiological activity of all folate forms
Accuracy High; considered a reference methodCan be influenced by different folate forms having varying microbiological activity
Precision (CV%) Typically low (<10%)Generally higher variability compared to LC-MS/MS
Sensitivity High; can detect low concentrations of folate vitamersSensitive, but can be affected by interfering substances
Interferences Minimal; high selectivity of MS/MS detectionSusceptible to antibiotics, alcohol, and other compounds that inhibit or stimulate bacterial growth
Throughput Can be automated for high throughputCan be adapted for microtiter plates, but generally lower throughput than automated LC-MS/MS
Cost Higher initial instrument cost and operational expensesLower cost of reagents and equipment

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both assays.

This compound Stable Isotope Dilution LC-MS/MS Assay

1. Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard solution containing a known concentration of this compound.

  • Precipitate proteins by adding an organic solvent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Separate the folate vitamers using a suitable liquid chromatography column and gradient.

  • Detect and quantify the native folate and the 13C5-labeled internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • The concentration of the endogenous folate is calculated based on the ratio of the peak area of the analyte to that of the internal standard.

Microbiological Assay

1. Preparation of Media and Standards:

  • Prepare a folate-free growth medium for Lactobacillus rhamnosus.

  • Prepare a series of folate standards using a known concentration of folic acid or 5-methyltetrahydrofolate.

2. Sample Preparation:

  • For serum or plasma, dilute the sample with an ascorbic acid solution to protect folates from oxidation.

  • For red blood cell folate, lyse the whole blood sample with an ascorbic acid solution and treat with a conjugase enzyme to convert polyglutamates to monoglutamates.

3. Inoculation and Incubation:

  • Add the prepared samples and standards to the wells of a microtiter plate containing the growth medium.

  • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

  • Incubate the plate at 37°C for 24-48 hours.

4. Measurement and Calculation:

  • Measure the turbidity (bacterial growth) in each well using a microplate reader at a specific wavelength (e.g., 620 nm).

  • Construct a standard curve by plotting the turbidity against the concentration of the folate standards.

  • Determine the folate concentration in the samples by interpolating their turbidity values on the standard curve.

Visualizing the Folate Pathway and Assay Workflows

To better understand the context of folate analysis, the following diagrams illustrate the metabolic pathway of folate and the workflows of the two compared assays.

Folate_Metabolism Folate Folate (Food) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis MethyleneTHF->THF dTMP Synthesis MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethylTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Simplified metabolic pathway of folate highlighting the central role of 5-Methyltetrahydrofolate.

LCMSMS_Workflow Start Sample Collection (Serum/Plasma) Spike Spike with 5-MTHF-13C5 Internal Standard Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LCMSMS LC-MS/MS Analysis Evaporate->LCMSMS Data Data Analysis (Ratio of native to labeled) LCMSMS->Data Result Quantification of Folate Vitamers Data->Result

Caption: Experimental workflow for folate status assessment using this compound LC-MS/MS.

Microbio_Workflow Start Sample Collection (Serum/Plasma/RBC lysate) Dilute Sample Dilution & Standard Preparation Start->Dilute Plate Addition to Microtiter Plate with Growth Medium Dilute->Plate Inoculate Inoculation with Lactobacillus rhamnosus Plate->Inoculate Incubate Incubation (37°C, 24-48h) Inoculate->Incubate Measure Turbidity Measurement Incubate->Measure Calculate Calculation from Standard Curve Measure->Calculate Result Total Folate Concentration Calculate->Result

Caption: Experimental workflow for folate status assessment using the microbiological assay.

Conclusion

The choice between the this compound LC-MS/MS method and the microbiological assay for folate status assessment depends on the specific requirements of the study. The LC-MS/MS method offers superior specificity, accuracy, and the ability to quantify individual folate vitamers, making it the preferred method for detailed mechanistic studies, clinical research, and drug development where precise measurements are critical. The microbiological assay, while less specific, remains a viable option for large-scale epidemiological studies or resource-limited settings where the primary goal is to assess overall folate status and established deficiency cutoffs are sufficient. Ultimately, a thorough understanding of the strengths and limitations of each method is essential for generating high-quality, reliable data in folate research.

References

Metabolic Fate of 5-Methyltetrahydrofolate: A Comparative Guide for MTHFR Polymorphisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic differences in individuals with common Methylenetetrahydrofolate Reductase (MTHFR) polymorphisms, specifically the C677T variant, with a focus on the utilization of 5-methyltetrahydrofolate (5-MTHF). Understanding these metabolic distinctions is crucial for advancing research in folate metabolism, developing targeted nutritional strategies, and optimizing drug development, particularly for compounds interacting with the folate pathway. This guide leverages findings from pharmacokinetic studies and outlines a detailed protocol for a stable isotope-based investigation using 5-Methyltetrahydrofolate-13C5.

Executive Summary

The MTHFR enzyme is a critical regulator in folate metabolism, converting 5,10-methylenetetrahydrofolate to 5-MTHF, the primary circulating form of folate.[1] The C677T polymorphism in the MTHFR gene leads to reduced enzyme activity, particularly in individuals with the TT genotype, which can impact downstream metabolic processes. Studies comparing the pharmacokinetics of supplemental 5-MTHF and folic acid have demonstrated that 5-MTHF has a higher bioavailability, irrespective of the MTHFR genotype.[2][3] This suggests that direct supplementation with 5-MTHF may be a more effective strategy for increasing plasma folate levels, especially in individuals with compromised MTHFR activity.

Comparative Pharmacokinetics of 5-MTHF in MTHFR C677T Genotypes

Clinical studies have elucidated key pharmacokinetic differences in the handling of 5-MTHF between individuals with the MTHFR C677T wild-type (CC) and homozygous (TT) genotypes. The following table summarizes data from a randomized crossover study that administered a single oral dose of [6S]-5-MTHF (416 µg) to healthy women.[4]

Pharmacokinetic ParameterMTHFR 677CC (Wild-Type)MTHFR 677TT (Homozygous)Key Observation
Area Under the Curve (AUC) Significantly higher with 5-MTHF vs. Folic AcidSignificantly higher with 5-MTHF vs. Folic Acid5-MTHF demonstrates superior bioavailability in both genotypes.[4]
Maximum Concentration (Cmax) Significantly higher with 5-MTHF vs. Folic AcidSignificantly higher with 5-MTHF vs. Folic AcidPeak plasma concentrations of folate are greater after 5-MTHF administration.
Time to Maximum Concentration (tmax) Significantly shorter with 5-MTHF vs. Folic AcidSignificantly shorter with 5-MTHF vs. Folic Acid5-MTHF is more rapidly absorbed than folic acid.
Genotype-Specific tmax for Folic Acid ShorterLongerA significant difference in the time to reach peak concentration after folic acid intake suggests a slower conversion of folic acid to 5-MTHF in the TT genotype due to reduced MTHFR activity.

Signaling Pathway and Experimental Workflow

To visually represent the key metabolic pathway and a typical experimental workflow for investigating the metabolism of this compound, the following diagrams are provided.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Methylene_THF->THF MTHF 5-Methyltetrahydrofolate (5-MTHF) Methylene_THF->MTHF MTHFR (Polymorphisms affect activity) DNA_Synthesis DNA Synthesis Methylene_THF->DNA_Synthesis MTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

Caption: Folate metabolism pathway highlighting the central role of MTHFR.

Experimental_Workflow Recruitment Participant Recruitment (Genotyped for MTHFR) Baseline Baseline Sample Collection (Blood, Urine) Recruitment->Baseline Dosing Oral Administration of This compound Baseline->Dosing Time_Course Time-Course Sample Collection (Blood, Urine at multiple time points) Dosing->Time_Course Analysis Sample Analysis by LC/MS (Quantification of 13C5-5-MTHF) Time_Course->Analysis Data_Analysis Pharmacokinetic Modeling and Statistical Analysis Analysis->Data_Analysis Comparison Comparison of Metabolic Profiles between MTHFR Genotypes Data_Analysis->Comparison

Caption: Experimental workflow for a stable isotope tracer study.

Detailed Experimental Protocol: this compound Tracer Study

This protocol outlines a robust methodology for investigating the metabolic fate of 5-MTHF in individuals with different MTHFR polymorphisms using a stable isotope tracer.

1. Study Population:

  • Recruit healthy adult volunteers.

  • Genotype all participants for the MTHFR C677T polymorphism to identify individuals with CC, CT, and TT genotypes.

  • Obtain informed consent from all participants.

2. Study Design:

  • Employ a randomized, crossover study design.

  • Participants will receive a single oral dose of this compound (e.g., 400-500 µg) and, after a washout period, a placebo or an equimolar dose of unlabeled 5-MTHF.

3. Sample Collection:

  • Collect baseline blood and urine samples before dosing.

  • After administration of the labeled compound, collect blood samples at regular intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Collect a complete 24-hour urine sample post-dosing.

4. Sample Preparation and Analysis:

  • Plasma/Urine Preparation: Utilize folate binding protein affinity columns for sample purification and concentration of folates.

  • LC/MS Analysis: Employ a validated liquid chromatography/mass spectrometry (LC/MS) method for the determination of labeled ([13C5]5-methyltetrahydrofolate) and unlabeled 5-methyltetrahydrofolate.

    • Chromatographic Separation: Use a suitable reverse-phase column (e.g., Superspher 100RP18) with a mobile phase of acetic acid and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the labeled and unlabeled analytes.

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (tmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Compare these parameters between the different MTHFR genotype groups using appropriate statistical analyses.

Conclusion

The available evidence strongly indicates that 5-MTHF is a more bioavailable form of folate than folic acid, particularly for individuals with the MTHFR 677TT genotype. The use of stable isotope-labeled this compound in future clinical studies, following the detailed protocol provided, will enable a more precise quantification of the metabolic differences in absorption, distribution, metabolism, and excretion of this vital nutrient among individuals with different MTHFR polymorphisms. These insights will be invaluable for the development of personalized nutritional and therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 5-Methyltetrahydrofolate-13C5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe and compliant disposal of 5-Methyltetrahydrofolate-13C5, a stable, non-radioactive, isotopically labeled compound.

Key Safety and Logistical Information

This compound is a stable isotope-labeled form of a biologically active folate. The key principle governing its disposal is that the presence of the stable isotope 13C does not confer any additional radiological hazard. Therefore, the disposal procedures are dictated by the chemical properties of the 5-Methyltetrahydrofolate molecule itself, which is generally not classified as a hazardous substance.

Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any chemical disposal. Local regulations may vary.

Disposal Protocol for this compound

As a non-hazardous solid, this compound should be disposed of as a non-hazardous chemical waste. The following table outlines the recommended disposal procedure.

StepActionDetailed Instructions
1 Waste Identification & Segregation Identify the waste as non-hazardous chemical waste. Do not mix with hazardous waste streams such as solvents, acids, or bases.
2 Container Selection Use a designated, sealable, and properly labeled container for solid non-hazardous chemical waste. The container should be made of a material compatible with the chemical.
3 Labeling Clearly label the waste container with "Non-Hazardous Waste" and list the contents, including "this compound".
4 Collection & Storage Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.
5 Disposal Request Follow your institution's protocol for requesting a non-hazardous waste pickup from the EHS department or their designated waste management contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_radioactive Is the compound radioactive? start->is_radioactive is_hazardous Is the compound chemically hazardous? is_radioactive->is_hazardous No radioactive_protocol Follow Radioactive Waste Protocol is_radioactive->radioactive_protocol Yes non_hazardous_solid Treat as Non-Hazardous Solid Waste is_hazardous->non_hazardous_solid No hazardous_protocol Follow Hazardous Chemical Waste Protocol is_hazardous->hazardous_protocol Yes package_label Package in a sealed, labeled container non_hazardous_solid->package_label request_pickup Request pickup by EHS package_label->request_pickup end End of Process request_pickup->end

Personal protective equipment for handling 5-Methyltetrahydrofolate-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Methyltetrahydrofolate-13C5

This guide provides immediate and essential safety and logistical information for handling this compound, a stable isotope-labeled form of the primary active metabolite of folate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]To prevent inhalation of the powder.
Body Protection Laboratory coat or impervious overallsTo protect skin and clothing from contamination.[2]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it is received to its final disposal is critical for laboratory safety and experimental integrity.

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is often -20°C, and it should be protected from light.[3][4]

All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid creating dust. For solution preparation, slowly add the powder to the solvent to prevent aerosolization.

In the event of a spill, ventilate the area and wear appropriate PPE. Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place the collected material in a sealed container for disposal. Thoroughly wash the spill site after the material has been collected.

First Aid Measures

In case of accidental exposure, follow these first-aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
Ingestion Wash out the mouth with water and seek immediate medical attention.
Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spilled substance, should be treated as chemical waste. Dispose of the waste in sealed, properly labeled containers. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G A Receiving B Storage (-20°C, Protected from Light) A->B C Preparation in Fume Hood B->C D Experimentation C->D G Spill Management C->G E Decontamination D->E D->G F Waste Disposal E->F G->F

Standard Laboratory Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.